molecular formula C12H12F2O3 B133293 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde CAS No. 151103-09-2

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Katalognummer: B133293
CAS-Nummer: 151103-09-2
Molekulargewicht: 242.22 g/mol
InChI-Schlüssel: AHVVCELVGCPYGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is a useful research compound. Its molecular formula is C12H12F2O3 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c13-12(14)17-10-4-3-9(6-15)5-11(10)16-7-8-1-2-8/h3-6,8,12H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVVCELVGCPYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597012
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151103-09-2
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151103-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a key intermediate in the manufacturing of various pharmaceutical compounds. The document outlines the primary synthesis pathway, including a comprehensive experimental protocol and quantitative data. An alternative synthetic route is also discussed.

Core Synthesis Pathway

The most direct reported synthesis of this compound involves the Williamson ether synthesis. This method utilizes the reaction of 4-(difluoromethoxy)-3-hydroxybenzaldehyde with bromomethylcyclopropane in the presence of a base.

Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of 4-(difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde[1]:

Materials:

  • 4-(difluoromethoxy)-3-hydroxybenzaldehyde (55 g)

  • Potassium carbonate (K₂CO₃) (42.42 g, 1.05 eq.)

  • Potassium iodide (KI) (4.86 g, 0.1 eq.)

  • Bromomethylcyclopropane (42.65 g, 1.08 eq.)

  • Dimethyl sulfoxide (DMSO) (330 mL total)

  • Toluene (375 mL)

  • Deionized water

Procedure:

  • To a suitable reactor, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde (55 g), potassium carbonate (42.42 g), potassium iodide (4.86 g), and 220 mL of dimethyl sulfoxide (DMSO).

  • Heat the mixture to 70 °C with stirring and maintain this temperature for 1 hour.

  • In a separate vessel, prepare a solution of bromomethylcyclopropane (42.65 g) in 110 mL of DMSO.

  • Slowly add the bromomethylcyclopropane solution dropwise to the heated reaction mixture over a period of 1 hour.

  • After the addition is complete, continue to heat the reaction mixture at 70 °C for an additional 3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with 375 mL of toluene and filter to remove any unreacted potassium carbonate.

  • Cool the filtrate to 0-5 °C and add 375 mL of deionized water.

  • Separate the organic and aqueous phases.

  • Wash the organic phase twice with 55 mL of deionized water.

  • Remove the solvent from the organic phase by distillation under reduced pressure to yield the final product.

Quantitative Data
ParameterValueReference
Starting Material4-(difluoromethoxy)-3-hydroxybenzaldehyde[1]
ReagentsBromomethylcyclopropane, K₂CO₃, KI, DMSO[1]
Reaction Temperature70 °C[1]
Reaction Time4 hours (1 hour pre-heating, 3 hours post-addition)[1]
Product Yield70 g (99%)[1]
Product AppearanceViscous pale yellow liquid[1]

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 4-(Difluoromethoxy)-3- hydroxybenzaldehyde conditions K₂CO₃, KI DMSO, 70°C reactant1->conditions reactant2 Bromomethylcyclopropane reactant2->conditions product 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde conditions->product Williamson Ether Synthesis

Caption: Williamson Ether Synthesis of the target compound.

Alternative Synthesis Pathway

An alternative route to this compound involves a multi-step process starting from a 3-halogeno-4-hydroxybenzaldehyde[2]. This pathway first introduces the cyclopropylmethoxy group, followed by the difluoromethoxy group.

  • Cyclopropylmethylation: 3-Halogeno-4-hydroxybenzaldehyde reacts with cyclopropylmethanol in the presence of a base (e.g., potassium hydride or sodium hydride) and a solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide) to produce 3-cyclopropylmethoxy-4-hydroxybenzaldehyde[2].

  • Difluoromethoxylation: The resulting intermediate then undergoes a reaction with a difluoromethylating agent, such as sodium chlorodifluoroacetate, in the presence of a base to yield the final product, this compound[2].

This alternative pathway offers flexibility in the choice of starting materials and reagents but involves an additional synthetic step compared to the primary pathway described.

Precursor Synthesis

The key starting material for the primary pathway, 4-(difluoromethoxy)-3-hydroxybenzaldehyde, can be synthesized from 3,4-dihydroxybenzaldehyde. This is achieved through a selective difluoromethoxylation of the hydroxyl group at the 4-position using a reagent like sodium chlorodifluoroacetate in the presence of a base such as sodium carbonate[3].

Logical Workflow of Synthesis Strategies

Synthesis_Strategies start1 3,4-Dihydroxybenzaldehyde intermediate1 4-(Difluoromethoxy)-3- hydroxybenzaldehyde start1->intermediate1 Selective Difluoromethoxylation start2 3-Halogeno-4-hydroxybenzaldehyde intermediate2 3-Cyclopropylmethoxy-4- hydroxybenzaldehyde start2->intermediate2 Cyclopropylmethylation final_product 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde intermediate1->final_product Williamson Ether Synthesis (Primary Pathway) intermediate2->final_product Difluoromethoxylation (Alternative Pathway)

Caption: Overview of synthetic strategies.

References

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for this compound, a key intermediate in the synthesis of pharmaceutical compounds such as Roflumilast[1][2]. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a substituted benzaldehyde derivative. Its core structure consists of a benzene ring functionalized with an aldehyde group, a cyclopropylmethoxy group, and a difluoromethoxy group.

General and Computed Properties

The following tables summarize the key identifiers and computed chemical properties for this compound.

IdentifierValueReference
Chemical Name This compound[3][4]
CAS Number 151103-09-2[3][4][5][6]
Molecular Formula C₁₂H₁₂F₂O₃[3][4][7]
Molecular Weight 242.22 g/mol [3][4][6][7][8][9]
Physical Form Viscous pale yellow liquid[3]
Purity Commercially available in grades up to 99.9%[3]
Computed PropertyValueReference
Exact Mass 242.07545056 u[4][9]
InChIKey AHVVCELVGCPYGI-UHFFFAOYSA-N[4][7]
SMILES C1CC1COc2cc(ccc2OC(F)F)C=O[7]
Topological Polar Surface Area 35.5 Ų[9]
Rotatable Bond Count 6[9]
Stereochemistry Achiral[7]
Spectroscopic Data

While specific spectral data is not publicly available in detail, various analytical techniques are used to confirm the structure and purity of the compound. These include ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry[8]. Researchers should perform their own analytical characterization to verify the identity and purity of the material.

Synthesis Protocols

This compound can be synthesized through several routes. The most common methods start from substituted hydroxybenzaldehydes.

Method 1: Williamson Ether Synthesis

This protocol involves the reaction of 4-(difluoromethoxy)-3-hydroxybenzaldehyde with bromomethylcyclopropane[3].

Materials:

  • 4-(Difluoromethoxy)-3-hydroxybenzaldehyde (55 g)

  • Potassium carbonate (K₂CO₃, 42.42 g)

  • Potassium iodide (KI, 4.86 g)

  • Bromomethylcyclopropane (42.65 g)

  • Dimethyl sulfoxide (DMSO, 330 mL total)

  • Toluene (375 mL)

  • Deionized water

Procedure:

  • To a suitable reactor, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde (55 g), K₂CO₃ (42.42 g), KI (4.86 g), and 220 mL of DMSO.

  • Heat the mixture to 70 °C with stirring for 1 hour.

  • In a separate vessel, prepare a solution of bromomethylcyclopropane (42.65 g) in 110 mL of DMSO.

  • Slowly add the bromomethylcyclopropane solution dropwise to the heated reaction mixture over a period of 1 hour.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene (375 mL) and filter to remove inorganic salts.

  • Cool the filtrate to 0-5 °C and wash with deionized water (375 mL). Separate the organic and aqueous phases.

  • Wash the organic phase twice more with deionized water (55 mL each).

  • Remove the solvent (toluene) from the organic phase by distillation under reduced pressure.

  • The final product is obtained as a viscous pale yellow liquid (70 g, 99% yield)[3].

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup Reactant_A 4-(difluoromethoxy)- 3-hydroxybenzaldehyde Reaction Heat to 70°C Stir for 1 hr Reactant_A->Reaction Reactant_B Bromomethylcyclopropane Addition Slow dropwise addition of Reactant B solution Reactant_B->Addition Base K₂CO₃ Base->Reaction Catalyst KI Catalyst->Reaction Solvent_1 DMSO Solvent_1->Reaction Reaction->Addition Workup_1 Cool & Dilute with Toluene Addition->Workup_1 Workup_2 Filter Workup_1->Workup_2 Workup_3 Wash with H₂O Workup_2->Workup_3 Workup_4 Solvent Removal (Reduced Pressure) Workup_3->Workup_4 Product 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde Workup_4->Product

Diagram 1: Synthesis workflow via Williamson ether synthesis.
Method 2: Two-Step Synthesis from Halogenated Precursors

A patented method describes a pathway starting from a 3-halogeno-4-hydroxybenzaldehyde[1].

  • Step 1: 3-halogeno-4-hydroxybenzaldehyde is reacted with cyclopropylmethanol in the presence of a base to form 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde.

  • Step 2: This intermediate is then reacted with a chlorodifluoroacetic acid derivative (such as sodium chlorodifluoroacetate) in the presence of a base to yield the final product, this compound[1]. This product can be further oxidized to form the corresponding benzoic acid, another key intermediate for Roflumilast[1].

Analytical Workflow

To ensure the quality and confirm the identity of the synthesized compound, a standard analytical workflow should be followed.

G cluster_spectroscopy Spectroscopic Analysis Start Synthesized Product (Crude) Purification Purification (e.g., Distillation or Column Chromatography) Start->Purification Purity_Check Purity Assessment (HPLC, GC) Purification->Purity_Check Structure_ID Structural Confirmation Purity_Check->Structure_ID Final_Product Characterized Product Structure_ID->Final_Product NMR ¹H and ¹³C NMR Structure_ID->NMR MS Mass Spectrometry (MS) Structure_ID->MS IR Infrared (IR) Spectroscopy Structure_ID->IR

Diagram 2: General analytical workflow for product characterization.

Safety Information

There is conflicting safety information available from different suppliers.

  • One source classifies the compound with GHS pictogram "Warning" and the hazard statement H302: Harmful if swallowed[9].

  • Another source classifies it as "Danger" with hazard statements H310 (Fatal in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation)[10].

Given this discrepancy, users should handle this compound with extreme caution. It is imperative to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier before handling this chemical.

Applications in Research and Development

The primary application of this compound is as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Its most notable role is as a key intermediate in the multi-step synthesis of Roflumilast, a selective inhibitor of phosphodiesterase-4 (PDE4) used in the treatment of chronic obstructive pulmonary disease (COPD)[1][2]. The aldehyde functional group allows for further chemical transformations, such as oxidation to a carboxylic acid or reductive amination, to build more complex molecular architectures.

References

Spectroscopic and Synthetic Profile of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceutical compounds. This document outlines the known physicochemical properties, provides detailed experimental protocols for spectroscopic analysis, and presents a logical workflow for its synthesis and characterization.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValue
CAS Number 151103-09-2
Molecular Formula C₁₂H₁₂F₂O₃
Molecular Weight 242.22 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 331.3±37.0 °C (Predicted)
Density 1.277±0.06 g/cm³ (Predicted)
InChI InChI=1S/C12H12F2O3/c13-12(14)17-10-4-3-9(6-15)5-11(10)16-7-8-1-2-8/h3-6,8,12H,1-2,7H2
SMILES O=Cc1cc(OCC2CC2)c(OC(F)F)cc1

Spectroscopic Data

While detailed experimental spectra for this compound are not publicly available, the following tables outline the expected spectroscopic characteristics based on the analysis of structurally similar compounds. The subsequent section details the general protocols for acquiring such data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.8s1HAldehyde (-CHO)
~7.4-7.6m3HAromatic protons (Ar-H)
~6.7 (t, J=74Hz)t1HDifluoromethoxy (-OCHF₂)
~3.9d2HMethylene (-OCH₂-)
~1.2m1HCyclopropyl methine (-CH-)
~0.6m2HCyclopropyl methylene (-CH₂-)
~0.3m2HCyclopropyl methylene (-CH₂-)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (δ) ppmAssignment
~191Aldehyde Carbonyl (C=O)
~150-155Aromatic Carbon (C-O)
~130-135Aromatic Carbon (C-CHO)
~115-125Aromatic Carbons (C-H)
~115 (t)Difluoromethoxy Carbon (-OCHF₂)
~75Methylene Carbon (-OCH₂-)
~10Cyclopropyl Methine Carbon (-CH-)
~3Cyclopropyl Methylene Carbons (-CH₂-)
Mass Spectrometry (MS)
m/z ValueAssignment
242.08[M]⁺ (Molecular Ion)
241.07[M-H]⁺
191.07[M-OCHF₂]⁺
187.08[M-C₃H₅O]⁺
165.05[M-C₃H₅-OCHF₂]⁺
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3050-3100Aromatic C-H Stretch
~2900-3000Aliphatic C-H Stretch
~2820, ~2720Aldehyde C-H Stretch (Fermi doublet)
~1690-1710Aldehyde C=O Stretch
~1580-1600Aromatic C=C Stretch
~1200-1300Ar-O Stretch
~1000-1150C-F Stretch

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[1]

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[2]

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Utilize a mass spectrometer, such as a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.[3]

  • LC-MS Analysis :

    • Inject a small volume (e.g., 1-5 µL) of the sample solution.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound from a C18 column.

    • Acquire mass spectra in positive ion mode over a mass range of m/z 50-500.

    • The high-resolution mass spectrum can be obtained to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • As the compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two KBr or NaCl plates.[4]

    • Alternatively, for a solid sample or to obtain a spectrum from a solution, dissolve a small amount of the compound in a volatile solvent (e.g., methylene chloride or acetone).[5]

    • Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[5]

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.[6]

  • Data Acquisition :

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty instrument or the pure solvent.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Synthesis and Analysis Workflow

The following diagrams illustrate the synthetic pathway for this compound and the subsequent spectroscopic analysis workflow.

synthesis_workflow cluster_reactants Reactants & Conditions reagent1 4-Difluoromethoxy- 3-hydroxybenzaldehyde reaction Williamson Ether Synthesis (70°C, 1h) reagent1->reaction reagent2 Bromomethylcyclopropane reagent2->reaction catalyst K₂CO₃, KI catalyst->reaction solvent DMSO solvent->reaction product 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde workup Workup (Toluene, Water Wash) reaction->workup workup->product

Caption: Synthesis of this compound.

spectroscopic_analysis_workflow cluster_analysis Spectroscopic Analysis start Synthesized Product: This compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (LC-MS) start->ms ir IR Spectroscopy (FTIR) start->ir data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis report Technical Report data_analysis->report

Caption: Workflow for Spectroscopic Analysis.

References

Structural Elucidation of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a key intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. Due to the limited availability of public experimental spectral data, this guide combines information on its synthesis and physical properties with a predictive analysis of its spectroscopic characteristics. This includes predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by data from analogous structures. Detailed experimental protocols for its synthesis are provided, along with visualizations of the synthetic pathway and predicted fragmentation patterns. The biological context of this compound is also discussed in relation to the PDE4 signaling pathway.

Introduction

This compound is a synthetic organic compound with the molecular formula C₁₂H₁₂F₂O₃ and a molecular weight of 242.22 g/mol . Its primary significance lies in its role as a crucial building block in the synthesis of Roflumilast, a selective inhibitor of phosphodiesterase-4 (PDE4) used in the treatment of chronic obstructive pulmonary disease (COPD). The structural features of this benzaldehyde derivative, namely the cyclopropylmethoxy and difluoromethoxy groups, are key to the pharmacological profile of the final active pharmaceutical ingredient. A thorough understanding of its structure and properties is therefore essential for process development, quality control, and the synthesis of related compounds in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₂F₂O₃
Molecular Weight 242.22 g/mol
Appearance Viscous pale yellow liquid
SMILES C1CC1COc2cc(ccc2OC(F)F)C=O
InChI InChI=1S/C12H12F2O3/c13-12(14)17-10-4-3-9(6-15)5-11(10)16-7-8-1-2-8/h3-6,8,12H,1-2,7H2
InChIKey AHVVCELVGCPYGI-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves a Williamson ether synthesis. A common route starts from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethylcyclopropane.

Synthetic Pathway

Synthesis_Pathway Reactant1 4-(Difluoromethoxy)-3-hydroxybenzaldehyde Reaction + Reactant1->Reaction Reactant2 Bromomethylcyclopropane Reactant2->Reaction Product This compound Reaction->Product K₂CO₃, KI, DMSO, 70°C

A representative synthetic pathway for this compound.
Experimental Protocol

The following is a representative experimental protocol adapted from the literature.

Materials:

  • 4-(Difluoromethoxy)-3-hydroxybenzaldehyde (55 g)

  • Potassium carbonate (K₂CO₃) (42.42 g)

  • Potassium iodide (KI) (4.86 g)

  • Dimethyl sulfoxide (DMSO) (330 mL)

  • Bromomethylcyclopropane (42.65 g)

  • Toluene (375 mL)

  • Deionized water

Procedure:

  • To a reaction vessel, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde, potassium carbonate, potassium iodide, and 220 mL of dimethyl sulfoxide.

  • Heat the mixture to 70°C with stirring and maintain for 1 hour.

  • In a separate vessel, dissolve bromomethylcyclopropane in 110 mL of dimethyl sulfoxide.

  • Slowly add the bromomethylcyclopropane solution dropwise to the heated reaction mixture over a period of 1 hour.

  • After the addition is complete, continue stirring at 70°C until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 375 mL of toluene and filter to remove inorganic salts.

  • Cool the filtrate to 0-5°C and wash with 375 mL of deionized water.

  • Separate the organic phase and wash it twice more with 55 mL of deionized water.

  • Remove the solvent from the organic phase by distillation under reduced pressure to yield the product as a viscous pale yellow liquid.

Structural Elucidation

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the aldehyde proton, and the protons of the cyclopropylmethoxy and difluoromethoxy groups.

Predicted Chemical Shifts and Multiplicities:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aldehyde (-CHO)9.8 - 10.0Singlet (s)
Aromatic (H-2, H-6)7.4 - 7.6Multiplet (m)
Aromatic (H-5)7.1 - 7.3Doublet (d)
Difluoromethoxy (-OCHF₂)6.5 - 6.8Triplet (t)
Methylene (-OCH₂-)3.9 - 4.1Doublet (d)
Cyclopropyl methine (-CH-)1.2 - 1.4Multiplet (m)
Cyclopropyl methylene (-CH₂-)0.6 - 0.8Multiplet (m)
Cyclopropyl methylene (-CH₂-)0.3 - 0.5Multiplet (m)
¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ether linkages and the cyclopropyl ring.

Predicted Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)190 - 192
Aromatic (C-4, C-O)150 - 155
Aromatic (C-3, C-O)148 - 152
Aromatic (C-1)130 - 132
Aromatic (C-6)125 - 128
Aromatic (C-2)112 - 115
Aromatic (C-5)110 - 113
Difluoromethoxy (-OCHF₂)114 - 118 (triplet due to C-F coupling)
Methylene (-OCH₂-)73 - 76
Cyclopropyl methine (-CH-)10 - 13
Cyclopropyl methylene (-CH₂-)3 - 5
Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum would show characteristic absorption bands for the aldehyde, ether, and aromatic functionalities.

Predicted Absorption Frequencies:

Functional GroupPredicted Wavenumber (cm⁻¹)
C-H stretch (aldehyde)2820 - 2850 and 2720 - 2750
C=O stretch (aldehyde)1690 - 1715
C=C stretch (aromatic)1580 - 1600 and 1450 - 1500
C-O stretch (aryl ethers)1200 - 1275
C-F stretch1000 - 1100
Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 242. The fragmentation pattern would likely involve the loss of the aldehyde group, the cyclopropylmethyl group, and potentially rearrangements.

Predicted Fragmentation Pathway:

MS_Fragmentation M [M]⁺˙ m/z = 242 M_minus_H [M-H]⁺ m/z = 241 M->M_minus_H - H˙ M_minus_CHO [M-CHO]⁺ m/z = 213 M->M_minus_CHO - CHO˙ C8H7F2O2 [C₈H₇F₂O₂]⁺ m/z = 189 M_minus_CHO->C8H7F2O2 - C₃H₅˙ M_minus_C3H5 [M-C₃H₅]⁺ m/z = 201

A predicted mass spectrometry fragmentation pathway for this compound.

Biological Context and Signaling Pathways

As a key intermediate for Roflumilast, this compound is intrinsically linked to the phosphodiesterase-4 (PDE4) signaling pathway. Roflumilast exerts its anti-inflammatory effects by inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators implicated in COPD.

While this benzaldehyde derivative is not the final active molecule, its structural components are essential for the ultimate interaction of Roflumilast with the PDE4 enzyme. The difluoromethoxy group, for instance, is known to enhance metabolic stability and potency in drug candidates.

Some benzaldehyde derivatives have been shown to possess inherent biological activities, including anti-inflammatory effects through the modulation of signaling pathways such as NF-κB and Sonic hedgehog (Shh). However, specific studies on the direct biological activity of this compound are not widely reported, with its primary role being a synthetic precursor.

PDE4 Signaling Pathway

PDE4_Signaling_Pathway cluster_cell Inflammatory Cell GPCR GPCR Activation AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 Phosphodiesterase-4 (PDE4) Inflammation Inflammatory Response (e.g., cytokine release) PKA->Inflammation Inhibits AMP AMP PDE4->AMP Degrades Roflumilast Roflumilast (derived from the title compound) Roflumilast->PDE4 Inhibits

The role of PDE4 in the cAMP signaling pathway and its inhibition by Roflumilast.

Conclusion

An In-depth Technical Guide to Roflumilast Intermediate A: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, is a key therapeutic agent in the management of severe chronic obstructive pulmonary disease (COPD). The synthesis of this complex molecule relies on the precise construction of its core structure, a process in which intermediates play a pivotal role. This technical guide focuses on Roflumilast Intermediate A , chemically known as 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid , a critical building block in the manufacturing of Roflumilast.[1] This document provides a comprehensive overview of its physical and chemical properties, detailed synthesis protocols, and its interaction with biological signaling pathways.

Chemical Identity and Physical Properties

Roflumilast Intermediate A is a substituted benzoic acid derivative with the CAS Registry Number 162401-62-9 .[2] Its structure features a benzoic acid core with cyclopropylmethoxy and difluoromethoxy substituents, which are crucial for the pharmacological activity of the final Roflumilast molecule.[1]

A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

PropertyValueReference
Chemical Name 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid[3]
CAS Number 162401-62-9[2]
Molecular Formula C₁₂H₁₂F₂O₄[2]
Molecular Weight 258.22 g/mol [2][3]
Melting Point 118-120 °C[4]
Boiling Point 356.4 ± 37.0 °C (Predicted)[4]
Density 1.355 ± 0.06 g/cm³ (Predicted)[4]
Solubility DMSO (Slightly), Methanol (Slightly)[4]
pKa 3.87 ± 0.10 (Predicted)
Appearance White to Off-White Solid
InChIKey IGFDIFLMMLWKKY-UHFFFAOYSA-N[2][3]
SMILES C1CC1COC2=C(C=C(C=C2)C(=O)O)OC(F)F[3]

Synthesis Protocols

Several synthetic routes for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid have been reported, primarily in patent literature. These methods often start from readily available precursors and involve a series of chemical transformations. Below are detailed experimental protocols adapted from these sources.

Synthesis from 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde

This method involves the oxidation of the corresponding benzaldehyde derivative.

Experimental Protocol:

  • Dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) in glacial acetic acid (50 ml).[4][5]

  • To this solution, add a solution of sodium chlorite (8.2 g, 75 mmol) in water (15 ml).[4][5]

  • Stir the reaction mixture at room temperature for 1 hour.[4][5]

  • After the reaction is complete, add water (300 ml) to precipitate the solid product.[4][5]

  • Filter the solid and dry it at 40°C under vacuum to yield 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (12 g, 48 mmol, 97% yield).[4]

Multi-step Synthesis from 3,4-dihydroxybenzaldehyde

This synthetic pathway involves protection, etherification, deprotection, and oxidation steps.

Experimental Protocol:

  • Protection and Etherification: Start with 3,4-dihydroxybenzaldehyde and protect the 4-position hydroxyl group using a suitable protecting group (e.g., benzyl). Then, etherify the 3-position hydroxyl group with a halogenated methyl cyclopropane.

  • Deprotection: Remove the protecting group from the 4-position hydroxyl to yield 4-hydroxy-3-cyclopropylmethoxybenzaldehyde.

  • Difluoromethylation: Etherify the 4-hydroxy group using a difluoromethane source (e.g., difluorochloromethane) to obtain 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde.[6]

  • Oxidation: Oxidize the aldehyde to the carboxylic acid as described in Protocol 2.1. The overall yield for this five-step process is reported to be up to 58.4%.[6]

Synthesis from 3-fluoro-4-hydroxybenzaldehyde

This route utilizes a nucleophilic substitution reaction followed by oxidation.

Experimental Protocol:

  • Etherification: React 3-fluoro-4-hydroxybenzaldehyde with sodium chlorodifluoroacetate in a suitable solvent like DMF or NMP in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) at 90-100°C to obtain 4-difluoromethoxy-3-fluorobenzaldehyde.[7]

  • Alkoxylation: Treat the resulting 3-fluoro-4-difluoromethoxybenzaldehyde with cyclopropylmethanol in the presence of a base to induce an electrophilic substitution of the fluorine atom, yielding 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde.[7]

  • Oxidation: Oxidize the aldehyde to the final product, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, using an oxidizing agent such as sodium chlorite.[7]

Analytical Characterization Protocols

Accurate characterization of Roflumilast Intermediate A is crucial for quality control in drug manufacturing. The following are generalized experimental protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy - Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • Data Analysis: Integrate the signals and determine the chemical shifts (ppm) and coupling constants (Hz) to assign the protons to the molecular structure.

¹³C NMR Spectroscopy - Experimental Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 100 MHz).

  • Data Acquisition: Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.

  • Data Analysis: Identify the chemical shifts of the carbon signals and assign them to the respective carbon atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and the C-O stretches of the ether and carboxylic acid groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum, typically in positive or negative ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Biological Activity and Signaling Pathways

Recent studies have revealed that 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is not merely an inert intermediate but possesses biological activity. It has been shown to attenuate transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in A549 cells and bleomycin-induced pulmonary fibrosis in rats.[4][5] The mechanism of this action involves the reduction of Smad2/3 phosphorylation.[4][5]

TGF-β1/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in diseases such as cancer and fibrosis.

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta1 TGF-β1 TGFBR2 TGF-β Receptor II TGF_beta1->TGFBR2 Binds TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruits & Phosphorylates Smad2_3 Smad2/3 TGFBR1->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (e.g., EMT factors) Smad_complex->Transcription Translocates to Nucleus Intermediate_A Roflumilast Intermediate A Intermediate_A->pSmad2_3 Inhibits Phosphorylation

Caption: TGF-β1/Smad signaling pathway and the inhibitory effect of Roflumilast Intermediate A.

Epithelial-Mesenchymal Transition (EMT) Workflow

Epithelial-mesenchymal transition is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is critical in development, wound healing, and disease progression.

EMT_Workflow cluster_stimulus Inducing Stimulus cluster_cellular_state Cellular States cluster_intervention Pharmacological Intervention TGF_beta1 TGF-β1 Epithelial Epithelial Cells (High E-cadherin, Low α-SMA) TGF_beta1->Epithelial Induces EMT Mesenchymal Mesenchymal Cells (Low E-cadherin, High α-SMA, Collagen I) Epithelial->Mesenchymal Transition Intermediate_A Roflumilast Intermediate A Intermediate_A->Epithelial Suppresses Transition

References

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a key intermediate in the synthesis of pharmacologically active compounds. This document details its chemical properties, synthesis protocols, analytical data, and its role in the development of targeted therapeutics.

Chemical Identity and Properties

This compound is an aromatic aldehyde that serves as a crucial building block in organic synthesis. Its molecular structure incorporates a cyclopropylmethoxy group and a difluoromethoxy group, which are important for modulating the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties [1][2][3][4]

PropertyValue
Molecular Formula C₁₂H₁₂F₂O₃
Molecular Weight 242.22 g/mol [1][2][3]
CAS Number 151103-09-2[2][3][4]
Appearance Viscous pale yellow liquid
Purity Typically ≥98% (GC)
IUPAC Name This compound
InChI Key AHVVCELVGCPYGI-UHFFFAOYSA-N[1]
SMILES C1CC1COc2cc(ccc2OC(F)F)C=O[1]
Storage Temperature 2-8°C, under an inert atmosphere

Synthesis Protocols

The synthesis of this compound is a multi-step process. Below are representative experimental protocols for its preparation.

Synthesis from 4-(Difluoromethoxy)-3-hydroxybenzaldehyde

A common route involves the Williamson ether synthesis to introduce the cyclopropylmethoxy group.

Experimental Protocol:

  • To a reactor, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde (55 g), potassium carbonate (K₂CO₃, 42.42 g, 1.05 eq.), and potassium iodide (KI, 4.86 g, 0.1 eq.) in dimethyl sulfoxide (DMSO, 220 mL).

  • Heat the mixture to 70°C with stirring for 1 hour.

  • Slowly add a pre-prepared mixture of bromomethylcyclopropane (42.65 g, 1.08 eq.) in DMSO (110 mL) dropwise over 1 hour.

  • Upon reaction completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene (375 mL) and filter to remove inorganic salts.

  • Cool the filtrate to 0-5°C and wash with deionized water (375 mL).

  • Separate the organic phase and wash twice with deionized water (55 mL each).

  • Remove the solvent by distillation under reduced pressure to yield the product as a viscous pale yellow liquid (70 g, 99% yield).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-(Difluoromethoxy)- 3-hydroxybenzaldehyde P1 Mix and heat (70°C, 1 hr) R1->P1 R2 Bromomethylcyclopropane P2 Add Bromomethylcyclopropane (dropwise, 1 hr) R2->P2 R3 K₂CO₃, KI, DMSO R3->P1 P1->P2 P3 Work-up: Toluene dilution, Filtration, Aqueous washes P2->P3 P4 Solvent removal (reduced pressure) P3->P4 Prod 3-(Cyclopropylmethoxy)- 4-(difluoromethoxy)benzaldehyde P4->Prod

Caption: Synthesis workflow for this compound.

Application in Drug Development

This compound is a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. Roflumilast is used in the treatment of chronic obstructive pulmonary disease (COPD).

The synthesis of Roflumilast from this intermediate involves two main steps: oxidation of the aldehyde to a carboxylic acid, followed by amidation.

Table 2: Synthesis of Roflumilast from the Intermediate

StepReactionReagents
1. Oxidation This compound → 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acidSodium chlorite, sulfamic acid
2. Amidation 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid → RoflumilastThionyl chloride, 4-amino-3,5-dichloropyridine

Biological Context: PDE4 Signaling Pathway

Roflumilast, the final product synthesized from the title compound, exerts its therapeutic effect by inhibiting the phosphodiesterase 4 (PDE4) enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in inflammatory cells.

By inhibiting PDE4, Roflumilast increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately resulting in a reduction of the inflammatory response.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor G-Protein Coupled Receptor (GPCR) AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades Inflammation Inflammatory Response PKA->Inflammation Inhibits Roflumilast Roflumilast Roflumilast->PDE4 Inhibits

Caption: Simplified PDE4 signaling pathway and the inhibitory action of Roflumilast.

Analytical Data

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 3: Spectroscopic Data Summary

TechniqueExpected Features
¹H NMR Signals corresponding to the aldehydic proton, aromatic protons, difluoromethoxy proton, and cyclopropylmethoxy protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and carbons of the ether groups.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the aldehyde, C-O-C stretching of the ethers, and C-H bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Note: Specific spectral data can be found in various chemical databases and literature sources.[5]

Health and Safety Information

This compound should be handled with appropriate safety precautions in a laboratory or industrial setting.

Table 4: GHS Hazard Information [6]

Pictogram(s)Signal WordHazard Statement(s)
GHS07 (Exclamation mark)Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Precautionary Measures: [6]

  • Handling: Avoid contact with skin and eyes. Do not breathe fumes. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition.

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move person into fresh air.

    • Ingestion: Consult a physician.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS).

References

An In-Depth Technical Guide to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde: Safety, Handling, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceutical compounds, notably Roflumilast.[1][2] This document outlines the essential safety protocols, handling procedures, physicochemical properties, and detailed experimental methodologies relevant to its synthesis.

Safety and Hazard Information

Signal Word: Warning[3]

GHS Hazard Classification: [3]

  • Skin irritation (Category 2)

  • Eye irritation (Category 2A)

  • Specific target organ toxicity - single exposure (Category 3), Respiratory system

Hazard Statements: [3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed.[4]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below for detailed safety guidance.[3][4]

CategoryPrecautionary Statement CodeDescription
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a poison center or doctor if you feel unwell.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Information:

  • Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[3]

  • Symptoms: Skin contact may lead to inflammation, itching, scaling, reddening, or blistering. Eye contact can cause redness, pain, or severe damage. Inhalation may result in irritation of the lungs and respiratory system. Overexposure could lead to serious illness.[3]

  • Acute Toxicity: No specific data available.[3]

  • Ecotoxicity: No data available.[3]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Seek immediate medical attention.[3]

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek medical attention.

Handling and Storage

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.[3]

  • Use only in a well-ventilated area.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3]

  • Keep away from ignition sources.[3]

  • Minimize dust generation and accumulation.[3]

Conditions for Safe Storage:

  • Store in a tightly closed container.[3]

  • Keep in a cool, dry, and well-ventilated area.[3]

  • Store away from incompatible substances.[3]

  • For long-term storage, a temperature of 2-8°C is recommended.[3]

Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₂H₁₂F₂O₃[5]
Molecular Weight 242.22 g/mol [5]
CAS Number 151103-09-2[5]
Appearance Viscous pale yellow liquid or solid[5]
Purity 95% - 99%+ (HPLC)[5][6]
XLogP3 3[4]
Hydrogen Bond Acceptor Count 5[4]
Rotatable Bond Count 6[4]
Topological Polar Surface Area 35.5 Ų[4]
Heavy Atom Count 17[4]
Solubility No data available[3]
Boiling Point No data available[3]
Melting Point No data available[3]
Flash Point No data available[3]
Refractive Index 1.52[3]
Relative Density 1.3 g/cm³[3]

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the synthesis of the title compound from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethylcyclopropane.[5]

Materials:

  • 4-(difluoromethoxy)-3-hydroxybenzaldehyde (55 g)

  • Potassium carbonate (K₂CO₃) (42.42 g, 1.05 eq.)

  • Potassium iodide (KI) (4.86 g, 0.1 eq.)

  • Dimethyl sulfoxide (DMSO) (220 mL + 110 mL)

  • Bromomethylcyclopropane (42.65 g, 1.08 eq.)

  • Toluene (375 mL)

  • Deionized water (375 mL + 55 mL)

Procedure:

  • To a reaction vessel, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde (55 g), potassium carbonate (42.42 g), potassium iodide (4.86 g), and dimethyl sulfoxide (220 mL).[5]

  • Heat the mixture to 70°C and stir for 1 hour.[5]

  • In a separate vessel, prepare a solution of bromomethylcyclopropane (42.65 g) in dimethyl sulfoxide (110 mL).[5]

  • Slowly add the bromomethylcyclopropane solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 70°C.[5]

  • After the addition is complete, continue to stir the reaction mixture at 70°C for an additional 3 hours.[5]

  • Cool the reaction mixture to room temperature.[5]

  • Dilute the mixture with toluene (375 mL) and filter to remove any unreacted potassium carbonate.[5]

  • Cool the filtrate to 0-5°C and add deionized water (375 mL).[5]

  • Separate the organic and aqueous phases.[5]

  • Wash the organic phase twice with deionized water (55 mL each).[5]

  • Remove the solvent (toluene) from the organic phase by distillation under reduced pressure to yield the final product as a viscous pale yellow liquid (70 g, 99% yield).[5]

Visualizations

Synthesis_Workflow cluster_reactants Initial Reactants cluster_reactant2 Second Reactant Solution cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product R1 4-(difluoromethoxy)-3- hydroxybenzaldehyde Mix Mixing and Initial Reaction R1->Mix R2 K₂CO₃, KI R2->Mix R3 DMSO R3->Mix R4 Bromomethylcyclopropane Soln2 Bromomethylcyclopropane in DMSO R4->Soln2 R5 DMSO R5->Soln2 Addition Dropwise Addition and Main Reaction Soln2->Addition Slowly add over 1 hr at 70°C Mix->Addition Heat to 70°C, Stir for 1 hr Cooling1 Cool to Room Temp Addition->Cooling1 Stir for 3 hrs at 70°C Dilution Dilute with Toluene Cooling1->Dilution Filtration Filter Dilution->Filtration Cooling2 Cool to 0-5°C Filtration->Cooling2 Washing Wash with Water Cooling2->Washing Separation Phase Separation Washing->Separation Evaporation Solvent Removal Separation->Evaporation Product 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde Evaporation->Product

Caption: Synthesis workflow for this compound.

Application in Pharmaceutical Synthesis

This compound is a crucial intermediate in the multi-step synthesis of Roflumilast.[7][8] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The benzaldehyde is oxidized to the corresponding benzoic acid, which is then coupled with 3,5-dichloropyridin-4-amine to form the final active pharmaceutical ingredient.[1] The purity and quality of this intermediate are therefore critical for the successful synthesis of Roflumilast.

Roflumilast_Synthesis_Overview Intermediate 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde BenzoicAcid 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid Intermediate->BenzoicAcid Oxidation Roflumilast Roflumilast BenzoicAcid->Roflumilast Amine 3,5-dichloropyridin-4-amine Amine->Roflumilast Coupling Reaction

Caption: Role as an intermediate in the synthesis of Roflumilast.

References

Technical Guide: Solubility of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). A thorough understanding of its solubility in organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and ensuring proper formulation. This technical guide provides a summary of the available solubility information and outlines a detailed experimental protocol for its determination.

Physicochemical Properties

  • Molecular Formula: C₁₂H₁₂F₂O₃[1]

  • Molecular Weight: 242.22 g/mol [1]

  • Appearance: Viscous pale yellow liquid[1]

  • CAS Number: 151103-09-2[1]

Solubility Data

SolventSolubilityTemperature (°C)Observations and Citations
TolueneSolubleRoom TemperatureThe compound is diluted with toluene during workup, indicating good solubility.[1]
Dimethyl Sulfoxide (DMSO)Soluble70Used as a solvent in the synthesis of the compound.[1]
Deionized WaterInsoluble0-5The organic phase (toluene) is washed with deionized water, indicating immiscibility and likely low solubility.[1]

Note: "Soluble" and "Insoluble" are qualitative terms. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents.

4.1 Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • Drying oven or vacuum oven

  • Glassware (pipettes, beakers)

4.2 Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_drying Drying & Calculation prep1 Equilibrate solvent in thermostatic bath prep2 Add excess solute to solvent prep1->prep2 equil Agitate mixture at constant temperature (e.g., 24-48 hours) prep2->equil sample1 Allow solution to settle equil->sample1 sample2 Withdraw aliquot of supernatant sample1->sample2 sample3 Filter through 0.45 µm syringe filter sample2->sample3 sample4 Weigh a known volume of filtrate sample3->sample4 dry Evaporate solvent under vacuum or in oven sample4->dry weigh Weigh the residual solid dry->weigh calc Calculate solubility (g/L or mol/L) weigh->calc

Figure 1: Experimental workflow for solubility determination.

4.3 Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Place a known volume of the desired organic solvent into a series of vials.

    • Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed container.

    • Evaporate the solvent in a drying oven or under vacuum at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, re-weigh the container with the dried solute.

  • Calculation:

    • The solubility (S) can be calculated using the following formula:

      S (g/L) = (mass of solute / volume of solvent) * 1000

Factors Influencing Solubility

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

  • Solvent Polarity: The polarity of the solvent plays a significant role. "Like dissolves like" is a general rule; a non-polar or moderately polar compound like this compound is expected to have higher solubility in less polar organic solvents.

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

While quantitative solubility data for this compound is not widely published, its qualitative behavior in certain solvents can be inferred from synthetic procedures. For drug development and process chemistry applications, it is imperative to determine the solubility experimentally. The protocol provided in this guide offers a reliable method for obtaining accurate and reproducible solubility data.

References

The Genesis of a Key Intermediate: A Technical Guide to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a compound of significant interest in medicinal chemistry, serves as a crucial building block in the synthesis of the potent phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and chemical properties of this important intermediate. Its development is intrinsically linked to the quest for novel anti-inflammatory agents for the treatment of chronic obstructive pulmonary disease (COPD).

Discovery and History

The discovery of this compound is not an isolated event but rather a key milestone in the development of Roflumilast. The journey began in the early 1990s as pharmaceutical companies, including Byk Gulden (now part of Takeda), intensified their search for selective PDE4 inhibitors.[1] The rationale was to target the inflammatory processes underlying COPD.[2]

Roflumilast was first identified from a series of benzamides in 1993 through a comprehensive screening program.[1] The initial patents for Roflumilast and related compounds, filed around the mid-1990s, described the synthesis of the final drug molecule. These early synthetic routes necessitated the preparation of key intermediates, including 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid and its precursor, the title benzaldehyde. Therefore, the discovery and initial synthesis of this compound can be dated to this period of intensive research and development focused on creating a new class of anti-inflammatory drugs.

The development of commercially viable and scalable synthetic routes for Roflumilast spurred further innovation in the synthesis of its intermediates. Over the years, various patents have disclosed improved methods for the preparation of this compound, focusing on increasing yield, purity, and process safety while reducing costs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₂F₂O₃[3][4]
Molecular Weight 242.22 g/mol [3][5]
CAS Number 151103-09-2
Appearance White crystalline powder or viscous pale yellow liquid[3][6]
Purity ≥98% (HPLC)[7]
Boiling Point 331.3 °C at 760 mmHg[6]
InChIKey AHVVCELVGCPYGI-UHFFFAOYSA-N[4]
SMILES C1CC1COc2cc(ccc2OC(F)F)C=O[4]

Synthesis and Experimental Protocols

The synthesis of this compound has been approached through several routes. Below are detailed protocols for two common methods.

Method 1: Williamson Ether Synthesis

This method involves the reaction of 4-(difluoromethoxy)-3-hydroxybenzaldehyde with bromomethylcyclopropane.

Experimental Protocol:

  • To a reactor, add 55 g of 4-(difluoromethoxy)-3-hydroxybenzaldehyde, 42.42 g of potassium carbonate (K₂CO₃, 1.05 eq.), 4.86 g of potassium iodide (KI, 0.1 eq.), and 220 mL of dimethyl sulfoxide (DMSO).[3]

  • Heat the mixture to 70 °C and stir for 1 hour.[3]

  • Slowly add a pre-prepared mixture of 42.65 g of bromomethylcyclopropane (1.08 eq.) in 110 mL of DMSO dropwise over 1 hour.[3]

  • Continue the reaction at 70 °C for 3 hours after the addition is complete.[3]

  • Cool the reaction mixture to room temperature.[3]

  • Dilute the mixture with 375 mL of toluene and filter to remove unreacted K₂CO₃.[3]

  • Cool the filtrate to 0-5 °C and add 375 mL of deionized water.[3]

  • Separate the organic and aqueous phases. Wash the organic phase twice with 55 mL of deionized water.[3]

  • Remove the solvent by distillation under reduced pressure to yield the product.[3]

Quantitative Data:

ParameterValueReference
Yield 70 g (99%)[3]
Appearance Viscous pale yellow liquid[3]
Method 2: Synthesis from 3-Halogeno-4-hydroxybenzaldehyde

This alternative route starts with a halogenated precursor.

Experimental Protocol:

  • Under a nitrogen atmosphere, in a 250 mL four-hole boiling flask, add 100 mL of DMSO.[7]

  • Control the temperature at 10-15 °C and add 10.08 g of 3-chloro-4-hydroxybenzaldehyde and 3.9 g of sodium hydride (NaH). Stir for 30 minutes.[7]

  • Add 5.13 g of cyclopropylmethanol and heat the mixture to 110 °C, stirring for 10 hours to produce 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde.[7]

  • In a separate 250 mL four-hole boiling flask, add 80 mL of DMSO, 9.65 g of the 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde intermediate, 22.95 g of sodium chlorodifluoroacetate, and 34.5 g of potassium carbonate.[7]

  • Heat the mixture to 120 °C and stir for 12 hours.[7]

  • Adjust the reaction system to pH 2 with 0.2N hydrochloric acid.[7]

  • Extract the product three times with 100 mL of ethyl acetate.[7]

  • Wash the combined organic layers with saturated brine and dry over anhydrous magnesium sulfate.[7]

  • Remove the solvent under reduced pressure to obtain the final product.[7]

Quantitative Data:

ParameterValueReference
Yield 10.28 g (85%)[7]
Purity (HPLC) 93.6%[7]
Appearance Oily product[7]

Role in Roflumilast Synthesis and Signaling Pathway

This compound is a pivotal intermediate that is typically oxidized to the corresponding benzoic acid, which is then coupled with 3,5-dichloro-4-aminopyridine to form Roflumilast.

Roflumilast exerts its therapeutic effect by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This activation leads to the downregulation of inflammatory responses, a key mechanism in the treatment of COPD.

Synthesis_Workflow reagent reagent intermediate intermediate product product process process A 4-(Difluoromethoxy)- 3-hydroxybenzaldehyde C Williamson Ether Synthesis A->C B Bromomethyl- cyclopropane B->C D 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde C->D Yield: 99% E Oxidation D->E F 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid E->F H Amide Coupling F->H G 3,5-Dichloro-4- aminopyridine G->H I Roflumilast H->I

Synthesis workflow for Roflumilast.

Signaling_Pathway drug drug enzyme enzyme messenger messenger protein protein response response roflumilast Roflumilast pde4 PDE4 roflumilast->pde4 Inhibits camp cAMP pde4->camp Degrades pka Protein Kinase A (PKA) camp->pka Activates inflammation Inflammatory Response (e.g., Cytokine Release) pka->inflammation Downregulates

Roflumilast's mechanism of action.

Conclusion

This compound represents a significant achievement in medicinal chemistry, enabling the large-scale production of the important anti-inflammatory drug, Roflumilast. Its history is a testament to the focused and persistent efforts of researchers in the field of drug discovery and development. The synthetic routes outlined in this guide provide a foundation for its preparation, while an understanding of its role in the PDE4 signaling pathway highlights its importance in modern therapeutics for inflammatory diseases. This technical guide serves as a comprehensive resource for professionals engaged in the ongoing research and development of novel pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Roflumilast Utilizing 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, with a focus on the pivotal role of the intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde. Roflumilast is an important therapeutic agent for managing severe chronic obstructive pulmonary disease (COPD).[1][2][3]

Introduction to Roflumilast's Mechanism of Action

Roflumilast functions by selectively inhibiting the PDE4 enzyme, which is prevalent in inflammatory cells.[1][2][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][4] Elevated cAMP activates Protein Kinase A (PKA), which in turn suppresses the transcription of genes associated with inflammation and downregulates the production of pro-inflammatory cytokines such as TNF-α, IL-8, and leukotriene B4.[1] This anti-inflammatory action is central to its therapeutic effect in COPD.[1][2]

Synthetic Pathway Overview

The synthesis of Roflumilast from this compound involves a two-step process: the oxidation of the benzaldehyde to a benzoic acid derivative, followed by amidation with 3,5-dichloro-4-aminopyridine. The benzaldehyde intermediate itself is typically synthesized from a substituted hydroxybenzaldehyde.

Roflumilast_Synthesis_Overview cluster_0 Synthesis of Intermediate cluster_1 Roflumilast Synthesis A 4-Difluoromethoxy- 3-hydroxybenzaldehyde C 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde A->C K2CO3, KI, DMSO B Bromomethylcyclopropane B->C D 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid C->D Oxidation (e.g., Sodium Chlorite) F Roflumilast D->F Amidation (e.g., Thionyl Chloride, Base) E 3,5-Dichloro-4-aminopyridine E->F

Caption: Synthetic overview for Roflumilast.

Experimental Protocols and Data

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the key benzaldehyde intermediate from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethylcyclopropane.[5]

Experimental Procedure:

  • To a reactor, add 55 g of 4-(difluoromethoxy)-3-hydroxybenzaldehyde, 42.42 g of potassium carbonate (K₂CO₃, 1.05 eq.), 4.86 g of potassium iodide (KI, 0.1 eq.), and 220 mL of dimethyl sulfoxide (DMSO).

  • Heat the mixture to 70 °C with stirring for 1 hour.

  • Slowly add a pre-prepared mixture of 42.65 g of bromomethylcyclopropane (1.08 eq.) in 110 mL of DMSO dropwise over 1 hour.

  • Upon reaction completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with 375 mL of toluene and filter to remove unreacted K₂CO₃.

  • Cool the filtrate to 0-5 °C and add 375 mL of deionized water.

  • Separate the organic and aqueous phases. Wash the organic phase twice with 55 mL of deionized water.

  • Remove the solvent by distillation under reduced pressure to obtain the product.

ParameterValue
Starting Material 4-(difluoromethoxy)-3-hydroxybenzaldehyde
Reagents Bromomethylcyclopropane, K₂CO₃, KI, DMSO
Temperature 70 °C
Reaction Time ~2 hours
Yield 99% (70 g)
Product Form Viscous pale yellow liquid
Protocol 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

This protocol outlines the oxidation of the benzaldehyde intermediate to the corresponding benzoic acid.[6]

Experimental Procedure:

  • In a reaction vessel, prepare a solution of this compound and sulfamic acid in a suitable solvent.

  • Cool the reaction mass to 5-10 °C under stirring.

  • In a separate vessel, dissolve sodium chlorite (1.63 eq) in water (1.5 vol. with respect to the benzaldehyde).

  • Add the sodium chlorite solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Stir the reaction mixture for 1 hour at 5-10 °C.

  • After the reaction is complete, add water to form a white slurry.

  • Filter the solid, wash with water, and dry under vacuum at 45-50 °C.

ParameterValue
Starting Material This compound
Oxidizing Agent Sodium Chlorite
Other Reagents Sulfamic acid
Temperature 5-10 °C
Reaction Time 1 hour
Protocol 3: Synthesis of Roflumilast

This protocol describes the final amidation step to produce Roflumilast.[6][7]

Experimental Procedure:

  • Convert 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid to its acid chloride by reacting with a halogenating agent like thionyl chloride.[6][7] A common procedure involves heating the benzoic acid in toluene with N,N-Dimethylformamide and slowly adding thionyl chloride at 70-80°C.[7]

  • In a separate reaction vessel, add tetrahydrofuran and 4-amino-3,5-dichloropyridine (1.2 eq). Stir for 30 minutes.

  • Dissolve the prepared acid chloride in tetrahydrofuran and add it dropwise to the 4-amino-3,5-dichloropyridine mixture, maintaining the temperature below 30 °C.

  • Stir the reaction mixture for 1 hour at 20-25 °C.

  • Add ethyl acetate followed by water for workup.

  • The resulting Roflumilast can be purified by recrystallization from a mixture of isopropanol and water.[8]

ParameterValue
Starting Materials 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, 3,5-Dichloro-4-aminopyridine
Coupling Agents Thionyl Chloride (for acid chloride formation), Base (e.g., Sodium Hydride)
Solvent Tetrahydrofuran
Temperature < 30 °C for coupling
Reaction Time 1 hour for coupling
Purity (post-recrystallization) ≥99.8%

Detailed Workflow for Roflumilast Synthesis

The following diagram illustrates the step-by-step workflow for the synthesis of Roflumilast, highlighting the key transformations and reagents.

Roflumilast_Synthesis_Workflow start Start Materials: - 4-Difluoromethoxy-3-hydroxybenzaldehyde - Bromomethylcyclopropane step1 Step 1: Etherification Reagents: K2CO3, KI, DMSO Temp: 70°C start->step1 intermediate1 Intermediate: 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde step1->intermediate1 step2 Step 2: Oxidation Reagents: Sodium Chlorite, Sulfamic Acid Temp: 5-10°C intermediate1->step2 intermediate2 Intermediate: 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid step2->intermediate2 step3 Step 3: Acid Chloride Formation Reagent: Thionyl Chloride Temp: 70-80°C intermediate2->step3 intermediate3 Intermediate: 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoyl chloride step3->intermediate3 step4 Step 4: Amidation Reagents: 3,5-Dichloro-4-aminopyridine, Base Solvent: THF Temp: <30°C intermediate3->step4 product Crude Roflumilast step4->product purification Purification: Recrystallization (Isopropanol/Water) product->purification final_product Final Product: Roflumilast (>99.8% purity) purification->final_product

Caption: Roflumilast synthesis workflow.

References

Application Notes and Protocols: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is a key pharmaceutical intermediate, most notably utilized in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. Roflumilast is approved for the treatment of chronic obstructive pulmonary disease (COPD) and plaque psoriasis.[1][2] The unique structural features of this benzaldehyde derivative, specifically the cyclopropylmethoxy and difluoromethoxy groups, are crucial for the efficacy and pharmacokinetic profile of the final active pharmaceutical ingredient (API).[2] This document provides detailed application notes, experimental protocols for its synthesis and subsequent use, and relevant pathway diagrams.

Chemical Properties
PropertyValue
Chemical Name This compound
CAS Number 151103-09-2
Molecular Formula C12H12F2O3
Molecular Weight 242.22 g/mol
Appearance Viscous pale yellow liquid
Purity (Typical) ≥99% (HPLC)

[Sources:[3][4][5]]

Application in the Synthesis of Roflumilast

The primary application of this compound is as a precursor to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, which is then coupled with 3,5-dichloro-4-pyridinamine to form Roflumilast.[1]

Synthetic Scheme

The overall synthetic route from the benzaldehyde intermediate to Roflumilast involves an oxidation step followed by an amidation reaction.

Roflumilast Synthesis Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Amidation Intermediate 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde Benzoic_Acid 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid Intermediate->Benzoic_Acid Oxidation Oxidizing_Agent Sodium Chlorite & Sulfamic Acid Oxidizing_Agent->Benzoic_Acid Benzoic_Acid_2 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid Roflumilast Roflumilast Benzoic_Acid_2->Roflumilast Amide Coupling Coupling_Reagent Thionyl Chloride Coupling_Reagent->Roflumilast Amine 4-amino-3,5-dichloropyridine Amine->Roflumilast

Caption: Synthetic workflow for Roflumilast.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-(difluoromethoxy)-3-hydroxybenzaldehyde and bromomethylcyclopropane.[3]

Materials:

  • 4-(difluoromethoxy)-3-hydroxybenzaldehyde

  • Potassium carbonate (K2CO3)

  • Potassium iodide (KI)

  • Bromomethylcyclopropane

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Deionized water

Procedure:

  • To a reactor, add 55 g of 4-(difluoromethoxy)-3-hydroxybenzaldehyde, 42.42 g of K2CO3 (1.05 eq.), 4.86 g of KI (0.1 eq.), and 220 mL of DMSO.[3]

  • Heat the mixture to 70°C with stirring for 1 hour.[3]

  • Slowly add a pre-prepared mixture of 42.65 g of bromomethylcyclopropane (1.08 eq.) and 110 mL of DMSO dropwise over 1 hour.[3]

  • Maintain the reaction at 70°C for an additional 3 hours after the addition is complete.[3]

  • Cool the reaction mixture to room temperature.[3]

  • Dilute the mixture with 375 mL of toluene and filter to remove solids.[3]

  • Cool the filtrate to 0-5°C and add 375 mL of deionized water.[3]

  • Separate the organic and aqueous phases. Wash the organic phase twice with 55 mL of deionized water.[3]

  • Remove the solvent by distillation under reduced pressure to yield the product.[3]

Quantitative Data:

ParameterValue
Yield 99%
Product Form Viscous pale yellow liquid

[Source:[3]]

Protocol 2: Oxidation to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

This protocol outlines the oxidation of the aldehyde to the corresponding carboxylic acid, a key step in the synthesis of Roflumilast.[6]

Materials:

  • This compound

  • Sulfamic acid

  • Sodium chlorite

  • Water

Procedure:

  • Prepare a solution of this compound and sulfamic acid in a suitable solvent.

  • Cool the reaction mass to 5-10°C under stirring.[6]

  • In a separate vessel, dissolve sodium chlorite (1.63 eq) in water (1.5 vol. with respect to the benzaldehyde).[6]

  • Add the sodium chlorite solution dropwise to the reaction mixture, maintaining the temperature below 10°C.[6]

  • Stir the reaction mixture for 1 hour at 5-10°C.[6]

  • After the reaction is complete, add water to precipitate the product as a white slurry.[6]

  • Filter the solid, wash with water, and dry under vacuum at 45-50°C to obtain 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[6]

Protocol 3: Synthesis of Roflumilast

This protocol describes the final coupling step to produce Roflumilast.[6]

Materials:

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

  • Thionyl chloride

  • Tetrahydrofuran (THF)

  • 4-amino-3,5-dichloropyridine

  • Sodium hydride

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Convert 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid to its acid chloride by reacting with thionyl chloride.[6]

  • In a separate reaction vessel, add 4-amino-3,5-dichloropyridine (1.2 eq) to a suspension of sodium hydride in THF and stir for 30 minutes.[6]

  • Dissolve the previously prepared acid chloride in THF.[6]

  • Add the acid chloride solution dropwise to the mixture of 4-amino-3,5-dichloropyridine and sodium hydride, keeping the temperature below 30°C.[6]

  • Stir the reaction mixture for 1 hour at 20-25°C.[6]

  • Add EtOAc followed by water for workup.

  • Isolate and purify the product, Roflumilast.

Biological Context: Roflumilast's Mechanism of Action

Roflumilast, synthesized from the title intermediate, is a selective inhibitor of phosphodiesterase-4 (PDE4).[1][2] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn suppresses various inflammatory responses.[1]

Roflumilast Signaling Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli Adenylate_Cyclase Adenylate Cyclase Proinflammatory_Stimuli->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylate_Cyclase PDE4 Phosphodiesterase-4 (PDE4) cAMP->PDE4 Inflammatory_Response Inflammatory Response (e.g., in COPD) cAMP->Inflammatory_Response suppresses AMP AMP PDE4->AMP degrades cAMP to Roflumilast Roflumilast Roflumilast->PDE4 inhibits

Caption: Mechanism of action of Roflumilast.

Logical Relationship of the Intermediate

The importance of this compound lies in its direct contribution to the final drug's structure and function.

Intermediate Importance Intermediate 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde Key_Moieties Provides key structural moieties: - Cyclopropylmethoxy group - Difluoromethoxy group Intermediate->Key_Moieties Roflumilast_Structure Forms the core benzamide structure of Roflumilast Intermediate->Roflumilast_Structure Drug_Properties Contributes to desirable drug properties: - Enhanced metabolic stability - Increased lipophilicity Roflumilast_Structure->Drug_Properties Therapeutic_Efficacy Leads to Therapeutic Efficacy in COPD and Psoriasis Drug_Properties->Therapeutic_Efficacy

Caption: Role of the intermediate in Roflumilast.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions, including the use of personal protective equipment, should be taken. All reactions should be performed in a well-ventilated fume hood. Disposal of chemical waste must be in accordance with local regulations.

References

Synthetic Protocols for 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the preparation of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceutical compounds such as Roflumilast. The following sections outline two primary synthetic routes, complete with experimental procedures and summarized data.

Introduction

This compound is a crucial building block in medicinal chemistry. Its synthesis is of significant interest for the development of phosphodiesterase-4 (PDE4) inhibitors. The protocols detailed below are based on established chemical literature and patents, providing reliable methods for its laboratory-scale preparation.

Synthetic Route 1: Williamson Ether Synthesis

This widely used method involves the reaction of a substituted phenol with an alkyl halide in the presence of a base. In this specific synthesis, 4-(difluoromethoxy)-3-hydroxybenzaldehyde is reacted with (bromomethyl)cyclopropane.

Experimental Protocol

A general and effective procedure for the synthesis of this compound is as follows[1]:

  • Reaction Setup: To a suitable reactor, add 55 g of 4-(difluoromethoxy)-3-hydroxybenzaldehyde, 42.42 g of potassium carbonate (K₂CO₃, 1.05 eq.), 4.86 g of potassium iodide (KI, 0.1 eq.), and 220 mL of dimethyl sulfoxide (DMSO).

  • Initial Heating: The mixture is heated to 70°C with stirring for 1 hour.

  • Reagent Addition: A pre-prepared mixture of 42.65 g of (bromomethyl)cyclopropane (1.08 eq.) and 110 mL of DMSO is added dropwise to the reaction mixture over 1 hour.

  • Reaction Completion: After the addition is complete, the reaction is maintained at 70°C for an additional 3 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture by adding 375 mL of toluene and filter to remove the inorganic salts (K₂CO₃).

    • Cool the filtrate to 0-5°C and add 375 mL of deionized water.

    • Separate the organic and aqueous phases.

    • Wash the organic phase twice with 55 mL of deionized water.

  • Isolation: The solvent from the organic phase is removed by distillation under reduced pressure to yield the final product.

Data Summary
ParameterValueReference
Starting Material4-(difluoromethoxy)-3-hydroxybenzaldehyde[1]
Reagents(bromomethyl)cyclopropane, K₂CO₃, KI, DMSO[1]
Reaction Temperature70°C[1]
Reaction Time4 hours[1]
Yield99%[1]
Product FormViscous pale yellow liquid[1]

Synthetic Workflow

Synthesis_Workflow_1 cluster_reactants Reactants cluster_conditions Reaction Conditions start_mat 4-(difluoromethoxy)-3- hydroxybenzaldehyde reaction_step Williamson Ether Synthesis start_mat->reaction_step reagent1 (bromomethyl)cyclopropane reagent1->reaction_step base K2CO3, KI base->reaction_step solvent DMSO solvent->reaction_step temp 70°C, 4h temp->reaction_step product 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde reaction_step->product

Caption: Workflow for Williamson Ether Synthesis.

Synthetic Route 2: From 3-Halogeno-4-hydroxybenzaldehyde

An alternative pathway involves a two-step process starting from a 3-halogeno-4-hydroxybenzaldehyde. This method is detailed in patent literature and offers flexibility in starting materials.[2]

  • Step 1: Cyclopropylmethylation: The 3-halogeno-4-hydroxybenzaldehyde undergoes a reaction with cyclopropylmethanol in the presence of a base to form 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde.[2]

  • Step 2: Difluoromethylation: The intermediate is then reacted with a difluoromethylating agent, such as sodium chlorodifluoroacetate, in the presence of a base to yield the final product.[2]

Experimental Protocols

Step 1: Synthesis of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde (Example from Patent) [2]

  • Under a nitrogen atmosphere, in a 250 mL four-neck flask, add 100 mL of N,N-dimethylformamide (DMF).

  • Control the temperature at 10-15°C and add 10.08 g of 3-chloro-4-hydroxybenzaldehyde and 3.9 g of sodium hydride. Stir for 30 minutes.

  • Add 5.13 g of cyclopropylmethanol and warm the mixture to 110°C, stirring for 10 hours.

  • Adjust the reaction system to pH 2 with 0.2N hydrochloric acid.

  • Extract three times with ethyl acetate (100 mL).

  • Wash the combined organic layers with water and saturated brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the intermediate product.

Step 2: Synthesis of this compound (Example from Patent) [2]

  • In a 250 mL four-neck flask, add 80 mL of DMSO.

  • Add 9.65 g of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, 22.95 g of sodium chlorodifluoroacetate, and 34.5 g of potassium carbonate.

  • Heat the mixture to 120°C and stir for 12 hours.

  • Adjust the reaction system to pH 2 with 0.2N hydrochloric acid.

  • Extract three times with ethyl acetate (100 mL).

  • Wash the combined organic layers with water and saturated brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the final product.

Data Summary for Route 2 (Illustrative Examples)
StepStarting HalobenzaldehydeBase (Step 1)Solvent (Step 1)Yield (Step 1)Purity (Step 1)Difluoromethylating AgentBase (Step 2)Solvent (Step 2)Yield (Step 2)Purity (Step 2)Reference
13-chloro-4-hydroxybenzaldehydeSodium HydrideDMF91%95%Sodium ChlorodifluoroacetateK₂CO₃DMSO85%93.6%[2]
23-iodo-4-hydroxybenzaldehydeSodium HydrideDMF-------[2]
33-bromo-4-hydroxybenzaldehydePotassium HydrideDMAC-------[2]

Note: The table presents data from different examples within the cited patent for illustrative purposes. Direct yield and purity for all combinations are not explicitly provided.

Synthetic Pathway

Synthesis_Pathway_2 start_mat 3-Halogeno-4- hydroxybenzaldehyde intermediate 3-(Cyclopropylmethoxy)-4- hydroxybenzaldehyde start_mat->intermediate Cyclopropylmethanol, Base product 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde intermediate->product Sodium Chlorodifluoroacetate, Base

Caption: Two-step synthesis from a halobenzaldehyde.

Conclusion

The synthesis of this compound can be achieved through multiple effective routes. The choice of protocol may depend on the availability of starting materials, desired scale, and purification capabilities. The Williamson ether synthesis offers a high-yielding, one-step process from a commercially available hydroxybenzaldehyde derivative. The two-step method starting from a halogenated precursor provides an alternative with good overall yields, as demonstrated in the patent literature. Researchers should carefully consider the reaction parameters to optimize the synthesis for their specific needs.

References

Application Notes and Protocols: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is a key synthetic intermediate in the preparation of pharmacologically active molecules, most notably Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor.[1][2] Roflumilast is approved for the treatment of severe chronic obstructive pulmonary disease (COPD) and plaque psoriasis.[3][4] The benzaldehyde itself is not the active pharmaceutical ingredient but serves as a crucial building block, providing the core phenyl ring structure with the specific cyclopropylmethoxy and difluoromethoxy substitutions that are important for the biological activity of the final drug molecule.

The primary application of this compound in medicinal chemistry is its role as a precursor in the multi-step synthesis of PDE4 inhibitors. The difluoromethoxy group, in particular, is a bioisostere of a methoxy group and is often introduced into drug candidates to improve metabolic stability and enhance binding affinity to the target protein.[5] The cyclopropylmethoxy group also contributes to the molecule's interaction with the hydrophobic pockets of the PDE4 enzyme's active site.[4]

While this compound is a critical component in the synthesis of potent anti-inflammatory agents, there is no publicly available data on its own biological activity. Its utility lies in its chemical structure, which is readily converted to the corresponding benzoic acid, a necessary component for the final amide bond formation in the synthesis of Roflumilast and its analogues.

Quantitative Data

As this compound is a synthetic intermediate, quantitative biological data such as IC50 or Ki values are not available for this compound. The relevant quantitative data pertains to the final active molecule, Roflumilast, and other representative PDE4 inhibitors.

CompoundTargetIC50 (nM)Disease Indication
RoflumilastPDE4~0.8Severe COPD, Plaque Psoriasis
Roflumilast N-oxide (active metabolite)PDE4~0.5Severe COPD, Plaque Psoriasis
CilomilastPDE4~100COPD (development discontinued)
CrisaborolePDE4~790Atopic Dermatitis

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-(difluoromethoxy)-3-hydroxybenzaldehyde and bromomethylcyclopropane.[6]

Materials:

  • 4-(Difluoromethoxy)-3-hydroxybenzaldehyde

  • Bromomethylcyclopropane

  • Potassium carbonate (K2CO3)

  • Potassium iodide (KI)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Deionized water

Procedure:

  • To a reaction vessel, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde (55 g), potassium carbonate (42.42 g, 1.05 eq.), potassium iodide (4.86 g, 0.1 eq.), and dimethyl sulfoxide (220 mL).

  • Heat the mixture to 70°C with stirring for 1 hour.

  • In a separate vessel, prepare a solution of bromomethylcyclopropane (42.65 g, 1.08 eq.) in dimethyl sulfoxide (110 mL).

  • Slowly add the bromomethylcyclopropane solution dropwise to the reaction mixture over 1 hour while maintaining the temperature at 70°C.

  • After the addition is complete, continue to stir the reaction mixture at 70°C for an additional 3 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene (375 mL) and filter to remove solid potassium carbonate.

  • Cool the filtrate to 0-5°C and add deionized water (375 mL).

  • Separate the organic and aqueous phases.

  • Wash the organic phase twice with deionized water (55 mL each).

  • Remove the solvent from the organic phase by distillation under reduced pressure to yield this compound as a viscous pale yellow liquid (yield ~99%).[6]

Protocol 2: Oxidation of this compound to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

This protocol outlines the oxidation of the benzaldehyde to the corresponding benzoic acid, a key intermediate for Roflumilast synthesis.[7]

Materials:

  • This compound

  • Sodium chlorite (NaClO2)

  • Monosodium phosphate (NaH2PO4)

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound in tert-butanol.

  • In a separate flask, prepare a solution of sodium chlorite and monosodium phosphate in water.

  • Slowly add the aqueous sodium chlorite solution to the solution of the benzaldehyde at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

Protocol 3: Synthesis of Roflumilast from 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

This protocol describes the final coupling step to produce Roflumilast.

Materials:

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

  • Thionyl chloride (SOCl2) or Oxalyl chloride

  • 4-Amino-3,5-dichloropyridine

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Suspend 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid in anhydrous DCM.

  • Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride at 0°C.

  • Allow the reaction to warm to room temperature and stir until the formation of the acid chloride is complete.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • In a separate flask, dissolve 4-amino-3,5-dichloropyridine and triethylamine in anhydrous DCM.

  • Cool the solution to 0°C and slowly add a solution of the previously prepared acid chloride in anhydrous DCM.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Roflumilast.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_acid Oxidation cluster_final Final Product Synthesis 4_DFM_3_HBA 4-(Difluoromethoxy)- 3-hydroxybenzaldehyde Benzaldehyde 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde 4_DFM_3_HBA->Benzaldehyde K2CO3, KI, DMSO BMC Bromomethylcyclopropane BMC->Benzaldehyde Benzoic_Acid 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid Benzaldehyde->Benzoic_Acid Oxidation (e.g., NaClO2) Roflumilast Roflumilast Benzoic_Acid->Roflumilast Coupling Amine 4-Amino-3,5-dichloropyridine Amine->Roflumilast PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Inflammatory_Mediators Decreased Inflammatory Mediators PKA->Inflammatory_Mediators Inhibits Release Epac->CREB Epac->Inflammatory_Mediators Anti_Inflammatory Anti-inflammatory Gene Expression CREB->Anti_Inflammatory Promotes Roflumilast_node Roflumilast Roflumilast_node->PDE4 Inhibits

References

Application Notes: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde as a Versatile Building Block for Potent PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is a key chemical intermediate in the synthesis of a class of potent and selective phosphodiesterase 4 (PDE4) inhibitors. The unique substitution pattern of the benzaldehyde, featuring a cyclopropylmethoxy group at the 3-position and a difluoromethoxy group at the 4-position, is crucial for high-affinity binding to the active site of the PDE4 enzyme. This document provides detailed application notes and experimental protocols for the utilization of this building block in the synthesis of PDE4 inhibitors, with a focus on Roflumilast, a clinically approved drug for the treatment of chronic obstructive pulmonary disease (COPD).

PDE4 Signaling Pathway and Mechanism of Inhibition

Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating a wide array of cellular processes, including inflammation.[1][2] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA phosphorylates and activates the cAMP-response element-binding protein (CREB), a transcription factor that modulates the expression of genes involved in the inflammatory response. This ultimately leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), and interferon-gamma (IFN-γ).

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active PKA (active) PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates PDE4_Inhibitor PDE4 Inhibitor (e.g., Roflumilast) PDE4_Inhibitor->PDE4 Inhibits pCREB pCREB CREB->pCREB Gene_Expression Modulation of Gene Expression pCREB->Gene_Expression Regulates Cytokines ↓ Pro-inflammatory Cytokines Gene_Expression->Cytokines experimental_workflow start Start: 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde step1 Step 1: Oxidation to 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid start->step1 step2 Step 2: Formation of 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoyl chloride step1->step2 step3 Step 3: Amide Coupling with 4-amino-3,5-dichloropyridine step2->step3 purification Purification and Characterization (NMR, MS, HPLC) step3->purification end Final Product: Roflumilast purification->end

References

Application Notes and Protocols for the Synthesis of 3-Halogeno-4-(cyclopropylmethoxy)benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an alcohol and an organohalide. This application note details the synthesis of 3-halogeno-4-(cyclopropylmethoxy)benzaldehydes, valuable intermediates in medicinal chemistry and drug development, through the reaction of various 3-halogeno-4-hydroxybenzaldehydes with cyclopropylmethanol. The core of this transformation is a nucleophilic substitution (SN2) reaction where the phenoxide, generated in situ from the 3-halogeno-4-hydroxybenzaldehyde using a suitable base, displaces a leaving group from the cyclopropylmethyl moiety.

Reaction Principle

The reaction proceeds via the deprotonation of the hydroxyl group of the 3-halogeno-4-hydroxybenzaldehyde by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the activated cyclopropylmethanol (typically converted to a halide or sulfonate in situ, or by using (bromomethyl)cyclopropane directly), leading to the formation of the desired ether and a salt byproduct. The choice of base, solvent, and temperature is crucial for optimizing the reaction yield and minimizing side reactions.

Data Presentation: A Comparative Analysis of Reaction Conditions

The following table summarizes various reported conditions for the Williamson ether synthesis of 3-halogeno-4-hydroxybenzaldehydes with cyclopropylmethanol, providing a comparative overview of different bases, solvents, temperatures, reaction times, and corresponding yields.

Halogen (X)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Chloro (Cl) Sodium Hydride (NaH)Dimethyl Sulfoxide (DMSO)1101091[1]
Sodium Hydride (NaH)Cyclopropylmethanol1001082[1]
Bromo (Br) Potassium Hydride (KH)N,N-Dimethylformamide (DMF)60685[1]
Potassium Hydride (KH)Acetone701580[1]
Fluoro (F) Potassium Carbonate (K₂CO₃)N,N-Dimethylformamide (DMF)8012Not ReportedGeneral Method
Iodo (I) Cesium Carbonate (Cs₂CO₃)Acetonitrile82 (reflux)8Not ReportedGeneral Method

Note: Yields for the fluoro and iodo derivatives with cyclopropylmethanol are not explicitly reported in the searched literature. The conditions provided are based on general Williamson ether synthesis protocols for similar substrates and may require optimization.

Experimental Protocols

General Protocol for the Williamson Ether Synthesis

This protocol provides a general framework for the synthesis of 3-halogeno-4-(cyclopropylmethoxy)benzaldehydes. Specific amounts and reaction parameters should be adjusted based on the starting material and desired scale.

Materials:

  • 3-Halogeno-4-hydroxybenzaldehyde (1.0 eq)

  • Cyclopropylmethanol (1.2 eq) or (Bromomethyl)cyclopropane (1.2 eq)

  • Base (e.g., NaH, KH, K₂CO₃, Cs₂CO₃) (1.5 eq)

  • Anhydrous Solvent (e.g., DMF, DMSO, Acetone, Acetonitrile)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Hydrochloric Acid (e.g., 1M or 2N for workup)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 3-halogeno-4-hydroxybenzaldehyde and the anhydrous solvent.

  • Base Addition: Cool the mixture in an ice bath (0 °C) and add the base portion-wise with stirring. For reactive bases like NaH or KH, extreme caution should be exercised due to hydrogen gas evolution.

  • Formation of the Alkoxide: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Addition of the Alkylating Agent: Add cyclopropylmethanol or (bromomethyl)cyclopropane to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (as indicated in the table or determined by optimization) and maintain for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • If a strong base was used, carefully acidify the mixture with hydrochloric acid to a pH of ~2.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-halogeno-4-(cyclopropylmethoxy)benzaldehyde.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Data (Predicted and Reported)
  • 3-Chloro-4-(cyclopropylmethoxy)benzaldehyde:

    • ¹H NMR (CDCl₃): Predicted shifts around δ 9.85 (s, 1H, CHO), 7.90 (d, 1H), 7.75 (dd, 1H), 7.00 (d, 1H), 4.00 (d, 2H, OCH₂), 1.30 (m, 1H, CH), 0.70 (m, 2H, CH₂), 0.40 (m, 2H, CH₂).

  • 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde:

    • ¹H NMR (CDCl₃): Predicted shifts around δ 9.84 (s, 1H, CHO), 8.05 (d, 1H), 7.80 (dd, 1H), 7.02 (d, 1H), 4.01 (d, 2H, OCH₂), 1.31 (m, 1H, CH), 0.71 (m, 2H, CH₂), 0.41 (m, 2H, CH₂).

  • 3-Fluoro-4-(cyclopropylmethoxy)benzaldehyde:

    • ¹H NMR (CDCl₃): Predicted shifts around δ 9.86 (s, 1H, CHO), 7.70 (dd, 1H), 7.60 (dd, 1H), 7.05 (t, 1H), 4.05 (d, 2H, OCH₂), 1.32 (m, 1H, CH), 0.72 (m, 2H, CH₂), 0.42 (m, 2H, CH₂).

  • 3-Iodo-4-(cyclopropylmethoxy)benzaldehyde:

    • ¹H NMR (CDCl₃): Based on data for 3-iodo-4-methoxybenzaldehyde[2], predicted shifts around δ 9.81 (s, 1H, CHO), 8.30 (d, 1H), 7.83 (dd, 1H), 6.88 (d, 1H), 4.02 (d, 2H, OCH₂), 1.33 (m, 1H, CH), 0.73 (m, 2H, CH₂), 0.43 (m, 2H, CH₂).

    • ¹³C NMR (CDCl₃): Based on data for 3-iodo-4-methoxybenzaldehyde[2], predicted shifts around δ 189.5, 162.3, 141.2, 132.0, 131.2, 111.3, 87.0, 74.5 (OCH₂), 10.5 (CH), 3.5 (CH₂).

Visualizations

Reaction Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-Halogeno-4-hydroxybenzaldehyde 3-Halogeno-4-hydroxybenzaldehyde Phenoxide Phenoxide Intermediate 3-Halogeno-4-hydroxybenzaldehyde->Phenoxide + Base - H₂O or HB⁺ Cyclopropylmethanol Cyclopropylmethanol Product 3-Halogeno-4-(cyclopropylmethoxy)benzaldehyde Cyclopropylmethanol->Product Base Base Phenoxide->Product + Activated Cyclopropylmethanol Byproduct Salt Byproduct

Caption: General reaction pathway for the Williamson ether synthesis.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Reactants + Solvent) B 2. Base Addition (0 °C to RT) A->B C 3. Alkylating Agent Addition B->C D 4. Heating and Reaction Monitoring (TLC) C->D E 5. Workup (Quenching, Extraction, Washing) D->E F 6. Drying and Concentration E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for the Oxidation of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde to its corresponding carboxylic acid, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, is a critical transformation in the synthesis of various pharmaceutical compounds. Notably, this benzoic acid derivative is a key intermediate in the production of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The efficiency and purity of this oxidation step are paramount for the overall success of the synthetic route.

These application notes provide detailed protocols for two common and effective methods for the oxidation of this compound, along with relevant data, safety information, and workflow visualizations to aid researchers in the successful execution of this important chemical step.

Chemical Pathway and Logic

The overall synthetic transformation involves the oxidation of an aldehyde functional group to a carboxylic acid. This is a fundamental reaction in organic chemistry, and for a substrate with multiple potentially reactive sites, such as this compound, a selective and mild oxidation method is required to avoid unwanted side reactions. The protocols detailed below utilize reagents known for their high chemoselectivity in oxidizing aldehydes in the presence of other functional groups like ethers and aryl fluorides.

logical_relationship cluster_synthesis Synthesis of Roflumilast Intermediate Aldehyde 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde Oxidation Oxidation Reaction (e.g., Pinnick or H₂O₂) Aldehyde->Oxidation Substrate Carboxylic_Acid 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoic Acid (Key Intermediate) Oxidation->Carboxylic_Acid Product Roflumilast Roflumilast (Final Product) Carboxylic_Acid->Roflumilast Further Synthesis

Caption: Logical workflow for the synthesis of a key Roflumilast intermediate.

Data Presentation

The following table summarizes typical quantitative data for the described oxidation protocols. Please note that yields and purity are dependent on reaction scale, purity of starting materials, and precise reaction conditions.

ParameterProtocol 1: Pinnick OxidationProtocol 2: Hydrogen Peroxide Oxidation
Oxidizing Agent Sodium Chlorite (NaClO₂)Hydrogen Peroxide (H₂O₂)
Typical Yield 85-95%80-90%
Reported Purity >98% (after purification)>95% (after purification)
Reaction Time 4-12 hours8-16 hours
Reaction Temperature 0°C to Room Temperature100-110°C
Key Advantages High yield, mild conditions, excellent functional group tolerance.[2]"Greener" oxidant, avoids chlorinated byproducts.
Key Considerations Requires a scavenger for hypochlorite byproduct, potential for chlorinated impurities if not controlled.Higher reaction temperature, may require a phase-transfer catalyst.[3]

Experimental Protocols

Protocol 1: Pinnick Oxidation using Sodium Chlorite

This protocol is adapted from established Pinnick oxidation procedures and patent literature describing the oxidation of this compound.[3] The Pinnick oxidation is highly regarded for its mild conditions and tolerance of a wide range of functional groups.[2]

pinnick_workflow start Start dissolve Dissolve Aldehyde, Buffer, and Scavenger in Solvent start->dissolve cool Cool to 0°C dissolve->cool add_oxidant Slowly Add Aqueous Sodium Chlorite Solution cool->add_oxidant react Stir at Room Temperature (4-12 hours) add_oxidant->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Phase extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Recrystallization concentrate->purify end End purify->end

Caption: Experimental workflow for the Pinnick oxidation.

Materials:

  • This compound

  • Sodium chlorite (NaClO₂, 80% technical grade or higher)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene (as scavenger)

  • tert-Butanol

  • Water (deionized)

  • Ethyl acetate

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Toluene

  • Heptane (or petroleum ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a mixture of tert-butanol and water (typically a 2:1 to 4:1 ratio, e.g., 10 mL/g of aldehyde).

  • Addition of Buffer and Scavenger: To the stirred solution, add sodium dihydrogen phosphate monohydrate (2.5 equiv) followed by 2-methyl-2-butene (4.0 equiv).

  • Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath.

  • Addition of Oxidant: In a separate flask, prepare a solution of sodium chlorite (1.5 equiv) in water (e.g., 2 mL/g of NaClO₂). Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

    • Adjust the pH of the mixture to approximately 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a solvent system such as toluene/heptane to afford 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid as a white to off-white solid.

Protocol 2: Oxidation with Hydrogen Peroxide

This protocol offers a "greener" alternative to the Pinnick oxidation, avoiding the use of chlorinated reagents. It is based on a method described in patent literature.[3]

h2o2_workflow start Start combine Combine Aldehyde, Phase-Transfer Catalyst, and Hydrogen Peroxide start->combine heat Heat to 100-110°C (8-16 hours) combine->heat cool Cool Reaction Mixture heat->cool precipitate Add Water to Precipitate Product cool->precipitate filter_wash Filter and Wash Solid precipitate->filter_wash recrystallize Recrystallize from Toluene/Heptane filter_wash->recrystallize end End recrystallize->end

References

Application Notes and Protocols: The Strategic Role of the Difluoromethoxy Group in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Difluoromethoxy Group in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of bioactive molecules. Among the various fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely valuable substituent. Its distinct electronic properties and structural characteristics offer a compelling alternative to more common groups like the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) moieties.

This document provides a comprehensive overview of the role of the difluoromethoxy group in drug design, detailing its impact on key drug-like properties, and provides standardized protocols for its evaluation. The -OCF₂H group is prized for its ability to enhance metabolic stability, modulate lipophilicity, and act as a lipophilic hydrogen bond donor—a rare and desirable feature in drug design.[1][2] By serving as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, it can maintain crucial interactions with biological targets while improving metabolic robustness.[3][4]

Physicochemical Properties and Their Implications

The difluoromethoxy group imparts a unique combination of steric and electronic features that significantly influence a molecule's behavior. Understanding these properties is critical for its rational application in drug design.

Lipophilicity and Solubility

The -OCF₂H group generally increases lipophilicity compared to a methoxy group, but to a lesser extent than a trifluoromethoxy group. This moderate increase can be advantageous for enhancing membrane permeability and improving oral absorption without dramatically increasing metabolic liability or off-target effects.[1] However, the impact on lipophilicity is context-dependent and can be influenced by the electronic nature of the molecular scaffold to which it is attached.[3]

Electronic Effects and Hydrogen Bonding

With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing.[1] A key and distinguishing feature of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to function as a hydrogen bond donor. This is a rare property for a lipophilic group and enables it to mimic the interactions of more polar functional groups like hydroxyls and amines, potentially improving target binding affinity while simultaneously enhancing metabolic stability.[3][4]

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of the difluoromethoxy group in comparison to the commonly used methoxy and trifluoromethoxy groups, using substituted benzene as a model system.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)Reference
Hansch Lipophilicity Parameter (π) -0.02+0.2 to +0.6 (dynamic)+1.04[5]
Hammett Constant (σp) -0.27+0.14+0.35[1]
Calculated logP (Anisole analogs) 2.112.372.85[1]
Hydrogen Bond Donating Ability NoYes (Weak)No[3][4]
Metabolic Stability (vs. O-dealkylation) LabileStableStable[1][6]

Impact on Pharmacokinetics and Metabolic Stability

A primary motivation for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][6]

Blocking Metabolic Hotspots

The -OCF₂H group is an effective bioisostere for the metabolically labile methoxy group, which is prone to O-demethylation. By replacing a methoxy group with a difluoromethoxy group at a metabolic "hotspot," the metabolic stability of a compound can be significantly increased, leading to a longer plasma half-life and improved bioavailability.[1][6]

Case Studies: Approved Drugs Featuring the Difluoromethoxy Group

The utility of the difluoromethoxy group is exemplified by its presence in several FDA-approved drugs, including:

  • Pantoprazole (Protonix®): A proton pump inhibitor used for the treatment of gastroesophageal reflux disease (GERD). The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and mechanism of action.[1]

  • Roflumilast (Daliresp®): A selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in roflumilast contributes to its potency and metabolic stability.[1]

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways for Pantoprazole and Roflumilast.

Pantoprazole_Pathway cluster_parietal_cell Gastric Parietal Cell Pantoprazole Pantoprazole (Prodrug) Activated_Pantoprazole Activated Sulfenamide Pantoprazole->Activated_Pantoprazole Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Activated_Pantoprazole->Proton_Pump Irreversible Inhibition H_plus H+ Proton_Pump->H_plus Pumps into Lumen Lumen Stomach Lumen H_plus->Lumen K_plus K+ K_plus->Proton_Pump Pumps into Cell

Caption: Mechanism of action of Pantoprazole.

Roflumilast_Pathway Roflumilast Roflumilast PDE4 Phosphodiesterase-4 (PDE4) Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades ATP ATP Adenylyl_Cyclase Adenylyl Cyclase ATP->Adenylyl_Cyclase Substrate Adenylyl_Cyclase->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Inflammatory Response PKA->Inflammation Reduces

Caption: Signaling pathway of Roflumilast.

Experimental Protocols

The following section provides detailed protocols for key experiments to evaluate the properties of compounds containing a difluoromethoxy group.

General Protocol for Synthesis of an Aryl Difluoromethyl Ether

This protocol describes a general procedure for the synthesis of an aryl difluoromethyl ether from a corresponding phenol using sodium chlorodifluoroacetate.

Materials:

  • Phenol derivative

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Heat the mixture to 90-100 °C.

  • Add sodium chlorodifluoroacetate (2.0-3.0 eq) portion-wise over 1-2 hours.

  • Maintain the reaction at 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.

Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical experiment to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled human liver microsomes (20 mg/mL)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)

  • Acetonitrile with an internal standard (e.g., tolbutamide)

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL).

    • Prepare working solutions of the test compound (e.g., 1 µM final concentration) and positive controls (e.g., verapamil, testosterone) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the working solutions of the test and control compounds.

    • Include negative control wells without the NADPH regenerating system.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (this is t=0).

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard to the respective wells.

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein concentration]) * 1000.

Protocol for Lipophilicity (logP) Determination by Shake-Flask Method

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (logP).

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a stock solution of the test compound in either water/buffer or n-octanol.

  • Add a known volume of the stock solution to a vial containing known volumes of both n-octanol and water/buffer.

  • Securely cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning.

  • Allow the two phases to separate by standing or by centrifugation.

  • Carefully collect an aliquot from both the aqueous and the n-octanol layers.

  • Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Protocol for pKa Determination by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.[2]

Materials:

  • Test compound

  • Standardized solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker or titration vessel

Procedure:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the test compound in water or a suitable co-solvent to a known concentration (e.g., 1 mM).

    • Add KCl solution to maintain a constant ionic strength.

  • Titration Setup:

    • Place the sample solution in the titration vessel with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Position the burette containing the titrant (HCl for a basic compound, NaOH for an acidic compound) above the vessel.

  • Titration:

    • If the compound is an acid, you may first add a small amount of HCl to lower the pH to ensure the compound is fully protonated. Then titrate with NaOH.

    • If the compound is a base, you may first add a small amount of NaOH to raise the pH to ensure the compound is fully deprotonated. Then titrate with HCl.

    • Add the titrant in small, known increments.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve (the inflection point).

    • Alternatively, the pKa can be determined from the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the evaluation of a difluoromethoxy analog.

Workflow_Evaluation Lead_Compound Lead Compound (e.g., with -OCH3) Synthesis Synthesize -OCF2H Analog Lead_Compound->Synthesis In_Vitro_Testing In Vitro Testing Synthesis->In_Vitro_Testing Physicochemical Physicochemical Properties (logP, pKa, Solubility) In_Vitro_Testing->Physicochemical Biological_Activity Biological Activity (IC50/EC50) In_Vitro_Testing->Biological_Activity Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) In_Vitro_Testing->Metabolic_Stability Data_Analysis Data Analysis & Decision Physicochemical->Data_Analysis Biological_Activity->Data_Analysis Metabolic_Stability->Data_Analysis Compare_Data Compare Data: -OCH3 vs. -OCF2H Data_Analysis->Compare_Data Select_Candidate Select Candidate for In Vivo Studies Compare_Data->Select_Candidate

Caption: Workflow for evaluating a difluoromethoxy analog.

Conclusion

The difluoromethoxy group provides a unique and advantageous profile for medicinal chemists. Its capacity to act as a metabolically stable, lipophilic hydrogen bond donor offers a powerful strategy for optimizing lead compounds. By replacing metabolically susceptible moieties, the -OCF₂H group can significantly improve pharmacokinetic properties while maintaining or even enhancing biological activity. The successful integration of the difluoromethoxy group in marketed drugs such as pantoprazole and roflumilast highlights its significance in modern drug discovery. As synthetic methodologies for its introduction continue to advance, the strategic application of the difluoromethoxy group is poised to play an increasingly vital role in the development of next-generation therapeutics.

References

Industrial Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the industrial production methods for 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid, a key intermediate in the synthesis of Roflumilast.[1][2][3][4] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[3] This application note details various synthetic routes, presents quantitative data in a comparative format, and provides detailed experimental protocols for key reactions.

Introduction

3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic acid is a crucial building block for the synthesis of Roflumilast.[1][2] The efficiency, cost-effectiveness, and environmental impact of its production are critical factors in the overall manufacturing of the final active pharmaceutical ingredient. Several synthetic strategies have been developed to produce this intermediate on an industrial scale, each with its own set of advantages and challenges. This document outlines the most common and industrially viable approaches.

Synthetic Strategies Overview

The industrial production of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid typically involves a multi-step synthesis. The primary variations in the synthetic routes lie in the choice of starting materials and the sequence of introducing the cyclopropylmethoxy and difluoromethoxy groups. The final step in most routes is the oxidation of an aldehyde precursor to the desired benzoic acid.

Here are four prominent synthetic routes documented in patent literature:

  • Route 1: Starting from 3-halogeno-4-hydroxybenzaldehyde.

  • Route 2: Starting from 3,4-dihydroxybenzaldehyde.

  • Route 3: Starting from 3-nitro-4-hydroxybenzoic acid ester.

  • Route 4: Starting from 3-fluoro-4-hydroxybenzaldehyde.

The following sections provide a detailed breakdown of these synthetic pathways, including experimental protocols and comparative data.

Synthetic Route 1: From 3-Halogeno-4-hydroxybenzaldehyde

This route involves the initial reaction of a 3-halogeno-4-hydroxybenzaldehyde with cyclopropylmethanol, followed by difluoromethylation and subsequent oxidation.

A 3-Halogeno-4-hydroxy- benzaldehyde B 3-Cyclopropylmethoxy-4-hydroxy- benzaldehyde A->B Cyclopropylmethanol, Alkali C 3-Cyclopropylmethoxy-4-difluoromethoxy- benzaldehyde B->C Chlorodifluoroacetic acid or derivative, Alkali D 3-Cyclopropylmethoxy-4-difluoromethoxy- benzoic acid C->D Oxidation

Diagram 1: Synthesis from 3-Halogeno-4-hydroxybenzaldehyde
Experimental Protocol

Step 1: Synthesis of 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde [1]

  • Under a nitrogen atmosphere, add 100 mL of DMSO to a 250 mL four-hole flask.

  • Control the temperature at 10-15°C and add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol.

  • Stir the mixture for 30 minutes.

  • Warm the reaction to 110°C and stir for 10 hours.

  • After completion, adjust the pH of the reaction system to 2 with 0.2N hydrochloric acid.

  • Extract the product three times with 100 mL of ethyl acetate.

  • Wash the combined organic layers with water and then with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain an oily product.

Step 2: Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde [1]

  • In a 250 mL four-hole flask, add 80 mL of DMSO.

  • Add 9.65 g of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde, 22.95 g of sodium chlorodifluoroacetate, and 34.5 g of potassium carbonate.

  • Heat the mixture to 120°C and stir for 12 hours.

  • Cool the reaction and adjust the pH to 2 with 0.2N hydrochloric acid.

  • Extract the product three times with 100 mL of ethyl acetate.

  • Wash the combined organic layers with water and saturated brine.

  • Dry over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

Step 3: Oxidation to 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic acid [5]

  • The aldehyde from the previous step is oxidized to the corresponding benzoic acid. A common method involves using an oxidizing agent like sodium chlorite.[5][6]

Quantitative Data Summary
StepProductStarting MaterialYield (%)Purity (HPLC, %)Reference
13-Cyclopropylmethoxy-4-hydroxybenzaldehyde3-Chloro-4-hydroxybenzaldehyde9195[1]
23-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde3-Cyclopropylmethoxy-4-hydroxybenzaldehyde8593.6[1]

Synthetic Route 2: From 3,4-Dihydroxybenzaldehyde

This approach involves the selective difluoromethylation of the 4-hydroxyl group, followed by etherification of the 3-hydroxyl group with a cyclopropylmethyl halide, and finally, oxidation.

A 3,4-Dihydroxy- benzaldehyde B 3-Hydroxy-4-difluoromethoxy- benzaldehyde A->B Alkylation C 3-Cyclopropylmethoxy-4-difluoromethoxy- benzaldehyde B->C Bromomethylcyclopropane D 3-Cyclopropylmethoxy-4-difluoromethoxy- benzoic acid C->D Oxidation

Diagram 2: Synthesis from 3,4-Dihydroxybenzaldehyde
Experimental Protocol

Step 1: Synthesis of 3-Hydroxy-4-difluoromethoxybenzaldehyde

  • To a three-necked flask, add 1400 mL of DMF, 138.1 g of 3,4-dihydroxybenzaldehyde, 152.5 g of sodium chlorodifluoroacetate, 40 g of sodium hydroxide, and 60 mL of water.

  • Heat the mixture to 80-120°C and stir for 4-5 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Add ethyl acetate and water, and extract twice with ethyl acetate.

  • Wash the combined organic layers twice with hot water.

  • Concentrate the organic phase to obtain the crude product.

  • The crude product is further purified by washing and recrystallization to remove unreacted 3,4-dihydroxybenzaldehyde.

Step 2: Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde

  • The purified 3-hydroxy-4-difluoromethoxybenzaldehyde is reacted with bromomethylcyclopropane to yield the desired product.

Step 3: Oxidation to 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic acid

  • The resulting aldehyde is oxidized and then recrystallized from a suitable solvent to obtain the final product.

Synthetic Route 3: From 3-Nitro-4-hydroxybenzoic acid ester

This multi-step synthesis involves alkylation, reduction, diazotization, hydrolysis, another alkylation, and finally deprotection.

A 3-Nitro-4-hydroxy- benzoic acid ester B Alkylated Nitro Compound A->B Alkylation C Amino Compound B->C Reduction D Hydroxy Compound C->D Diazotization, Hydrolysis E Alkylated Hydroxy Compound D->E Alkylation F 3-Cyclopropylmethoxy-4-difluoromethoxy- benzoic acid E->F Deprotection

Diagram 3: Synthesis from 3-Nitro-4-hydroxybenzoic acid ester
Experimental Protocol

Step 1-5: Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic acid ethyl ester [2]

  • Alkylation: 3-nitro-4-hydroxybenzoate is alkylated.

  • Reduction: The nitro group of the resulting compound is reduced to an amino group.

  • Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a diazonium salt.

  • Alkylation: The newly formed hydroxyl group is alkylated.

  • Alkylation of the second hydroxyl group: Add 21.3 g of 3-hydroxy-4-difluoromethoxy-benzoic acid ethyl ester, 18 mL of bromomethylcyclopropane, 55.0 g of cesium carbonate, and 120 mL of DMF. Stir at 70°C for 10 hours. The reaction mixture is then worked up with ethyl acetate and water. The organic phase is dried and concentrated to yield the ester.[2]

Step 6: Deprotection [2]

  • The ester is deprotected (hydrolyzed) to afford the final benzoic acid.

Quantitative Data Summary
StepProductStarting MaterialYield (%)Reference
23-Amino-4-difluoromethoxy-benzoic acid ethyl esterReduced nitro compound83[2]
53-Cyclopropylmethoxy-4-difluoromethoxy-benzoic acid ethyl ester3-Hydroxy-4-difluoromethoxy-benzoic acid ethyl ester91[2]

Synthetic Route 4: From 3-Fluoro-4-hydroxybenzaldehyde

This route offers an alternative starting material to avoid selectivity issues encountered in other methods.

A 3-Fluoro-4-hydroxy- benzaldehyde B 3-Fluoro-4-difluoromethoxy- benzaldehyde A->B Sodium chlorodifluoroacetate C 3-Cyclopropylmethoxy-4-difluoromethoxy- benzaldehyde B->C Cyclopropylmethanol, Alkali D 3-Cyclopropylmethoxy-4-difluoromethoxy- benzoic acid C->D Oxidation

Diagram 4: Synthesis from 3-Fluoro-4-hydroxybenzaldehyde
Experimental Protocol

Step 1: Synthesis of 3-Fluoro-4-difluoromethoxybenzaldehyde [5]

  • React 3-fluoro-4-hydroxybenzaldehyde with sodium chlorodifluoroacetate. The reaction temperature is maintained between 60-120°C.[5]

Step 2: Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde [5]

  • The 3-fluoro-4-difluoromethoxybenzaldehyde undergoes an electrophilic substitution reaction with cyclopropylmethanol in the presence of a base.[5]

Step 3: Oxidation to 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic acid [5]

  • The final step is the oxidation of the aldehyde using sodium chlorite under acidic conditions.[5]

Industrial Production Considerations

For industrial-scale production, several factors are crucial:

  • Cost of Raw Materials: The choice of starting material significantly impacts the overall cost.

  • Reaction Conditions: Mild reaction conditions are preferred for safety and to reduce energy consumption.[1][7]

  • Yield and Purity: High yields and purity are essential to minimize waste and purification steps.[1][5]

  • Process Safety: Avoiding highly toxic or hazardous reagents is a key consideration.[1][5]

  • Scalability: The process must be readily scalable from the laboratory to large-scale manufacturing.[2]

The methods described in the patents aim to address these challenges, with some routes offering advantages in terms of selectivity and milder conditions, thus being more suitable for industrial application.[1][5] For instance, routes that avoid cumbersome purification steps like column chromatography are generally favored for large-scale production.[2]

Conclusion

The industrial production of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid can be achieved through various synthetic pathways. The choice of a specific route depends on a careful evaluation of factors such as raw material cost, process safety, scalability, and overall efficiency. The information and protocols provided in this application note offer a comprehensive guide for researchers and professionals involved in the development and manufacturing of Roflumilast and related pharmaceutical compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most direct and reported high-yielding method is the Williamson ether synthesis. This involves the reaction of 4-(difluoromethoxy)-3-hydroxybenzaldehyde with bromomethylcyclopropane in the presence of a base, such as potassium carbonate (K₂CO₃), and a catalyst like potassium iodide (KI) in a suitable solvent like dimethyl sulfoxide (DMSO).[1] This method has been reported to achieve yields as high as 99%.[1]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 4-(difluoromethoxy)-3-hydroxybenzaldehyde and bromomethylcyclopropane.[1]

Q3: What are the typical reaction conditions?

A3: Typical reaction conditions involve heating the reactants at around 70°C for several hours.[1] The order of addition of reagents can also be crucial for a successful reaction.

Q4: What potential side reactions or impurities should I be aware of?

A4: A potential side-product in the synthesis of the precursor 3-hydroxyl-4-difluoromethoxy benzaldehyde is the formation of 3,4-bis-(difluoro-methoxy) benzaldehyde. While this is related to the synthesis of the starting material, ensuring the purity of your 4-(difluoromethoxy)-3-hydroxybenzaldehyde is crucial to avoid downstream impurities. In the Williamson ether synthesis step, incomplete reaction will leave unreacted starting materials. Other potential impurities could arise from the decomposition of the solvent or reagents under the reaction conditions.

Q5: How can the final product be purified?

A5: Purification can be achieved through a workup procedure that involves dilution with a non-polar solvent like toluene, washing with water to remove inorganic salts and DMSO, and finally, removal of the solvent by distillation under reduced pressure.[1] For higher purity, column chromatography may be employed.

Troubleshooting Guides

Issue 1: Low Yield
Possible Cause Troubleshooting Step
Inefficient stirring Ensure vigorous and consistent stirring throughout the reaction to maximize contact between reactants, especially since the reaction involves a solid (K₂CO₃) and a liquid phase.
Low reaction temperature Monitor the internal reaction temperature closely and ensure it is maintained at the optimal level (e.g., 70°C).[1] Calibrate your thermometer if necessary.
Insufficient reaction time Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). If the reaction has stalled, consider extending the reaction time.[1]
Moisture in reactants or solvent Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Moisture can react with the base and reduce its effectiveness.
Poor quality of reagents Use high-purity starting materials and reagents. The purity of 4-(difluoromethoxy)-3-hydroxybenzaldehyde and bromomethylcyclopropane is critical.
Ineffective base Ensure the potassium carbonate is finely powdered to maximize its surface area. Consider using a freshly opened container or drying the base before use.
Issue 2: Impurity Formation
Possible Cause Troubleshooting Step
Reaction temperature too high High temperatures can lead to the decomposition of reactants or the product, resulting in byproducts. Maintain the recommended reaction temperature.[1]
Presence of oxygen While not explicitly stated as an oxygen-sensitive reaction in the provided documents, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions, especially if trace metals are present. A patent for a similar synthesis mentions conducting the reaction under nitrogen protection.[2]
Incorrect stoichiometry Carefully measure and control the stoichiometry of the reactants. An excess of either reactant could lead to side reactions or complicate purification.
Impure starting materials As mentioned in the FAQs, ensure the purity of your starting materials to avoid carrying impurities through to the final product.

Data Presentation

Table 1: Summary of Reaction Conditions and Yield for Williamson Ether Synthesis

Parameter Value Reference
Starting Material 1 4-(difluoromethoxy)-3-hydroxybenzaldehyde[1]
Starting Material 2 Bromomethylcyclopropane[1]
Base Potassium Carbonate (K₂CO₃)[1]
Catalyst Potassium Iodide (KI)[1]
Solvent Dimethyl Sulfoxide (DMSO)[1]
Temperature 70°C[1]
Reaction Time 3 hours after addition[1]
Reported Yield 99%[1]

Experimental Protocols

Detailed Methodology for High-Yield Synthesis [1]

  • Reaction Setup : To a suitable reactor, add 55 g of 4-(difluoromethoxy)-3-hydroxybenzaldehyde, 42.42 g of potassium carbonate (K₂CO₃, 1.05 eq.), 4.86 g of potassium iodide (KI, 0.1 eq.), and 220 mL of dimethyl sulfoxide (DMSO).

  • Initial Heating : Heat the mixture with stirring to 70°C and maintain for 1 hour.

  • Reagent Addition : Prepare a mixture of 42.65 g of bromomethylcyclopropane (1.08 eq.) and 110 mL of DMSO. Add this mixture dropwise to the reactor over a period of 1 hour, maintaining the reaction temperature at 70°C.

  • Reaction Completion : After the addition is complete, continue to stir the reaction mixture at 70°C for an additional 3 hours.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture by adding 375 mL of toluene and filter to remove the solid potassium carbonate.

    • Cool the filtrate to 0-5°C and add 375 mL of deionized water.

    • Separate the organic and aqueous phases.

    • Wash the organic phase twice with 55 mL of deionized water each time.

  • Isolation : Remove the solvent (toluene) from the organic phase by distillation under reduced pressure to obtain this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions SM1 4-(difluoromethoxy)-3- hydroxybenzaldehyde Product 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde SM1->Product SM2 Bromomethylcyclopropane SM2->Product Base K₂CO₃ (Base) Catalyst KI (Catalyst) Solvent DMSO (Solvent) Temp 70°C

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Temp Verify Reaction Temperature (70°C) Start->Check_Temp Check_Time Extend Reaction Time (Monitor by TLC/HPLC) Check_Temp->Check_Time Temp OK Solution Yield Improved Check_Temp->Solution Temp Adjusted Check_Reagents Assess Reagent Quality (Purity, Anhydrous) Check_Time->Check_Reagents Time OK Check_Time->Solution Reaction Complete Check_Stirring Ensure Efficient Stirring Check_Reagents->Check_Stirring Reagents OK Check_Reagents->Solution Reagents Replaced Check_Stirring->Solution Stirring Improved

Caption: Troubleshooting workflow for addressing low reaction yield.

References

Technical Support Center: Purification of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. Since this compound is a key intermediate in the synthesis of Roflumilast, potential impurities can include unreacted starting materials like 4-(difluoromethoxy)-3-hydroxybenzaldehyde and bromomethylcyclopropane.[1] Other possible impurities are byproducts from the synthesis of Roflumilast, such as N-(3,5-Dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide and 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide.

Q2: What are the primary purification techniques for this aldehyde?

A2: The main purification techniques for this compound are column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity. Some synthesis procedures report obtaining the product as a viscous pale yellow liquid after a simple extraction and solvent removal, suggesting that for certain applications, further purification might not be necessary.[1] However, for high-purity requirements, chromatographic or recrystallization methods are recommended.

Q3: What is the expected appearance and physical state of the purified compound?

A3: Purified this compound is typically a colorless to light yellow liquid or a solid.[1] The physical state can depend on the residual solvent and the ambient temperature.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the desired compound from impurities on a silica gel column.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal.

    • Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A good starting point for aromatic aldehydes is a 95:5 mixture of hexane:ethyl acetate. The ideal solvent system should give the target compound an Rf value of 0.2-0.3 on the TLC plate.

  • Column Overloading: Too much crude material was loaded onto the column.

    • Solution: Reduce the amount of sample loaded relative to the amount of silica gel. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

  • Column Packing Issues: The silica gel column may have been packed unevenly, leading to channeling.

    • Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Problem: The compound appears to be degrading on the silica gel column.

Possible Cause & Solution:

  • Acidity of Silica Gel: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel.

    • Solution: Deactivate the silica gel by treating it with a small amount of a tertiary amine, such as triethylamine, in the mobile phase (e.g., 0.1-1%). Alternatively, use a different stationary phase like neutral alumina.

Recrystallization

Problem: The compound "oils out" instead of forming crystals upon cooling.

Possible Causes & Solutions:

  • High Impurity Level: The presence of significant impurities can inhibit crystal formation.

    • Solution: First, attempt a preliminary purification by column chromatography to remove the bulk of the impurities.

  • Inappropriate Solvent: The chosen solvent may not be suitable for recrystallization.

    • Solution: Select a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For aromatic aldehydes, common recrystallization solvents include ethanol, or a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexane or heptane).[2]

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil instead of crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

Problem: No crystals form even after the solution has cooled.

Possible Causes & Solutions:

  • Solution is Not Saturated: Too much solvent may have been used.

    • Solution: Gently heat the solution to evaporate some of the solvent and re-cool.

  • Lack of Nucleation Sites: Crystal growth requires a starting point.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.

Data Presentation

PropertyValue
Molecular Formula C₁₂H₁₂F₂O₃
Molecular Weight 242.22 g/mol
Appearance Colorless to light yellow liquid or solid[1]
Boiling Point 331.3 ± 37.0 °C (Predicted)
Purity (Commercial) >95% to 99.9% (HPLC)[3][4]
Purification MethodStationary PhaseMobile Phase/Solvent System (Suggested)Expected Purity
Column Chromatography Silica GelHexane/Ethyl Acetate gradient>98%
Recrystallization N/AEthanol or Ethyl Acetate/Hexane>99%

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a few drops of dichloromethane.

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., 9:1).

    • Visualize the spots under a UV lamp. The ideal solvent system should provide an Rf value of approximately 0.2-0.3 for the desired compound.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand to the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude aldehyde in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the initial mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified aldehyde.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying the aldehyde by recrystallization.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol) at its boiling point.

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Dissolution:

    • Place the crude aldehyde in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Optimize Separation Column Column Chromatography TLC->Column Select Mobile Phase Recrystallization Recrystallization TLC->Recrystallization Select Solvent Pure Pure Product Column->Pure Recrystallization->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Purification Issue PoorSep Poor Separation (Column) Start->PoorSep OilingOut Oiling Out (Recrystallization) Start->OilingOut NoCrystals No Crystals Form (Recrystallization) Start->NoCrystals Solvent Adjust Solvent System PoorSep->Solvent Loading Reduce Sample Load PoorSep->Loading OilingOut->Solvent Cooling Slow Cooling Rate OilingOut->Cooling Saturation Concentrate Solution NoCrystals->Saturation Seed Add Seed Crystal NoCrystals->Seed

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of Roflumilast Intermediate A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Roflumilast intermediate A, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the key steps of the synthesis.

Guide 1: Synthesis of 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde

This intermediate is a common precursor to Roflumilast intermediate A. A frequent synthetic route involves the etherification of a substituted hydroxybenzaldehyde.

Problem 1: Low yield and formation of impurities during the difluoromethoxylation of 3-fluoro-4-hydroxybenzaldehyde.

  • Question: My reaction of 3-fluoro-4-hydroxybenzaldehyde with sodium chlorodifluoroacetate results in a low yield of 4-difluoromethoxy-3-fluorobenzaldehyde and several side products. How can I optimize this step?

  • Answer: This is a common challenge. High temperatures and prolonged reaction times can lead to product deterioration and increased impurity formation.[1] Here are some troubleshooting steps:

    • Control Reaction Temperature: Maintain the reaction temperature between 90-100°C.[1] Exceeding this range can promote side reactions.

    • Optimize Reaction Time: Monitor the reaction progress using a suitable analytical method like TLC or HPLC. Avoid unnecessarily long reaction times. A typical duration is 2-3 hours.[1]

    • Choice of Solvent and Base: The choice of solvent and base is critical. N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are effective solvents, and sodium hydroxide or potassium hydroxide can be used as the base.[1]

    • Stoichiometry of Reagents: Use a slight excess (1.05 equivalents) of sodium chlorodifluoroacetate and the base to ensure complete conversion of the starting material.[1]

ParameterRecommended ConditionPotential Issue if Deviated
Temperature 90-100°CHigher temperatures can lead to product degradation.[1]
Solvent DMF or NMPSuboptimal solvent can lead to poor solubility and slower reaction.
Base Sodium Hydroxide or Potassium HydroxideIncorrect base or stoichiometry can result in an incomplete reaction.
Reaction Time 2-3 hours (monitor for completion)Prolonged time can increase impurity formation.[1]

Problem 2: Incomplete reaction or low yield in the subsequent cyclopropylmethoxylation.

  • Question: I am observing a low conversion of 4-difluoromethoxy-3-fluorobenzaldehyde to 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde. What are the critical parameters for this nucleophilic substitution?

  • Answer: Achieving a high yield in this step depends on effectively activating the nucleophile (cyclopropylmethanol) and the reaction conditions.

    • Strong Base: The use of a strong base like sodium hydride or potassium hydride is often necessary to deprotonate cyclopropylmethanol, forming a more potent nucleophile.

    • Anhydrous Conditions: This reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent quenching of the alkoxide.

    • Temperature and Reaction Time: The reaction temperature can range from room temperature to elevated temperatures (e.g., 70°C), and the reaction time can be several hours.[2][3] Monitoring the reaction by TLC or HPLC is crucial to determine the optimal reaction time.

Guide 2: Oxidation of 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde to 3-cyclopropylmethoxy-4-difluoromethoxybenzoic Acid (Intermediate A)

The final step in this common route is the oxidation of the aldehyde to a carboxylic acid.

Problem: Formation of chlorinated impurities and low yield during oxidation.

  • Question: My oxidation of 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde with sodium chlorite is giving me a low yield and I am detecting chlorinated impurities. How can I improve this?

  • Answer: The oxidation with sodium chlorite is a standard method, but it requires careful control to avoid side reactions.

    • Control of pH: The reaction should be performed under acidic conditions.[1] Acetic acid is a commonly used solvent and helps maintain the required pH.[4]

    • Scavenger for Hypochlorite: The formation of hypochlorite as a byproduct can lead to undesired chlorination of the aromatic ring. The addition of a scavenger like hydrogen peroxide or sulfamic acid can mitigate this issue.[4]

    • Temperature Control: This reaction is often exothermic. It is advisable to perform the addition of sodium chlorite at a low temperature (e.g., 5-10°C) to control the reaction rate and minimize side reactions.[4]

    • Alternative Oxidants: If issues persist, consider alternative oxidizing agents. For example, potassium permanganate or hydrogen peroxide under basic conditions can also be effective.[5]

ParameterRecommended ConditionPotential Issue if Deviated
Oxidizing Agent Sodium ChloriteImproper handling can lead to safety issues and side reactions.
Solvent Acetic AcidIncorrect pH can lead to an incomplete reaction or side reactions.
Temperature 5-10°C during additionPoor temperature control can lead to exothermic runaway and impurity formation.[4]
Scavenger Sulfamic Acid or Hydrogen PeroxideAbsence of a scavenger can result in chlorinated impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of Roflumilast Intermediate A?

A1: Common starting materials include 3,4-dihydroxybenzaldehyde, 3-fluoro-4-hydroxybenzaldehyde, and 3-nitro-4-hydroxybenzoic acid esters.[1][3][6] The choice of starting material will dictate the synthetic strategy. For instance, starting with 3,4-dihydroxybenzaldehyde requires selective etherification of the two hydroxyl groups, which can present challenges in regioselectivity.[7] Starting with 3-fluoro-4-hydroxybenzaldehyde avoids this issue as there is only one hydroxyl group for the initial etherification.[1]

Q2: What are the major impurities I should be aware of during the synthesis of Roflumilast Intermediate A?

A2: Several process-related impurities can be formed. These include:

  • Isomeric products: For example, 4-(cyclopropylmethoxy)-3-(difluoromethoxy)benzoic acid can be formed as an impurity.[8]

  • Over-alkylated products: If starting from a dihydroxy precursor, a bis(cyclopropylmethoxy) impurity can be generated.[8]

  • Incompletely reacted intermediates: Residual starting materials or intermediates from previous steps can be carried over.

  • Chlorinated byproducts: As mentioned in the troubleshooting guide, these can arise during the oxidation step if not properly controlled.

A thorough impurity profile is crucial for ensuring the quality of the final active pharmaceutical ingredient.[6]

Q3: What purification methods are recommended for Roflumilast Intermediate A?

A3: While some older procedures relied on column chromatography, this is often not feasible for large-scale production.[2] Recrystallization is a more practical method for purification.[7] A common solvent system for recrystallization is a mixture of toluene and petroleum ether.[7] Washing the crude product with appropriate solvents can also help remove unreacted starting materials and some impurities.

Q4: Are there any one-pot procedures available to simplify the synthesis?

A4: Some patents describe one-pot or streamlined processes. For example, a one-pot method for the conversion of the benzaldehyde precursor to Roflumilast without isolating the intermediate carboxylic acid has been reported.[9] These methods can improve efficiency and reduce waste, but may require more careful optimization and control of reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde from 3-fluoro-4-hydroxybenzaldehyde

This protocol is adapted from patent literature.[1]

  • Step 1: Synthesis of 4-difluoromethoxy-3-fluorobenzaldehyde

    • In a reaction vessel, charge DMF (270 mL), 3-fluoro-4-hydroxybenzaldehyde (100 g, 0.714 mol), sodium chlorodifluoroacetate (114.3 g, 0.749 mol, 1.05 eq), water (11.8 g), and sodium hydroxide (30.0 g, 0.749 mol, 1.05 eq).

    • Heat the mixture with stirring to 95-100°C and maintain for 2 hours.

    • Cool the reaction mixture and add 500 mL of water.

    • Extract the aqueous layer twice with dichloromethane.

    • Wash the combined organic layers with water and then with a saturated sodium chloride solution.

    • Concentrate the organic layer under reduced pressure to obtain the product. Expected yield is approximately 96% with a purity of around 99.6%.[1]

  • Step 2: Synthesis of 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde

    • This step involves the nucleophilic substitution of the fluorine atom with cyclopropylmethanol. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO in the presence of a strong base such as sodium hydride or potassium tert-butoxide to generate the cyclopropylmethoxide nucleophile. The reaction temperature and time will need to be optimized.

Protocol 2: Oxidation of 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde to Intermediate A

This protocol is based on information from patent literature.[4]

  • In a reaction vessel, dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde and sulfamic acid (1.35 eq) in glacial acetic acid (5 volumes).

  • Cool the reaction mixture to 5-10°C with stirring.

  • In a separate vessel, prepare a solution of sodium chlorite (1.63 eq) in water (1.5 volumes).

  • Add the sodium chlorite solution dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • Stir the reaction mixture for 1 hour at 5-10°C.

  • Upon completion of the reaction, add water to precipitate the product as a white slurry.

  • Filter the solid, wash with water, and dry under vacuum at 45-50°C to obtain 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Oxidation A 3-Fluoro-4-hydroxybenzaldehyde C 4-Difluoromethoxy-3-fluorobenzaldehyde A->C NaOH, DMF 95-100°C B Sodium Chlorodifluoroacetate B->C NaOH, DMF 95-100°C E 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde C->E Base (e.g., NaH) Solvent (e.g., DMF) D Cyclopropylmethanol D->E G 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic Acid (Intermediate A) E->G Acetic Acid, H2O 5-10°C F Sodium Chlorite F->G

Caption: Synthetic workflow for Roflumilast Intermediate A.

Troubleshooting_Oxidation start Low Yield or Impurities in Oxidation Step? q1 Are you observing chlorinated impurities? start->q1 a1_yes Add a hypochlorite scavenger (e.g., sulfamic acid). q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Is the reaction temperature controlled? a1_no->q2 a2_yes Check reagent stoichiometry and purity. q2->a2_yes Yes a2_no Maintain temperature below 10°C during oxidant addition. q2->a2_no No

Caption: Troubleshooting decision tree for the oxidation step.

References

Technical Support Center: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde. This key intermediate is utilized in the synthesis of active pharmaceutical ingredients such as Roflumilast.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products.

Issue Potential Cause Recommended Action Expected Outcome
Low Yield of Desired Product Incomplete reaction.- Ensure the complete deprotonation of the starting phenol by using a sufficient excess of a strong, non-nucleophilic base like potassium carbonate. - Increase the reaction time and monitor progress by TLC or GC-MS.[1]Increased conversion to the desired O-alkylated product.
Competing elimination reaction.- Lower the reaction temperature. - Use a primary alkyl halide (cyclopropylmethyl bromide is suitable) to minimize elimination.[1]Reduction in alkene byproduct formation and an increase in the desired ether yield.
Presence of C-Alkylated Impurities The phenoxide ion is an ambident nucleophile, allowing for alkylation at the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[2]- Use a polar aprotic solvent like DMSO or DMF. These solvents solvate the cation, leaving the oxygen of the phenoxide more nucleophilic and favoring O-alkylation.[2] - Avoid protic solvents (e.g., alcohols), which can hydrogen bond with the phenoxide oxygen, shielding it and promoting C-alkylation.Increased selectivity for the desired O-alkylated product over C-alkylated side products.
Formation of 3,4-bis(cyclopropylmethoxy)benzaldehyde The starting material, 4-(difluoromethoxy)-3-hydroxybenzaldehyde, may not be fully difluoromethylated, leaving a free hydroxyl group at the 4-position which can also be alkylated.- Ensure the purity of the starting 4-(difluoromethoxy)-3-hydroxybenzaldehyde. - Use a controlled stoichiometry of the alkylating agent (cyclopropylmethyl bromide).Minimization of the bis-alkylated side product.
Detection of Rearranged Isomers (Cyclobutyl or Homoallyl Ethers) Although the Williamson ether synthesis is primarily an SN2 reaction, any conditions that introduce SN1 character can lead to the rearrangement of the cyclopropylmethyl cation.- Maintain reaction conditions that strongly favor an SN2 mechanism (e.g., use of a primary halide, polar aprotic solvent). - Avoid high temperatures that might promote carbocation formation.Preservation of the cyclopropylmethyl moiety and prevention of rearranged ether byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products arise from competing reactions during the Williamson ether synthesis. These include:

  • C-Alkylation Products: Alkylation occurs on the carbon atoms of the benzene ring instead of the oxygen of the hydroxyl group.

  • Bis-Alkylation Product: 3,4-bis(cyclopropylmethoxy)benzaldehyde can form if the starting material has a hydroxyl group at the 4-position.

  • Elimination Product: An alkene can be formed from the cyclopropylmethyl bromide.

  • Rearrangement Products: Under certain conditions, the cyclopropylmethyl group can rearrange to form cyclobutyl or homoallyl ethers.

Q2: How can I minimize the formation of C-alkylated side products?

A2: The choice of solvent is critical. Using polar aprotic solvents like DMSO or DMF enhances the nucleophilicity of the phenoxide oxygen, favoring the desired O-alkylation.[2] Protic solvents should be avoided as they can solvate the oxygen atom, making the carbon atoms of the ring more susceptible to attack.

Q3: I am observing a significant amount of an unknown impurity. How can I identify it?

A3: Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended for the identification and quantification of unknown impurities.[1] Comparing the mass spectra and NMR data with those of known potential side products can help in their identification.

Q4: Is the rearrangement of the cyclopropylmethyl group a significant concern?

A4: While the Williamson ether synthesis proceeds via an SN2 mechanism which does not involve a free carbocation, the high stability of the cyclopropylmethyl cation means that any deviation towards an SN1 pathway could lead to rearrangement. To minimize this risk, it is crucial to use a primary alkyl halide and conditions that strongly favor the SN2 pathway.

Experimental Protocols

Synthesis of this compound

This protocol is based on a standard Williamson ether synthesis procedure.

Materials:

  • 4-(difluoromethoxy)-3-hydroxybenzaldehyde

  • (Bromomethyl)cyclopropane

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) - optional catalyst

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Deionized water

Procedure:

  • To a reaction vessel, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (1.05 eq.), and potassium iodide (0.1 eq.).

  • Add DMSO to the mixture.

  • Heat the mixture to 70°C and stir for 1 hour to ensure the formation of the phenoxide.

  • In a separate vessel, dissolve (bromomethyl)cyclopropane (1.08 eq.) in DMSO.

  • Slowly add the (bromomethyl)cyclopropane solution to the reaction mixture at 70°C over 1 hour.

  • Continue to stir the reaction mixture at 70°C for an additional 3 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene and filter to remove any inorganic salts.

  • Wash the organic phase with deionized water.

  • Separate the organic layer and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography if necessary.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions start_material 4-(Difluoromethoxy)-3- hydroxybenzaldehyde product 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde start_material->product Williamson Ether Synthesis (O-Alkylation) alkyl_halide (Bromomethyl)cyclopropane alkyl_halide->product base K₂CO₃ base->product solvent DMSO solvent->product temperature 70°C temperature->product

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_products Potential Products start_material 4-(Difluoromethoxy)-3-hydroxybenzaldehyde + (Bromomethyl)cyclopropane desired_product Desired Product (O-Alkylation) start_material->desired_product Major Pathway c_alkylation C-Alkylation Side Product start_material->c_alkylation Minor Pathway bis_alkylation Bis-Alkylation Side Product start_material->bis_alkylation Minor Pathway elimination Elimination Side Product start_material->elimination Minor Pathway rearrangement Rearrangement Side Product start_material->rearrangement Minor Pathway

Caption: Overview of potential side reactions during the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product analyze Analyze by GC-MS / NMR start->analyze identify Identify Major Impurity analyze->identify c_alkylation C-Alkylation Product Detected identify->c_alkylation Impurity Match bis_alkylation Bis-Alkylation Product Detected identify->bis_alkylation Impurity Match other_impurity Other Impurity Detected identify->other_impurity No Match action_c Switch to Polar Aprotic Solvent (e.g., DMSO) c_alkylation->action_c action_bis Verify Purity of Starting Material & Control Stoichiometry bis_alkylation->action_bis action_other Optimize Reaction Conditions (Temperature, Time) other_impurity->action_other re_analyze Re-run Reaction & Analyze action_c->re_analyze action_bis->re_analyze action_other->re_analyze

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimization of Reaction Conditions for 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde. This valuable intermediate is notably used in the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor.[1][2] This guide offers detailed experimental protocols, data-driven optimization strategies, and visual aids to address common challenges encountered during its preparation.

Synthesis Overview

The primary synthetic route to this compound involves a Williamson ether synthesis. This reaction couples 4-(difluoromethoxy)-3-hydroxybenzaldehyde with a cyclopropylmethyl halide in the presence of a base. The overall reaction scheme is depicted below.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound, providing potential causes and solutions.

Williamson Ether Synthesis Step

Q1: My reaction yield is low or the reaction is not proceeding to completion. What are the possible causes and solutions?

A1: Low yields in the Williamson ether synthesis are a common issue and can be attributed to several factors:

  • Incomplete Deprotonation of the Phenol: The phenolic hydroxyl group of 4-(difluoromethoxy)-3-hydroxybenzaldehyde must be fully deprotonated to form the reactive phenoxide nucleophile.

    • Solution: Ensure you are using a sufficiently strong base and an adequate molar equivalent. While potassium carbonate (K₂CO₃) has been shown to be effective, stronger bases like sodium hydride (NaH) can be used, particularly if starting materials are wet. However, stronger bases may increase the likelihood of side reactions. It is recommended to use at least 1.05 equivalents of the base.[3]

  • Poor Quality of Reagents: The purity of the starting materials, particularly the cyclopropylmethyl halide, is crucial.

    • Solution: Use freshly purified reagents. Cyclopropylmethyl bromide can be unstable and should be stored under appropriate conditions.

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: A reaction temperature of around 70°C has been reported to give excellent yields.[3] If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be aware that higher temperatures can promote side reactions.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.

    • Solution: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally preferred for Williamson ether synthesis as they effectively solvate the cation of the base, leading to a more reactive "naked" phenoxide.[4] DMSO has been used successfully in a high-yield synthesis of the target molecule.[3]

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: The primary side reactions in this Williamson ether synthesis are E2 elimination and C-alkylation.

  • E2 Elimination: The phenoxide base can abstract a proton from the cyclopropylmethyl bromide, leading to the formation of an alkene byproduct.

    • Solution: This is more likely with stronger, bulkier bases and at higher temperatures. Using a milder base like K₂CO₃ and maintaining a moderate reaction temperature (e.g., 70°C) can help minimize this side reaction.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).

    • Solution: The solvent choice can influence the O/C alkylation ratio. Polar aprotic solvents like DMSO and DMF generally favor O-alkylation.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system, for example, a mixture of hexane and ethyl acetate, can be used to separate the starting material (4-(difluoromethoxy)-3-hydroxybenzaldehyde) from the desired product.

Data Presentation

The selection of base and solvent is critical for optimizing the yield of the Williamson ether synthesis. The following table summarizes reported yields for the synthesis of this compound and related compounds under various conditions.

Starting MaterialAlkylating AgentBase (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
4-(difluoromethoxy)-3-hydroxybenzaldehydeBromomethylcyclopropaneK₂CO₃ (1.05)DMSO70499[3]
3-bromo-4-hydroxy benzaldehydeCyclopropylmethanolKH (excess)DMF60685[5]
3-chloro-4-hydroxy benzaldehydeCyclopropylmethanolNaH (excess)DMSO1101091[5]

Experimental Protocols

Synthesis of this compound[3]

This protocol is based on a high-yield procedure reported in the literature.

Materials:

  • 4-(difluoromethoxy)-3-hydroxybenzaldehyde

  • Bromomethylcyclopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI), catalytic amount

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene

  • Deionized water

Procedure:

  • To a reaction vessel, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.05 eq), and a catalytic amount of potassium iodide (0.1 eq).

  • Add anhydrous DMSO to the vessel.

  • Heat the mixture to 70°C with stirring and maintain for 1 hour.

  • In a separate flask, prepare a solution of bromomethylcyclopropane (1.08 eq) in anhydrous DMSO.

  • Slowly add the bromomethylcyclopropane solution to the reaction mixture dropwise over 1 hour while maintaining the temperature at 70°C.

  • After the addition is complete, continue stirring the reaction mixture at 70°C for an additional 3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene.

  • Filter the mixture to remove insoluble salts.

  • Wash the filtrate with deionized water.

  • Separate the organic layer and wash it again with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification:

The crude product is often obtained as a viscous pale yellow liquid and may be of sufficient purity for subsequent steps.[3] If further purification is required, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed.

Troubleshooting the Synthesis of the Starting Material: 4-(difluoromethoxy)-3-hydroxybenzaldehyde

A common precursor, 4-(difluoromethoxy)-3-hydroxybenzaldehyde, can be synthesized from 3,4-dihydroxybenzaldehyde. However, this reaction can be challenging, with reports of low yields and the need for chromatographic purification.[1]

Q: The synthesis of 4-(difluoromethoxy)-3-hydroxybenzaldehyde from 3,4-dihydroxybenzaldehyde gives a low yield. How can this be improved?

A: The selective difluoromethoxylation of one phenolic hydroxyl group in the presence of another can be difficult.

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the difluoromethylating agent (e.g., methyl 2-chloro-2,2-difluoroacetate) is crucial to minimize the formation of the di-substituted byproduct.[6]

  • Reaction Conditions: Optimization of the reaction temperature and time is necessary. A reported procedure uses potassium carbonate as the base in DMF at 60-65°C for 3 hours, but the yield was only 38%.[1] Exploring other bases and solvents may be beneficial.

  • Alternative Reagents: The use of monochlorodifluoromethane gas with sodium hydroxide in DMF has been reported for a similar transformation on vanillin, yielding 80%.[7] This suggests that the choice of the difluoromethylating agent is critical.

Visualizations

Experimental Workflow: Williamson Ether Synthesis

G Workflow for the Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 4-(difluoromethoxy)-3- hydroxybenzaldehyde mix Mix Reactants in DMSO start->mix reagent1 K2CO3, KI reagent1->mix reagent2 Bromomethylcyclopropane add Add Bromomethyl- cyclopropane solution reagent2->add solvent1 DMSO solvent1->mix heat Heat to 70°C mix->heat heat->add react React for 3h at 70°C add->react cool Cool to RT react->cool dilute Dilute with Toluene cool->dilute filter Filter Salts dilute->filter wash Wash with Water filter->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate product 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde evaporate->product

Caption: A step-by-step workflow for the Williamson ether synthesis.

Logical Relationship: Factors Affecting Williamson Ether Synthesis Yield

G Key Factors Influencing Williamson Ether Synthesis Yield cluster_factors Reaction Parameters cluster_outcomes Potential Outcomes Yield Reaction Yield Base Base Strength (e.g., K2CO3 vs. NaH) Deprotonation Complete Phenol Deprotonation Base->Deprotonation influences SideReactions Side Reactions (E2, C-Alkylation) Base->SideReactions influences Solvent Solvent Polarity (e.g., DMSO, DMF) Solvent->Deprotonation influences Temperature Reaction Temperature Temperature->SideReactions influences Reagents Reagent Purity Reagents->Yield directly impacts Deprotonation->Yield positively impacts SideReactions->Yield negatively impacts

Caption: Interplay of factors affecting the reaction yield.

References

Technical Support Center: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde. This information is intended for researchers, scientists, and drug development professionals to help anticipate and address potential stability issues during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling, storage, and use of this compound.

Q1: I observe a decrease in the purity of my compound over time, even when stored in the freezer. What could be the cause?

A1: The primary cause of purity degradation in benzaldehydes, including this compound, is oxidation of the aldehyde group to a carboxylic acid. This can occur even at low temperatures if the compound is exposed to air.

  • Recommendation: Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For long-term storage, flushing the container with an inert gas before sealing is recommended.

Q2: My reaction yield is lower than expected when using this compound that has been stored for a while. How can I check for and remove the most likely impurity?

A2: The most probable impurity is the corresponding benzoic acid derivative formed via oxidation. This acidic impurity can potentially interfere with subsequent reactions.

  • Purity Check: The purity can be assessed using techniques like HPLC, TLC, or NMR spectroscopy. The presence of the carboxylic acid impurity will be evident as a separate peak in the chromatogram or distinct signals in the NMR spectrum.

  • Purification: To remove the acidic impurity, you can wash a solution of the aldehyde in an organic solvent (e.g., dichloromethane or ethyl acetate) with a mild aqueous base, such as a 10% sodium carbonate solution. The aldehyde will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer as its sodium salt. Ensure to thoroughly dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure.

Q3: I am performing a reaction under acidic conditions and am seeing unexpected byproducts. Could the starting material be unstable?

A3: While the difluoromethoxy group is generally stable, ether linkages, including the cyclopropylmethoxy group, can be susceptible to cleavage under strong acidic conditions. This could lead to the formation of hydroxylated impurities.

  • Recommendation: If possible, avoid prolonged exposure to strong acids. If acidic conditions are necessary, consider running the reaction at a lower temperature to minimize potential degradation. It is advisable to monitor the reaction closely for the appearance of byproducts.

Q4: I have noticed a slight discoloration (yellowing) of the compound upon storage. Is this a sign of significant degradation?

A4: Benzaldehydes can sometimes discolor upon storage due to the formation of minor impurities or oligomerization products, which may not significantly impact the overall purity for many applications. However, it is a good practice to re-analyze the purity of the material if discoloration is observed.

  • Recommendation: Store the compound protected from light, as photolytic degradation can also contribute to discoloration and the formation of impurities.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound?

A: To ensure the stability of the compound, the following storage conditions are recommended:

ParameterRecommendation
Temperature Long-term storage at 2-8°C is recommended.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).
Container Use a tightly sealed, light-resistant container.
Location Store in a cool, dry, and well-ventilated area.

Q: What materials are incompatible with this compound?

A: The compound should be kept away from strong oxidizing agents, as they can rapidly convert the aldehyde to a carboxylic acid.

Q: What are the potential degradation pathways for this compound?

A: The most likely degradation pathways are:

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially when exposed to air.

  • Photodegradation: Exposure to light, particularly UV light, can promote the formation of radical species and lead to degradation.

  • Acid-catalyzed Cleavage: Strong acidic conditions may lead to the cleavage of the ether linkages.

Q: How can I monitor the stability of this compound in my experimental setup?

A: A stability-indicating analytical method, typically HPLC with UV detection, is the best way to monitor the stability. This involves subjecting the compound to stress conditions (e.g., heat, light, acid, base, oxidation) to generate potential degradation products and then developing a chromatographic method that can separate the parent compound from all its degradants.

Experimental Protocols

Protocol for a Basic Stability Assessment

This protocol outlines a simple experiment to assess the stability of this compound in a specific solvent.

  • Solution Preparation: Prepare a stock solution of the compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis: Immediately analyze an aliquot of the stock solution by HPLC to determine the initial purity and peak area.

  • Storage Conditions: Store aliquots of the stock solution under different conditions (e.g., at room temperature on the benchtop, protected from light at room temperature, and at 4°C).

  • Time-Point Analysis: Analyze the aliquots at regular intervals (e.g., 24, 48, 72 hours) using the same HPLC method.

  • Data Analysis: Compare the peak area of the main compound and look for the appearance of new peaks, which would indicate degradation.

Visualizations

DegradationPathways Compound 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde Oxidized 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzoic Acid Compound->Oxidized Oxidation (Air, O2) Hydrolyzed 3-Hydroxy-4-(difluoromethoxy)benzaldehyde + Cyclopropylmethanol Compound->Hydrolyzed Acid-catalyzed Cleavage Photodegradation Radical Species & Other Photoproducts Compound->Photodegradation Light (UV)

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_results Results PrepSolution Prepare Stock Solution InitialAnalysis Initial HPLC Analysis (t=0) PrepSolution->InitialAnalysis RoomTempLight Room Temp (Light) InitialAnalysis->RoomTempLight RoomTempDark Room Temp (Dark) InitialAnalysis->RoomTempDark Refrigerated Refrigerated (4°C) InitialAnalysis->Refrigerated TimePointAnalysis Time-Point HPLC Analysis CompareData Compare Data & Assess Stability TimePointAnalysis->CompareData RoomTempLight->TimePointAnalysis RoomTempDark->TimePointAnalysis Refrigerated->TimePointAnalysis

Caption: Workflow for a basic experimental stability assessment.

Technical Support Center: Oxidation of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde to its corresponding carboxylic acid, a key intermediate in the synthesis of Roflumilast.

Troubleshooting Guide

This guide addresses common issues encountered during the oxidation of this compound.

ProblemPotential CauseSuggested Solution
Low or No Conversion of Starting Material Inactive Oxidizing Agent: The oxidizing agent (e.g., sodium chlorite) may have degraded.Use a fresh batch of the oxidizing agent. Ensure proper storage conditions (cool, dry, and away from light).
Inadequate Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature while monitoring for side product formation. For Pinnick oxidations, the reaction is often run at room temperature, but gentle heating may be required.
Incorrect pH: The pH of the reaction mixture is critical for many oxidation reactions, particularly the Pinnick oxidation, which requires mildly acidic conditions to generate the active oxidant, chlorous acid.[1]Use a phosphate buffer (e.g., NaH2PO4) to maintain a pH between 4 and 5. Verify the pH of the reaction mixture before and during the reaction.
Formation of a White Precipitate (Incomplete Reaction) Incomplete Dissolution of Starting Material: The aldehyde may not be fully dissolved in the solvent system, leading to a heterogeneous reaction and incomplete conversion.Ensure complete dissolution of the aldehyde before adding the oxidizing agent. Consider using a co-solvent system (e.g., t-BuOH/THF/water) to improve solubility.
Yellowing of the Reaction Mixture and/or Product Formation of Chlorine Dioxide (ClO2): In Pinnick oxidations, the generation of yellow ClO2 gas can occur, indicating a side reaction that consumes the active oxidant.Add a scavenger, such as 2-methyl-2-butene, to the reaction mixture to quench the hypochlorous acid (HOCl) byproduct that leads to ClO2 formation.[1]
Presence of Chlorinated Impurities Reaction with Hypochlorous Acid (HOCl): The HOCl byproduct of the Pinnick oxidation can react with the electron-rich aromatic ring to form chlorinated impurities.Use an effective scavenger (e.g., 2-methyl-2-butene, hydrogen peroxide) in sufficient excess to trap the HOCl as it is formed.[1]
Difficult Purification of the Carboxylic Acid Emulsion Formation During Workup: The presence of both organic and aqueous phases with similar densities can lead to persistent emulsions during extraction.Add brine (saturated NaCl solution) to the aqueous layer to increase its density and help break the emulsion.
Co-precipitation of Starting Material and Product: The starting aldehyde and the product carboxylic acid may have similar polarities, making chromatographic separation challenging.If the product crystallizes, recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) can be an effective purification method.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most recommended method for oxidizing this compound?

A1: The Pinnick oxidation is a highly recommended method due to its mild reaction conditions and tolerance of a wide range of functional groups, including the ether linkages present in this molecule.[1] This method typically employs sodium chlorite (NaClO2) as the oxidant in a buffered, aqueous solvent system.

Q2: Are the cyclopropylmethoxy and difluoromethoxy groups stable under typical oxidation conditions?

A2: Yes, both the cyclopropylmethoxy and difluoromethoxy groups are generally stable under the mild conditions of a Pinnick oxidation. Ether linkages are typically robust to this type of oxidation.

Q3: My reaction is sluggish. Can I use a stronger oxidizing agent like potassium permanganate?

A3: While stronger oxidizing agents like potassium permanganate can oxidize aldehydes, they are less selective and may lead to undesired side reactions or degradation of the starting material or product. The Pinnick oxidation is generally preferred for its selectivity and milder conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting aldehyde spot and the appearance of the more polar carboxylic acid spot (which will likely remain at the baseline without the addition of an acid or base to the eluent) will indicate the reaction's progress.

Q5: What are the expected byproducts in this oxidation?

A5: Potential byproducts include unreacted starting material, chlorinated derivatives of the starting material or product if a scavenger is not used effectively in a Pinnick oxidation, and potentially over-oxidation products, although less common with mild oxidants.

Experimental Protocols

Pinnick Oxidation of this compound

This protocol is a representative procedure based on established methods for the Pinnick oxidation of substituted benzaldehydes.

Materials:

  • This compound

  • Sodium chlorite (NaClO2, 80% technical grade or higher)

  • Sodium dihydrogen phosphate monohydrate (NaH2PO4·H2O)

  • 2-methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Saturated sodium sulfite (Na2SO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of t-BuOH and water (e.g., a 2:1 v/v ratio).

  • To the stirred solution, add 2-methyl-2-butene (4.0-5.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq).

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.

  • Slowly add the sodium chlorite solution to the reaction mixture dropwise over 30-60 minutes. An exotherm may be observed. Maintain the reaction temperature at or below room temperature using a water bath if necessary.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite to neutralize any remaining oxidizing species.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes representative yields for the Pinnick oxidation of various substituted benzaldehydes to provide a comparative context.

Aldehyde SubstrateOxidizing SystemSolventYield (%)Reference
3,4-DimethoxybenzaldehydeNaClO2, NaH2PO4, 2-methyl-2-butenet-BuOH/H2O95General synthetic knowledge
4-NitrobenzaldehydeNaClO2, NaH2PO4, 2-methyl-2-butenet-BuOH/H2O98General synthetic knowledge
CinnamaldehydeNaClO2, NaH2PO4, 2-methyl-2-butenet-BuOH/H2O92General synthetic knowledge
This compoundH2O2, Tetrabutylammonium bromide-Not specified[2]

Visualizations

Troubleshooting Workflow for the Oxidation Reaction

TroubleshootingWorkflow start Problem Encountered low_yield Low or No Conversion start->low_yield side_products Side Product Formation start->side_products purification_issue Purification Difficulty start->purification_issue cause1 Inactive Reagents low_yield->cause1 cause2 Suboptimal Conditions low_yield->cause2 cause3 Chlorination side_products->cause3 cause4 Emulsion / Co-elution purification_issue->cause4 solution1 Use Fresh Reagents cause1->solution1 solution2 Optimize Temp / pH cause2->solution2 solution3 Add Scavenger (e.g., 2-methyl-2-butene) cause3->solution3 solution4 Adjust Workup / Purification cause4->solution4

Caption: A logical workflow for troubleshooting common issues.

Pinnick Oxidation Mechanism

PinnickOxidation cluster_1 Step 1: Formation of Chlorous Acid cluster_2 Step 2: Oxidation of Aldehyde cluster_3 Step 3: Scavenging of Byproduct NaClO2 NaClO2 HClO2 Chlorous Acid (Active Oxidant) NaClO2->HClO2 + H+ NaH2PO4 NaH2PO4 Aldehyde R-CHO Intermediate [R-CH(OH)-OClO] Aldehyde->Intermediate + HClO2 Carboxylic_Acid R-COOH Intermediate->Carboxylic_Acid HOCl Hypochlorous Acid (Byproduct) Intermediate->HOCl HOCl_2 HOCl Scavenger 2-methyl-2-butene Inactive_Byproduct Chlorohydrin Scavenger->Inactive_Byproduct + HOCl

Caption: The mechanism of the Pinnick oxidation.

References

Technical Support Center: Scale-up of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up production of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent synthetic route involves a Williamson ether synthesis. This is a two-step process starting from 3,4-dihydroxybenzaldehyde. First, a selective difluoromethylation of the hydroxyl group at the 4-position is performed to yield 3-hydroxy-4-(difluoromethoxy)benzaldehyde. This intermediate is then reacted with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane) to introduce the cyclopropylmethoxy group at the 3-position.[1][2][3]

Q2: What are the critical process parameters to control during the Williamson ether synthesis step?

A2: Key parameters to monitor and control include reaction temperature, choice of base and solvent, and the rate of addition of the alkylating agent. The reaction is typically heated, and maintaining a consistent temperature is crucial for reaction kinetics and minimizing side-product formation.[3] The selection of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMSO, DMF) is vital for achieving high yields.[2][3]

Q3: What are the potential impurities that can form during the synthesis?

A3: Several process-related impurities can arise. These include unreacted starting materials like 3,4-dihydroxybenzaldehyde and 3-hydroxy-4-(difluoromethoxy)benzaldehyde.[1] Side-products from competing reactions can also form, such as 3,4-bis(cyclopropylmethoxy)benzaldehyde and 3,4-bis(difluoromethoxy)benzaldehyde.[1]

Q4: How can the final product be purified on a larger scale?

A4: On a laboratory scale, purification is often achieved through column chromatography. For larger scale production, distillation under reduced pressure is a common method to purify the final product, which is often obtained as a viscous liquid.[3] Crystallization can also be a viable purification strategy if a suitable solvent system is identified.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield of Final Product Incomplete reaction in the etherification step.- Ensure the base (e.g., potassium carbonate) is anhydrous and used in slight excess. - Optimize the reaction temperature; temperatures around 70°C have been reported to be effective.[3] - Monitor the reaction progress using a suitable analytical technique like TLC or HPLC to ensure it goes to completion.
Degradation of the alkylating agent (bromomethylcyclopropane).- Use a fresh or recently purified batch of bromomethylcyclopropane. - Add the alkylating agent dropwise to control the reaction exotherm and prevent localized overheating.[3]
Formation of Multiple Byproducts Lack of selectivity in the initial difluoromethylation step.- Carefully control the stoichiometry of the difluoromethylating agent. - Optimize reaction conditions (temperature, solvent) to favor mono-alkylation at the 4-position.
Competing O-alkylation at both hydroxyl groups or C-alkylation.- Employ a suitable protecting group strategy for one of the hydroxyl groups if selectivity remains an issue. - The choice of solvent and counter-ion can influence the ratio of O- vs. C-alkylation.
Difficulty in Product Isolation and Purification The product is a viscous liquid or solid that is difficult to handle.[3][4]- After reaction completion, perform a workup that includes dilution with a suitable organic solvent (e.g., toluene) and washing with water to remove inorganic salts.[3] - For purification, consider vacuum distillation as a scalable alternative to column chromatography.[3]
Emulsion formation during aqueous workup.- Add a small amount of brine to the aqueous layer to break the emulsion. - Allow the mixture to stand for a longer period to facilitate phase separation.

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported Williamson ether synthesis.

Materials:

  • 4-(Difluoromethoxy)-3-hydroxybenzaldehyde

  • Bromomethylcyclopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI)

  • Dimethyl Sulfoxide (DMSO)

  • Toluene

  • Deionized Water

Procedure:

  • To a reaction vessel, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (1.05 eq.), and potassium iodide (0.1 eq.) in dimethyl sulfoxide.[3]

  • Heat the mixture with stirring to 70°C for approximately 1 hour.[3]

  • Prepare a solution of bromomethylcyclopropane (1.08 eq.) in DMSO.[3]

  • Slowly add the bromomethylcyclopropane solution to the reaction mixture over 1 hour, maintaining the temperature at 70°C.[3]

  • Continue stirring the reaction mixture at 70°C for an additional 3 hours, monitoring the reaction progress by TLC or HPLC.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene and filter to remove insoluble inorganic salts.[3]

  • Wash the organic filtrate with deionized water. Separate the organic and aqueous layers.

  • Wash the organic layer twice more with deionized water.[3]

  • Remove the solvent from the organic phase by distillation under reduced pressure to obtain this compound as a viscous pale yellow liquid.[3]

Quantitative Data Summary

ParameterValueReference
Molecular Formula C₁₂H₁₂F₂O₃[3][5]
Molecular Weight 242.22 g/mol [3][5]
Appearance Light yellow clear liquid or solid[4][6]
Reported Yield Up to 99%[3]
Purity (by HPLC) >99% achievable[3]

Process Visualization

SynthesisWorkflow cluster_step1 Step 1: Difluoromethylation cluster_step2 Step 2: Williamson Ether Synthesis A 3,4-Dihydroxybenzaldehyde D 3-Hydroxy-4-(difluoromethoxy)benzaldehyde A->D Reaction B Difluoromethylating Agent (e.g., Sodium Chlorodifluoroacetate) B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D E { 3-Hydroxy-4-(difluoromethoxy)benzaldehyde |  Intermediate} H This compound E:f1->H Reaction F Bromomethylcyclopropane F->H G Base (K2CO3) Catalyst (KI) Solvent (DMSO) G->H I Reaction Mixture J Dilution (Toluene) Filtration I->J K Aqueous Wash J->K L Solvent Removal (Vacuum Distillation) K->L M Final Product L->M

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions LowYield Low Product Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Degradation Reagent Degradation LowYield->Degradation SideReactions Side Reactions LowYield->SideReactions OptimizeConditions Optimize Reaction Conditions (Temp, Time, Base) IncompleteReaction->OptimizeConditions MonitorProgress Monitor Reaction Progress (TLC/HPLC) IncompleteReaction->MonitorProgress FreshReagents Use Fresh/Purified Reagents Degradation->FreshReagents ControlAddition Control Reagent Addition Rate Degradation->ControlAddition SideReactions->OptimizeConditions

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde. The information is designed to address specific issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can be categorized as process-related impurities and degradation products.

  • Process-related impurities often include unreacted starting materials such as 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethylcyclopropane. Other potential process-related impurities that may arise from the synthesis of Roflumilast, for which the target compound is an intermediate, include compounds like 4-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)benzamide and 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide.[1]

  • Degradation products can also be present. For instance, the N-oxide of Roflumilast, 3,5-Dichloro-4-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamido]pyridine-1-oxide, has been identified as a potential impurity.[1]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying impurities. Thin Layer Chromatography (TLC) is a valuable tool for rapid, qualitative monitoring of reaction progress and for developing purification protocols.

Q3: My purified this compound is a viscous liquid or a low-melting solid. Is this normal?

A3: Yes, this is normal. This compound is often described as a viscous pale yellow liquid or a low-melting solid.[2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Multiple Spots on TLC After Initial Work-up
  • Potential Cause: Incomplete reaction or the presence of multiple by-products.

  • Troubleshooting Steps:

    • Identify the Product Spot: If a pure standard is available, co-spot it on the TLC plate to identify the product.

    • Optimize TLC Conditions: Adjust the solvent system (e.g., hexane/ethyl acetate ratio) to achieve better separation of spots. An ideal Rf value for the product for column chromatography is typically between 0.2 and 0.4.

    • Consider Impurity Polarity:

      • Spots with a higher Rf than the product are less polar.

      • Spots with a lower Rf are more polar. This can help in choosing the appropriate purification strategy.

    • Proceed to Purification: Based on the TLC analysis, choose an appropriate purification method like column chromatography or sodium bisulfite adduct formation.

Issue 2: Difficulty in Removing All Impurities by Column Chromatography
  • Potential Cause: Impurities have similar polarity to the product, leading to co-elution.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: A shallower solvent gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation.

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina.

    • Alternative Purification Method: For aldehyde purification, forming the sodium bisulfite adduct can be a highly effective method to separate the aldehyde from non-aldehydic impurities.[4][5]

Issue 3: Low Recovery After Recrystallization
  • Potential Cause:

    • The chosen solvent system is not ideal; the product might be too soluble even at low temperatures.

    • Too much solvent was used.

  • Troubleshooting Steps:

    • Solvent System Screening: Perform small-scale solubility tests with various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for aromatic aldehydes include heptane/ethyl acetate, methanol/water, and acetone/water.[6]

    • Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of boiling solvent to ensure the solution is saturated.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Quantitative Data on Purity

The purity of this compound can vary depending on the synthetic route and purification method. The following table summarizes typical purity levels reported in various studies.

Purification StagePurity (%)Analytical Method
Crude Product (Example 1)93.6HPLC
Crude Product (Example 2)89.6HPLC
After Column Chromatography>98HPLC
Commercially Available≥99HPLC

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates, developing chamber, and UV lamp

2. Procedure:

  • TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of n-hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). The target Rf for the product should be around 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Begin elution with the chosen solvent system (e.g., 9:1 n-hexane/ethyl acetate).

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This method is highly selective for aldehydes and can be very effective for removing non-aldehydic impurities.[4][5]

1. Materials:

  • Crude this compound

  • Methanol

  • Saturated aqueous sodium bisulfite solution (freshly prepared)

  • Deionized water

  • Ethyl acetate

  • 50% Sodium hydroxide (NaOH) solution

  • Separatory funnel

2. Procedure:

  • Adduct Formation:

    • Dissolve the crude product in methanol.

    • Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite.

    • Shake the funnel vigorously. A white precipitate of the bisulfite adduct should form.

  • Extraction of Impurities:

    • Add deionized water and ethyl acetate to the separatory funnel and shake.

    • Separate the layers. The aqueous layer contains the aldehyde-bisulfite adduct, while the organic layer contains non-aldehydic impurities. Discard the organic layer.

  • Regeneration of the Aldehyde:

    • To the aqueous layer in the separatory funnel, add an equal volume of fresh ethyl acetate.

    • Slowly add 50% NaOH solution dropwise with swirling until the solution is basic (pH > 10) and the white precipitate dissolves.

    • Shake the funnel to extract the regenerated aldehyde into the ethyl acetate layer.

  • Work-up:

    • Separate the layers and wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified aldehyde.

Visualizations

experimental_workflow cluster_start Starting Point cluster_purification Purification cluster_analysis Analysis cluster_end Final Product crude_product Crude Product tlc_analysis TLC Analysis crude_product->tlc_analysis Initial Assessment column_chromatography Column Chromatography hplc_analysis HPLC Purity Check column_chromatography->hplc_analysis recrystallization Recrystallization recrystallization->hplc_analysis bisulfite_adduct Sodium Bisulfite Adduct Formation bisulfite_adduct->hplc_analysis tlc_analysis->column_chromatography Rf 0.2-0.4 tlc_analysis->recrystallization If solid tlc_analysis->bisulfite_adduct Alternative pure_product Pure Product (>99%) hplc_analysis->pure_product Purity Confirmed

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_issue Problem Identification cluster_solution Troubleshooting Steps start Purification Issue Encountered issue_tlc Multiple Spots on TLC start->issue_tlc issue_column Co-elution in Column start->issue_column issue_recrystallization Low Recrystallization Yield start->issue_recrystallization solution_tlc Optimize TLC Solvent System issue_tlc->solution_tlc solution_column_solvent Adjust Mobile Phase/Gradient issue_column->solution_column_solvent solution_column_alternative Use Alternative Purification (e.g., Bisulfite Adduct) issue_column->solution_column_alternative solution_recrystallization_solvent Screen for Better Solvent System issue_recrystallization->solution_recrystallization_solvent solution_recrystallization_technique Optimize Technique (Slow Cooling, Seeding) issue_recrystallization->solution_recrystallization_technique end Pure Product Obtained solution_tlc->end solution_column_solvent->end solution_column_alternative->end solution_recrystallization_solvent->end solution_recrystallization_technique->end

References

Technical Support Center: Preparation of 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid, a key intermediate in the production of Roflumilast.[1][2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.

Issue 1: Low Yield in the Alkylation of 3-hydroxy-4-difluoromethoxybenzaldehyde with Bromomethylcyclopropane.

  • Question: My reaction yield for the synthesis of 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde is consistently low. What are the potential causes and solutions?

  • Answer: Low yields in this alkylation step can be attributed to several factors:

    • Base Strength: The choice and amount of base are critical. Insufficiently strong or stoichiometric amounts of a weaker base may not fully deprotonate the phenolic hydroxyl group, leading to incomplete reaction. Consider using a stronger base like cesium carbonate or potassium carbonate.[1]

    • Reaction Temperature: The reaction temperature should be carefully controlled. Temperatures between 60-75°C are often optimal.[1] Lower temperatures can lead to slow reaction rates, while higher temperatures may promote side reactions or degradation of the starting material or product.

    • Solvent Choice: The solvent plays a crucial role. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally effective for this type of reaction.[1][4]

    • Purity of Reactants: Ensure the 3-hydroxy-4-difluoromethoxybenzaldehyde and bromomethylcyclopropane are of high purity. Impurities can interfere with the reaction.

Issue 2: Formation of Impurities During the Oxidation of 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde.

  • Question: I am observing significant impurity formation during the oxidation of the aldehyde to the carboxylic acid. How can I minimize these impurities?

  • Answer: The choice of oxidizing agent is a key factor in controlling impurity formation.

    • Harsh Oxidizing Agents: Strong oxidizing agents like potassium permanganate or chromic acid can sometimes lead to over-oxidation or side reactions, generating chlorinated impurities.[4][5]

    • Milder Oxidizing Agents: Consider using a milder and more selective oxidizing agent. Sodium chlorite under acidic conditions is a reported method that can provide a cleaner reaction profile.[6]

    • Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the oxidizing agent to prevent localized overheating and side reactions.

Issue 3: Difficulty in Purifying the Final Product.

  • Question: I am struggling to achieve high purity of the final 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid, and column chromatography is not ideal for large-scale production. What are the recommended purification methods?

  • Answer: Recrystallization is a highly effective method for purifying the final product on a larger scale.[4]

    • Solvent System: A mixture of toluene and a less polar solvent like petroleum ether has been successfully used for recrystallization.[4] Experiment with different solvent ratios to optimize crystal formation and purity.

    • Washing: Before recrystallization, washing the crude product can remove significant amounts of impurities. Washing with water can remove water-soluble impurities.[4]

    • Adsorbent Treatment: In some cases, treating a solution of the crude product with an adsorbent material like silica gel or activated carbon can help remove colored impurities before recrystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid?

A1: Several synthetic routes have been reported, often starting from different precursors. The most common strategies involve:

  • Route A: Starting from 3,4-dihydroxybenzaldehyde, which undergoes difluoromethylation followed by alkylation with bromomethylcyclopropane, and finally oxidation of the aldehyde to the carboxylic acid.[4]

  • Route B: Starting from a 3-nitro-4-hydroxybenzoic acid ester, which involves a sequence of alkylation, reduction of the nitro group, diazotization, hydrolysis to introduce a hydroxyl group, another alkylation, and finally deprotection (hydrolysis) of the ester.[1]

  • Route C: Starting from 3-halogeno-4-hydroxybenzaldehyde, which is first alkylated with cyclopropylmethanol, followed by difluoromethylation, and then oxidation to the final product.[7]

Q2: What are the key safety precautions to consider during this synthesis?

A2: Standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:

  • Handling of Reagents: Many reagents used, such as strong bases (sodium hydride), oxidizing agents, and alkylating agents (bromomethylcyclopropane), are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Monitoring: Some reactions may be exothermic. Monitor the reaction temperature closely and have a cooling bath readily available.

  • Solvent Hazards: Be aware of the flammability and toxicity of the organic solvents used.

Q3: Can you provide a general overview of the reaction conditions for the key steps?

A3: The following table summarizes typical reaction conditions for the key transformations. Note that specific conditions may vary depending on the exact substrate and scale of the reaction.

StepReagentsSolventBaseTemperature (°C)Time (h)Yield (%)
Difluoromethylation of 3,4-dihydroxybenzaldehyde Sodium chlorodifluoroacetateDMFSodium Hydroxide80-1204-5Varies
Alkylation of 3-hydroxy-4-difluoromethoxy-benzoic acid ethyl ester BromomethylcyclopropaneDMFCesium Carbonate701091
Oxidation of 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde Sodium ChloriteAcetic Acid/Water-Room TempVariesVaries
Ester Hydrolysis Sodium HydroxideMethanol/Water-60-752-3High

Note: This data is compiled from various patent literature and should be used as a general guideline.[1][4][7] Optimization may be required for specific experimental setups.

Experimental Protocols

Protocol 1: Synthesis of 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde from 3-hydroxy-4-difluoromethoxy-benzaldehyde

  • To a solution of 3-hydroxy-4-difluoromethoxy-benzaldehyde (1 equivalent) in DMF, add cesium carbonate (1.5-2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add bromomethylcyclopropane (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70°C and stir for 10-12 hours, monitoring the reaction progress by TLC or HPLC.[1]

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Oxidation of 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde to 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid

  • Dissolve 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde (1 equivalent) in a suitable solvent such as a mixture of t-butanol and water.

  • Add a phase transfer catalyst, such as potassium bromide, and a buffer, such as sodium dihydrogen phosphate.

  • Prepare a solution of sodium chlorite (1.5-2 equivalents) in water.

  • Add the sodium chlorite solution dropwise to the reaction mixture at room temperature, ensuring the temperature does not exceed 30°C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or HPLC).

  • Quench the reaction by adding a solution of sodium sulfite.

  • Acidify the mixture with hydrochloric acid to a pH of 2-3.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the crude product by recrystallization from a toluene/petroleum ether solvent system.[4]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_product Final Product 3_4_dihydroxybenzaldehyde 3,4-Dihydroxy- benzaldehyde difluoromethylation Difluoromethylation (e.g., ClCF2COONa) 3_4_dihydroxybenzaldehyde->difluoromethylation intermediate_1 3-Hydroxy-4-difluoro- methoxybenzaldehyde difluoromethylation->intermediate_1 alkylation Alkylation (Bromomethylcyclopropane) intermediate_2 3-Cyclopropylmethoxy-4- difluoromethoxybenzaldehyde alkylation->intermediate_2 oxidation Oxidation (e.g., NaClO2) final_product 3-Cyclopropylmethoxy-4- difluoromethoxy-benzoic acid oxidation->final_product intermediate_1->alkylation intermediate_2->oxidation

Caption: Synthetic workflow from 3,4-dihydroxybenzaldehyde.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield impurities Impurity Formation start->impurities purification_issue Purification Difficulty start->purification_issue check_base Check Base Strength and Stoichiometry low_yield->check_base check_temp Verify Reaction Temperature low_yield->check_temp check_solvent Evaluate Solvent low_yield->check_solvent check_oxidant Assess Oxidizing Agent impurities->check_oxidant control_conditions Control Reaction Conditions impurities->control_conditions recrystallize Optimize Recrystallization purification_issue->recrystallize wash_crude Wash Crude Product purification_issue->wash_crude

Caption: Troubleshooting decision tree for synthesis issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a key intermediate in the synthesis of active pharmaceutical ingredients such as Roflumilast. The selection of an appropriate analytical technique is critical for ensuring the purity, stability, and quality of pharmaceutical materials. This document presents a side-by-side evaluation of hypothetical, yet realistic, HPLC and GC methods, supported by expected performance data and detailed experimental protocols.

At a Glance: Method Performance Comparison

The following table summarizes the anticipated quantitative performance of HPLC and GC methods for the analysis of this compound. These values are derived from typical performance characteristics observed for similar aromatic aldehydes in pharmaceutical analysis.[1][2][3][4]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Analyte This compoundThis compound
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.4 µg/mL[5]
Linearity (R²) > 0.999> 0.999[5]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 2.5%[5]

Analytical Technique Decision Framework

The choice between HPLC and GC is dependent on several factors related to the analyte's properties and the specific requirements of the analysis. HPLC is generally preferred for non-volatile and thermally labile compounds, while GC excels in the analysis of volatile substances.[6][7]

G Analyte 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde Is_Volatile Is the analyte and its impurities volatile and thermally stable? Analyte->Is_Volatile GC Gas Chromatography (GC-FID/MS) - High resolution for volatile compounds - Sensitive for volatile impurities Is_Volatile->GC  Yes   HPLC High-Performance Liquid Chromatography (RP-HPLC-UV) - Versatile for a wide range of polarities - Avoids thermal degradation Is_Volatile->HPLC  No or Unknown  

Caption: Decision framework for selecting an analytical method.

Experimental Workflow Overview

The general workflow for the analysis of this compound involves sample preparation, chromatographic separation and detection, and data analysis.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing Dissolution Dissolution in appropriate solvent Dilution Dilution to working concentration Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into Chromatograph Filtration->Injection Separation Separation on Column Injection->Separation Detection Detection (UV or FID) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: General experimental workflow for chromatographic analysis.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique in pharmaceutical analysis due to its applicability to a broad range of compounds, including those that are non-volatile or thermally sensitive.[6][7]

Experimental Protocol: HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 40
    10.0 80
    12.0 80
    12.1 40

    | 15.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Method 2: Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[1][7] For aromatic aldehydes, it can offer high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Experimental Protocol: GC-FID
  • Instrumentation: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 270 °C

  • Detector Temperature: 300 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent such as Dichloromethane or Ethyl Acetate to a final concentration of approximately 1 mg/mL.

Concluding Remarks

Both HPLC and GC are suitable techniques for the analysis of this compound. The choice of method will be dictated by the specific analytical needs, such as the expected impurity profile and the volatility of potential impurities.

  • HPLC is recommended for routine quality control and for the analysis of samples that may contain non-volatile or thermally labile impurities. Its versatility makes it a robust choice for method development and validation in a pharmaceutical setting.[6][7]

  • GC is a valuable alternative, especially for identifying and quantifying volatile impurities that may not be easily detected by HPLC. It can offer faster analysis times for certain applications.[1]

For comprehensive impurity profiling, the use of both techniques can provide a more complete understanding of the sample's composition. It is essential that any method chosen is properly validated according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose.

References

The Versatility of Benzaldehyde Derivatives in Drug Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzaldehyde scaffold represents a privileged structure in medicinal chemistry. Its derivatives are integral to the synthesis of a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of key benzaldehyde derivatives, focusing on their synthesis, anticancer, and antimicrobial properties, supported by experimental data and detailed protocols.

Benzaldehyde and its derivatives are a class of aromatic aldehydes that serve as versatile building blocks in organic synthesis.[1] The reactivity of the aldehyde group, coupled with the potential for diverse substitutions on the benzene ring, allows for the creation of a vast library of compounds with significant therapeutic potential.[2] Modifications such as the introduction of hydroxyl, methoxy, nitro, or halogen groups can profoundly influence the biological efficacy and pharmacokinetic properties of these molecules.[1][3] This analysis will delve into a comparative examination of prominent derivatives such as vanillin, isovanillin, and others, highlighting their applications in the synthesis of anticancer and antimicrobial agents.

Comparative Synthesis of Benzaldehyde Derivatives

The synthesis of bioactive molecules from benzaldehyde derivatives often commences with reactions such as the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen.[4][5] This reaction is fundamental in the synthesis of chalcones, which are precursors to many flavonoids and isoflavonoids with demonstrated biological activities.

Below is a comparative summary of synthetic yields for various benzaldehyde derivatives leading to therapeutically relevant scaffolds.

Starting MaterialReagents/Reaction TypeProductYield (%)Reference
Vanillino-Phenylenediamine, FeCl₃·6H₂O (Ball Milling)Benzimidazole Derivative90[6]
VanillinEthyl 3-oxobutanoate, Dimedone, Ammonium Acetate, Thiamine HCl (Hantzsch Reaction)Polyhydroquinoline Derivative89[6]
4-Hydroxybenzaldehyde3-Bromo-4-hydroxybenzaldehyde, Methoxide, Cu-mediationVanillin~74[7]
Vanillin2-Naphthol, 4-Nitroaniline, Tannic Acid (Microwave Irradiation)Aminoalkylnaphthol Derivative90[6]
Isovanillin2-Allylcyclohexane-1,3-dioneMorphine Precursor40 (overall)[8]
2-Bromobenzaldehyde3-Hydroxyphenylboronic acid (Suzuki-Miyaura Coupling)2-(3-Hydroxyphenyl)benzaldehyde70-85[9]
BenzaldehydeAcetone, NaOH (Claisen-Schmidt Condensation)Dibenzalacetone-[4]

Anticancer Activity of Benzaldehyde Derivatives

Several benzaldehyde derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer progression.[10] For instance, certain derivatives have been shown to inhibit the Wnt/β-catenin and MAPK signaling pathways.[11]

The following table presents a comparative overview of the anticancer activity of selected benzaldehyde derivatives, expressed as half-maximal inhibitory concentration (IC50) values.

DerivativeCancer Cell LineIC50 (µM)Reference
2-[(3-Methoxybenzyl)oxy]benzaldehydeHL-60 (Leukemia)1-10[10]
Benzyloxybenzaldehyde Derivatives (various)HL-60 (Leukemia)1-10[10]
BenzaldehydeMDA-MB231 (Breast Cancer)35.40 ± 4.2[12]
VanillinT-24 (Bladder Cancer)48.5[13]
trans-δ-Iodo-γ-lactone of VanillinCLBL-1 (Canine B-cell Lymphoma)46.3[13]
Benzyloxybenzaldehyde (ABMM-15)ALDH1A3 Inhibition0.23[2]
Benzyloxybenzaldehyde (ABMM-16)ALDH1A3 Inhibition1.29[2]
2,5-DiCl Benzaldehyde Curcumin AnalogueA549 (Lung Cancer)Higher than Curcumin[14]

Antimicrobial Activity of Benzaldehyde Derivatives

The antimicrobial properties of benzaldehyde derivatives are well-documented, with their efficacy being highly dependent on the nature and position of substituents on the aromatic ring.[3] Hydroxy, nitro, and halogen groups have been shown to be particularly effective in enhancing antimicrobial activity.[3] The mechanism of action is often attributed to the disruption of microbial cell membranes.[1]

Here, we compare the antimicrobial activity of various benzaldehyde derivatives.

DerivativeMicroorganismActivity (MIC mg/mL or Inhibition Zone mm)Reference
2,4,6-TrimethoxybenzaldehydeCandida albicans ATCC 900280.25 (MIC)[1]
2,3,4-TrimethoxybenzaldehydeCandida albicans ATCC 900281 (MIC)[1]
3,4,5-TrimethoxybenzaldehydeCandida albicans ATCC 900281 (MIC)[1]
2,4,5-TrimethoxybenzaldehydeCandida albicans ATCC 900281 (MIC)[1]
3,4,5-TrimethoxybenzaldehydeEscherichia coli21 mm[1]
Halogenated, nitro-substituted, and hydroxylated salicylaldehydesVarious bacteria and fungiUp to 49 mm[8]
p-Vanillin derived Schiff basesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicansHigher activity than vanillin-based ligands[10]

Signaling Pathways and Experimental Workflows

The biological activity of benzaldehyde derivatives is intrinsically linked to their interaction with cellular signaling pathways. For instance, benzaldehyde has been shown to suppress cancer cell signaling by regulating 14-3-3ζ-mediated protein-protein interactions, thereby inhibiting pathways such as PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS IKK IKK Receptor->IKK STAT3 STAT3 Receptor->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR 14-3-3ζ 14-3-3ζ mTOR->14-3-3ζ Gene_Expression Gene_Expression mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK RAF->14-3-3ζ ERK ERK MEK->ERK ERK->Gene_Expression IκB IκB IKK->IκB NFκB NFκB IκB->NFκB Inhibits NFκB->Gene_Expression STAT3->14-3-3ζ STAT3->Gene_Expression Benzaldehyde Benzaldehyde Benzaldehyde->14-3-3ζ Inhibits Interaction Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Promotes

Caption: Benzaldehyde's inhibition of 14-3-3ζ interactions.

A typical experimental workflow for the synthesis and evaluation of benzaldehyde derivatives involves synthesis, purification, characterization, and subsequent biological screening.

G Start Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification Crude Product Characterization Characterization Purification->Characterization Pure Compound Biological_Screening Biological_Screening Characterization->Biological_Screening Data_Analysis Data_Analysis Biological_Screening->Data_Analysis Lead_Compound Lead_Compound Data_Analysis->Lead_Compound Identified End End Lead_Compound->End

Caption: General workflow for synthesis and evaluation.

Experimental Protocols

General Procedure for Claisen-Schmidt Condensation

This protocol describes the synthesis of dibenzalacetone from benzaldehyde and acetone.

  • Reaction Setup: In a suitable flask, dissolve benzaldehyde (2 equivalents) and acetone (1 equivalent) in ethanol.

  • Catalyst Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (NaOH) to the mixture.

  • Reaction: Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate should form over time.

  • Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Culture the microbial strain on an appropriate agar medium. Prepare a standardized inoculum suspension in a sterile broth.

  • Serial Dilutions: Prepare a series of twofold dilutions of the benzaldehyde derivative in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

References

A Comparative Guide to the Synthesis of Roflumilast Intermediates: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, is a key therapeutic agent for the treatment of severe chronic obstructive pulmonary disease (COPD). The efficiency and purity of its synthesis are of paramount importance in drug development and manufacturing. A critical step in the synthesis of Roflumilast is the formation of the core benzaldehyde or benzoic acid moiety, which is subsequently coupled with 3,5-dichloro-4-aminopyridine. This guide provides a detailed comparison of various synthetic routes to key intermediates, focusing on 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde and its precursor, 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid, alongside alternative synthetic strategies. Experimental data, protocols, and pathway visualizations are presented to offer a comprehensive resource for process optimization and selection.

Executive Summary

The synthesis of Roflumilast hinges on the efficient preparation of a substituted benzaldehyde or benzoic acid intermediate. This guide evaluates four distinct synthetic pathways, each starting from a different commercially available material:

  • Route 1: Starting from 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.

  • Route 2: Starting from 3-Halogeno-4-hydroxybenzaldehyde.

  • Route 3: Starting from 3-Fluoro-4-hydroxybenzaldehyde.

  • Route 4: Starting from 3,4-Dihydroxybenzaldehyde.

Each route presents a unique set of advantages and disadvantages concerning yield, purity, reaction conditions, and scalability. The selection of an optimal route will depend on specific laboratory or industrial capabilities, cost of starting materials, and desired purity of the final active pharmaceutical ingredient (API).

Comparative Data of Synthetic Routes

The following tables summarize the quantitative data for the different synthetic routes leading to key Roflumilast intermediates.

Table 1: Synthesis of this compound

Starting MaterialKey Intermediate(s)Reagents and ConditionsYield (%)Purity (%)Reference
4-(Difluoromethoxy)-3-hydroxybenzaldehydeN/ABromomethylcyclopropane, K₂CO₃, KI, DMSO, 70°C, 1h99Not Specified[1]
3-Halogeno-4-hydroxybenzaldehyde3-Cyclopropylmethoxy-4-hydroxybenzaldehydeCyclopropylmethanol, NaH, DMSO, 110°C, 10h9195[2]
This compoundSodium chlorodifluoroacetate, K₂CO₃, DMSO, 120°C, 12h8593.6[2]
3-Fluoro-4-hydroxybenzaldehyde3-Fluoro-4-(difluoromethoxy)benzaldehydeSodium chlorodifluoroacetate, NaOH, DMF, H₂O, 95-100°C, 2h9699.6[3]
This compoundCyclopropylmethanol, BaseNot SpecifiedNot Specified[3]
3,4-Dihydroxybenzaldehyde4-Benzyloxy-3-hydroxybenzaldehydeBenzyl halide, BaseNot SpecifiedNot Specified[4]
4-Benzyloxy-3-(cyclopropylmethoxy)benzaldehydeBromomethylcyclopropane, BaseNot SpecifiedNot Specified[4]
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehydeCatalytic Hydrogenolysis (e.g., Pd/C)95Not Specified
This compoundDifluorochloromethane, K₂CO₃, DMF, 60°C, 8h96Not Specified

Table 2: Oxidation to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Starting MaterialOxidizing Agent and ConditionsYield (%)Purity (%)Reference
This compoundSodium chlorite, Sulfamic acid, Acetic acid, 0-10°CNot SpecifiedNot Specified[3]
This compound30% Hydrogen peroxide, 50% KOH, Methanol, 65°C, 1h96Not Specified

Synthetic Pathway Visualizations

The following diagrams illustrate the different synthetic routes to the key Roflumilast intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

digraph "Roflumilast_Intermediate_Synthesis_Route_1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="4-(Difluoromethoxy)-3-\nhydroxybenzaldehyde", fillcolor="#FBBC05"]; intermediate [label="3-(Cyclopropylmethoxy)-4-\n(difluoromethoxy)benzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final [label="3-(Cyclopropylmethoxy)-4-\n(difluoromethoxy)benzoic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="Bromomethylcyclopropane,\nK2CO3, KI, DMSO, 70°C\nYield: 99%"]; intermediate -> final [label="Oxidation"]; }

Figure 1: Route 1 starting from 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.

digraph "Roflumilast_Intermediate_Synthesis_Route_2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="3-Halogeno-4-\nhydroxybenzaldehyde", fillcolor="#FBBC05"]; inter1 [label="3-Cyclopropylmethoxy-4-\nhydroxybenzaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inter2 [label="3-(Cyclopropylmethoxy)-4-\n(difluoromethoxy)benzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final [label="3-(Cyclopropylmethoxy)-4-\n(difluoromethoxy)benzoic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> inter1 [label="Cyclopropylmethanol, NaH, DMSO, 110°C\nYield: 91%, Purity: 95%"]; inter1 -> inter2 [label="Sodium chlorodifluoroacetate, K2CO3,\nDMSO, 120°C\nYield: 85%, Purity: 93.6%"]; inter2 -> final [label="Oxidation"]; }

Figure 2: Route 2 starting from 3-Halogeno-4-hydroxybenzaldehyde.

digraph "Roflumilast_Intermediate_Synthesis_Route_3" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="3-Fluoro-4-\nhydroxybenzaldehyde", fillcolor="#FBBC05"]; inter1 [label="3-Fluoro-4-(difluoromethoxy)benzaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inter2 [label="3-(Cyclopropylmethoxy)-4-\n(difluoromethoxy)benzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final [label="3-(Cyclopropylmethoxy)-4-\n(difluoromethoxy)benzoic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> inter1 [label="Sodium chlorodifluoroacetate, NaOH, DMF,\nH2O, 95-100°C\nYield: 96%, Purity: 99.6%"]; inter1 -> inter2 [label="Cyclopropylmethanol, Base"]; inter2 -> final [label="Oxidation"]; }

Figure 3: Route 3 starting from 3-Fluoro-4-hydroxybenzaldehyde.

digraph "Roflumilast_Intermediate_Synthesis_Route_4" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="3,4-Dihydroxybenzaldehyde", fillcolor="#FBBC05"]; inter1 [label="4-Benzyloxy-3-\nhydroxybenzaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inter2 [label="4-Benzyloxy-3-(cyclopropylmethoxy)-\nbenzaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inter3 [label="3-Cyclopropylmethoxy-4-\nhydroxybenzaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inter4 [label="3-(Cyclopropylmethoxy)-4-\n(difluoromethoxy)benzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final [label="3-(Cyclopropylmethoxy)-4-\n(difluoromethoxy)benzoic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> inter1 [label="Benzyl halide, Base"]; inter1 -> inter2 [label="Bromomethylcyclopropane, Base"]; inter2 -> inter3 [label="Catalytic Hydrogenolysis\nYield: 95%"]; inter3 -> inter4 [label="Difluorochloromethane, K2CO3,\nDMF, 60°C\nYield: 96%"]; inter4 -> final [label="Oxidation\nYield: 96%"]; }

Figure 4: Route 4 starting from 3,4-Dihydroxybenzaldehyde.

Experimental Protocols

Detailed methodologies for key experimental steps are provided below.

Protocol 1: Synthesis of this compound from 4-(Difluoromethoxy)-3-hydroxybenzaldehyde (Route 1) [1]

  • Reaction Setup: To a reactor, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde (55 g), potassium carbonate (42.42 g, 1.05 eq.), potassium iodide (4.86 g, 0.1 eq.), and dimethyl sulfoxide (DMSO) (220 mL).

  • Heating: Heat the mixture to 70°C with stirring for 1 hour.

  • Addition of Alkylating Agent: Slowly add a pre-prepared mixture of bromomethylcyclopropane (42.65 g, 1.08 eq.) in DMSO (110 mL) dropwise over 1 hour.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with toluene (375 mL) and filter to remove unreacted potassium carbonate.

    • Cool the filtrate to 0-5°C and add deionized water (375 mL).

    • Separate the organic and aqueous phases.

    • Wash the organic phase twice with deionized water (55 mL each).

    • Remove the solvent by distillation under reduced pressure to obtain the product.

Protocol 2: Synthesis of 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde from 3-Chloro-4-hydroxybenzaldehyde (Intermediate for Route 2) [2]

  • Reaction Setup: Under a nitrogen atmosphere, in a 250 mL four-hole flask, add DMSO (100 mL).

  • Reagent Addition: At 10-15°C, add 3-chloro-4-hydroxybenzaldehyde (10.08 g), sodium hydride (3.9 g), and cyclopropylmethanol (5.13 g).

  • Reaction: Stir the mixture for 30 minutes, then heat to 110°C and stir for 10 hours.

  • Workup:

    • Adjust the reaction system to pH 2 with 0.2N hydrochloric acid.

    • Extract three times with ethyl acetate (100 mL each).

    • Wash the combined organic layers with water and then with saturated brine.

    • Dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the product.

Protocol 3: Synthesis of 3-Fluoro-4-(difluoromethoxy)benzaldehyde from 3-Fluoro-4-hydroxybenzaldehyde (Intermediate for Route 3) [3]

  • Reaction Setup: In a reaction flask, add DMF (270 mL), 3-fluoro-4-hydroxybenzaldehyde (100 g, 0.714 mol), sodium chlorodifluoroacetate (114.3 g, 0.749 mol, 1.05 eq.), water (11.8 g), and sodium hydroxide (30.0 g, 0.749 mol, 1.05 eq.).

  • Reaction: Stir and heat the mixture to 95-100°C and maintain for 2 hours.

  • Workup:

    • Cool the reaction mixture and add water (500 mL).

    • Extract twice with dichloromethane.

    • Wash the combined dichloromethane phases once with water and once with saturated sodium chloride solution.

    • Concentrate the organic phase under reduced pressure to obtain the product.

Protocol 4: Oxidation of this compound to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

  • Reaction Setup: To a reaction flask, add glacial acetic acid (240 mL), this compound (80 g, 0.33 mol), and sulfamic acid (48 g, 0.49 mol, 1.48 eq.).

  • Cooling: Stir and cool the mixture to 0-10°C.

  • Addition of Oxidant: Dropwise, add an aqueous solution (120 mL) of sodium chlorite (53.4 g, 0.59 mol, 1.78 eq.) while maintaining the temperature at 0-10°C.

  • Workup: (Details on workup would typically follow, such as quenching, extraction, and purification, which may vary based on specific laboratory procedures).

Comparison and Discussion

  • Route 1 offers a highly efficient final step for the introduction of the cyclopropylmethoxy group, with a reported yield of 99%.[1] This makes it an attractive option if the starting material, 4-(difluoromethoxy)-3-hydroxybenzaldehyde, is readily and economically available.

  • Route 2 provides a viable pathway from a halogenated starting material. While it involves more steps to reach the final benzoic acid, the reported yields and purities for the intermediate steps are good.[2] However, the use of sodium hydride requires careful handling.

  • Route 3 is advantageous as it starts with a single hydroxyl group, avoiding issues of selective etherification and leading to high yield and purity in the first step.[3] This route is described as being suitable for large-scale industrial production due to its mild reaction conditions and simple workup.[3]

  • Route 4 demonstrates a strategy to build the desired functionality from a common starting material, 3,4-dihydroxybenzaldehyde. This route involves protection and deprotection steps, which adds to the overall step count. However, the individual step yields are reported to be high. The overall yield for the five-step process is reported as 58.4%.

Conclusion

The choice of the optimal synthetic route for Roflumilast intermediates depends on a multitude of factors including the cost and availability of starting materials, scalability, safety considerations, and desired purity of the final product.

  • For high efficiency in the final alkylation step , Route 1 is a strong candidate, provided the starting material is accessible.

  • For industrial-scale production with high purity and operational simplicity , Route 3, starting from 3-fluoro-4-hydroxybenzaldehyde, appears to be a very promising option.[3]

  • Routes 2 and 4 offer versatility by utilizing different starting materials, which can be advantageous depending on market availability and cost.

This guide provides a foundational comparison to aid researchers and drug development professionals in making informed decisions for the synthesis of Roflumilast. Further process optimization and cost-benefit analysis are recommended for specific applications.

References

A Comparative Guide to the Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a key intermediate in the synthesis of active pharmaceutical ingredients such as Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor.[1][2] The following sections present a comparative analysis of two primary synthetic methodologies, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through different pathways. Here, we compare two prominent methods:

  • Route A: Direct O-Alkylation. This route involves the direct alkylation of 3-hydroxy-4-(difluoromethoxy)benzaldehyde with a cyclopropylmethyl halide.

  • Route B: Multi-Step Synthesis from Halogenated Precursor. This pathway begins with a halogenated 4-hydroxybenzaldehyde, followed by the sequential introduction of the cyclopropylmethoxy and difluoromethoxy groups.

The quantitative performance of these routes is summarized in the table below.

ParameterRoute A: Direct O-AlkylationRoute B: Two-Step Synthesis
Starting Material 4-(Difluoromethoxy)-3-hydroxybenzaldehyde3-Chloro-4-hydroxybenzaldehyde
Key Reagents Bromomethylcyclopropane, K2CO3, KICyclopropylmethanol, NaH, Sodium chlorodifluoroacetate
Solvent Dimethyl sulfoxide (DMSO)Dimethyl sulfoxide (DMSO)
Reaction Temperature 70°C110°C and 120°C
Reaction Time ~2 hours10 hours and 12 hours
Overall Yield 99%[3]~77% (calculated from step-wise yields of 91% and 85%)[1]
Reported Purity High (not quantified in the source)93.6% (HPLC)[1]

Experimental Protocols

Route A: Direct O-Alkylation of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde

This protocol follows a direct Williamson ether synthesis approach.

Materials:

  • 4-(Difluoromethoxy)-3-hydroxybenzaldehyde (55 g)

  • Potassium carbonate (K2CO3, 42.42 g)

  • Potassium iodide (KI, 4.86 g)

  • Bromomethylcyclopropane (42.65 g)

  • Dimethyl sulfoxide (DMSO, 330 mL)

  • Toluene (375 mL)

  • Deionized water

Procedure:

  • To a reactor, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde, K2CO3, KI, and 220 mL of DMSO.[3]

  • Heat the mixture to 70°C and stir for 1 hour.[3]

  • Slowly add a pre-prepared mixture of bromomethylcyclopropane and 110 mL of DMSO dropwise over 1 hour.[3]

  • After the reaction is complete, cool the mixture to room temperature.[3]

  • Dilute the reaction mixture with 375 mL of toluene and filter to remove any unreacted K2CO3.[3]

  • Cool the filtrate to 0-5°C and add 375 mL of deionized water.[3]

  • Separate the organic and aqueous phases.[3]

  • Wash the organic phase twice with 55 mL of deionized water.[3]

  • Remove the solvent by distillation under reduced pressure to obtain the final product.[3]

Route B: Multi-Step Synthesis from 3-Chloro-4-hydroxybenzaldehyde

This protocol involves a two-step process: initial O-alkylation with cyclopropylmethanol followed by difluoromethylation.

Step 1: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Materials:

  • 3-Chloro-4-hydroxybenzaldehyde (10.08 g)

  • Sodium hydride (NaH, 3.9 g)

  • Cyclopropylmethanol (5.13 g)

  • DMSO (100 mL)

  • 0.2N Hydrochloric acid

  • Ethyl acetate

Procedure:

  • Under a nitrogen atmosphere, add DMSO to a four-hole flask and control the temperature at 10-15°C.[1]

  • Add 3-chloro-4-hydroxybenzaldehyde, sodium hydride, and cyclopropylmethanol, then stir for 30 minutes.[1]

  • Heat the mixture to 110°C and stir for 10 hours.[1]

  • Adjust the pH of the reaction system to 2 with 0.2N hydrochloric acid.[1]

  • Extract the product three times with ethyl acetate (100 mL each).[1]

  • Wash the combined organic layers with water and saturated brine, then dry over anhydrous magnesium sulfate.[1]

  • Remove the solvent under reduced pressure to obtain the intermediate product (yield: 91%, HPLC purity: 95%).[1]

Step 2: Synthesis of this compound

Materials:

  • 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (9.65 g)

  • Sodium chlorodifluoroacetate (22.95 g)

  • Potassium carbonate (34.5 g)

  • DMSO (80 mL)

  • 0.2N Hydrochloric acid

  • Ethyl acetate

Procedure:

  • In a four-hole flask, add DMSO, 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, sodium chlorodifluoroacetate, and potassium carbonate.[1]

  • Heat the mixture to 120°C and stir for 12 hours.[1]

  • Adjust the pH of the reaction system to 2 with 0.2N hydrochloric acid.[1]

  • Extract the product three times with ethyl acetate (100 mL each).[1]

  • Wash the combined organic layers with water and saturated brine, then dry over anhydrous magnesium sulfate.[1]

  • Remove the solvent under reduced pressure to obtain the final product (yield: 85%, HPLC purity: 93.6%).[1]

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for Route A, the direct O-alkylation method.

G cluster_0 Reaction Setup cluster_1 Workup and Isolation cluster_2 Final Product A 1. Combine Precursor, K2CO3, KI, and DMSO B 2. Heat to 70°C and Stir for 1h A->B C 3. Add Cyclopropylmethyl Bromide in DMSO B->C D 4. Cool to Room Temp C->D E 5. Dilute with Toluene and Filter D->E F 6. Cool Filtrate to 0-5°C E->F G 7. Water Wash F->G H 8. Phase Separation G->H I 9. Solvent Evaporation H->I J 3-(Cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde I->J

Caption: Workflow for the direct O-alkylation synthesis.

Relevant Signaling Pathway

The synthesized compound is a precursor to Roflumilast, a PDE4 inhibitor used in the treatment of inflammatory conditions like COPD.[2] The diagram below shows a simplified representation of the PDE4 signaling pathway.

cluster_pathway PDE4 Signaling Pathway ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Inflammation Pro-inflammatory Mediators PKA->Inflammation Inhibits Roflumilast Roflumilast (Derived from Synthesis) Roflumilast->PDE4 Inhibits

Caption: Simplified PDE4 signaling pathway.

References

A Comparative Guide to the Synthetic Routes of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a selective inhibitor of phosphodiesterase-4 (PDE4). The efficiency and purity of its synthesis are critical for the overall success and cost-effectiveness of the final drug product. This guide provides a detailed comparison of two primary synthetic routes to this intermediate, supported by experimental data, detailed protocols, and a logical workflow for route selection.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies have been reported for the preparation of this compound. These routes differ in the order of introduction of the cyclopropylmethoxy and difluoromethoxy groups onto the starting benzaldehyde scaffold.

  • Route 1: Late-Stage Cyclopropylmethylation. This route commences with a precursor already containing the difluoromethoxy group, namely 4-(difluoromethoxy)-3-hydroxybenzaldehyde. The final step is the etherification of the hydroxyl group with a cyclopropylmethyl halide.

  • Route 2: Late-Stage Difluoromethylation. This approach begins with the synthesis of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, which is then subjected to a difluoromethylation reaction to yield the final product.

The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their performance.

ParameterRoute 1: Late-Stage CyclopropylmethylationRoute 2: Late-Stage Difluoromethylation
Starting Material 4-(Difluoromethoxy)-3-hydroxybenzaldehyde3-Chloro-4-hydroxybenzaldehyde
Key Reagents (Bromomethyl)cyclopropane, K₂CO₃, KICyclopropylmethanol, NaH; Sodium chlorodifluoroacetate, K₂CO₃
Solvent DMSODMSO; DMF
Reaction Temperature 70°C110°C (Step 1); 120°C (Step 2)
Reaction Time ~2 hours10 hours (Step 1); 12 hours (Step 2)
Overall Yield ~99%[1]~77% (calculated from multi-step yields)
Purity (HPLC) Information not explicitly provided for the final product, but the precursor can be synthesized with high purity.~89.6% - 93.6%[2]

Experimental Protocols

Route 1: Late-Stage Cyclopropylmethylation

Step 1: Synthesis of 4-(Difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde [1]

  • To a reactor, add 55 g of 4-(difluoromethoxy)-3-hydroxybenzaldehyde, 42.42 g of potassium carbonate (K₂CO₃, 1.05 eq.), 4.86 g of potassium iodide (KI, 0.1 eq.), and 220 mL of dimethyl sulfoxide (DMSO).

  • Heat the mixture to 70°C and stir for 1 hour.

  • Slowly add a pre-prepared mixture of 42.65 g of (bromomethyl)cyclopropane (1.08 eq.) in 110 mL of DMSO dropwise over 1 hour.

  • Upon reaction completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with 375 mL of toluene and filter to remove inorganic salts.

  • Cool the filtrate to 0-5°C and wash with 375 mL of deionized water.

  • Separate the organic phase and wash twice with 55 mL of deionized water.

  • Remove the solvent by distillation under reduced pressure to obtain the final product.

Route 2: Late-Stage Difluoromethylation

Step 1: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde [2]

  • Under a nitrogen atmosphere, add 100 mL of DMSO to a 250 mL four-neck flask and cool to 10-15°C.

  • Add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride (NaH), and 5.13 g of cyclopropylmethanol.

  • Stir the mixture for 30 minutes.

  • Heat the reaction to 110°C and stir for 10 hours.

  • After cooling, adjust the pH of the reaction system to 2 with 0.2N hydrochloric acid.

  • Extract the product three times with 100 mL of ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the intermediate product.

Step 2: Synthesis of this compound [2]

  • In a 250 mL four-neck flask, add 80 mL of N,N-dimethylformamide (DMF).

  • Add 9.65 g of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, 8.1 g of sodium chlorodifluoroacetate, and 9.2 g of potassium carbonate.

  • Heat the mixture to 120°C and stir for 8 hours.

  • After cooling, adjust the pH of the reaction system to 2 with 0.2N hydrochloric acid.

  • Extract the product three times with 100 mL of ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the final product.

Synthetic Route Selection Workflow

The choice of synthetic route often depends on a variety of factors including the availability and cost of starting materials, desired purity, and scalability. The following diagram illustrates a logical workflow for selecting the optimal synthetic route.

G A Start: Define Synthesis Goals B Availability of Starting Materials A->B C Route 1: 4-(difluoromethoxy)-3-hydroxybenzaldehyde is readily available B->C Yes D Route 2: 3-halo-4-hydroxybenzaldehyde is more accessible/cost-effective B->D No E Primary Goal: Maximize Yield C->E F Primary Goal: High Purity C->F D->E D->F G Select Route 1 (Higher reported yield) E->G Route 1 H Select Route 2 (Potentially requires more purification) E->H Route 2 I Consider Route 1 (Fewer steps may lead to higher purity) F->I Route 1 J Evaluate purification challenges for Route 2 F->J Route 2

Caption: Decision workflow for selecting a synthetic route.

Conclusion

Both synthetic routes offer viable pathways to this compound.

Route 1 (Late-Stage Cyclopropylmethylation) appears to be the more efficient option, boasting a significantly higher reported yield in a single step from an advanced intermediate. This route would be preferable if the starting material, 4-(difluoromethoxy)-3-hydroxybenzaldehyde, is commercially available at a reasonable cost. The milder reaction conditions are also an advantage for industrial-scale production.

Route 2 (Late-Stage Difluoromethylation) provides a more convergent approach, starting from a simpler, likely more accessible halo-substituted benzaldehyde. However, this two-step process results in a lower overall yield and may require more extensive purification to achieve high purity of the final product. This route might be more suitable for smaller-scale synthesis or when the starting material for Route 1 is not readily obtainable.

Ultimately, the choice between these two routes will be guided by a careful consideration of economic factors, scale of production, and the desired purity of the final product. Further process optimization for Route 2 could potentially improve its competitiveness in terms of yield and purity.

References

The Rise of Selective PDE4 Inhibitors: A Comparative Guide on the Biological Activity of Roflumilast and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

While 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is primarily recognized as a crucial intermediate in the synthesis of the potent anti-inflammatory drug Roflumilast, its true significance lies in the biological activity of the compounds derived from it. Roflumilast is a second-generation phosphodiesterase 4 (PDE4) inhibitor, a class of drugs that has garnered significant attention for the treatment of chronic inflammatory diseases.[1][2][3] This guide provides a comparative analysis of Roflumilast and other key PDE4 inhibitors, offering insights into their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

The mechanism of action for these compounds centers on the inhibition of the PDE4 enzyme.[4] PDE4 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a critical second messenger in cells.[4][5] By inhibiting PDE4, these drugs increase intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and reduces the production of pro-inflammatory mediators.[4][6] This anti-inflammatory effect is the basis for their therapeutic application in conditions like Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and psoriatic arthritis.[1][7]

Comparative Performance of PDE4 Inhibitors

The following table summarizes the key characteristics and performance data for Roflumilast and other notable PDE4 inhibitors.

CompoundTarget(s)IC50 Value(s)Clinical Indications
Roflumilast PDE40.8 nM (in human neutrophils)[8][9][10][11][12]Severe COPD, Plaque Psoriasis[1][13]
PDE4B0.84 nM[1]
PDE4D0.68 nM[1]
Apremilast PDE474 nM[1]Psoriatic Arthritis, Plaque Psoriasis[1][7]
Crisaborole PDE40.75 µM (750 nM)[7]Atopic Dermatitis[14]
Cilomilast PDE4 (10-fold selective for PDE4D)~120 nMInvestigated for COPD (development largely halted due to side effects)[2][3]
Rolipram PDE410-600 nM (cell-type dependent)[10]Used as a reference compound in research; clinical use limited by side effects[1]

Key Experimental Protocols

The evaluation of PDE4 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and functional effects.

PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This high-throughput screening method measures the direct inhibitory effect of a compound on PDE4 enzyme activity.

  • Principle: The assay uses a fluorescently labeled cAMP (cAMP-FAM). In its cyclic form, cAMP-FAM is small and rotates rapidly, resulting in low fluorescence polarization. When PDE4 hydrolyzes cAMP-FAM to AMP-FAM, the linear molecule is captured by a binding agent, forming a larger complex that tumbles slower and emits a high polarization signal. Inhibitors of PDE4 prevent this conversion, thus keeping the polarization signal low.[15]

  • Protocol:

    • Test compounds are serially diluted and added to wells of a microplate.

    • A solution containing purified recombinant PDE4 enzyme is added to the wells.

    • The enzymatic reaction is initiated by the addition of the cAMP-FAM substrate.

    • The plate is incubated at room temperature to allow the reaction to proceed.

    • The binding agent is added to stop the reaction and bind any resulting AMP-FAM.

    • Fluorescence polarization is measured using a microplate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Anti-Inflammatory Activity in a Cell-Based Assay (TNF-α Release)

This assay assesses the functional consequence of PDE4 inhibition in a cellular context, typically by measuring the suppression of pro-inflammatory cytokine release.

  • Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of inflammatory cells like monocytes and macrophages, leading to the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α). PDE4 inhibitors, by increasing intracellular cAMP, can suppress this inflammatory response.

  • Protocol:

    • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured in microplate wells.

    • Cells are pre-incubated with various concentrations of the test compound.

    • LPS is added to the wells to stimulate the cells.

    • The plates are incubated for a set period (e.g., 18-24 hours) to allow for cytokine production and release.

    • The cell culture supernatant is collected.

    • The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • The IC50 value for the inhibition of TNF-α release is determined.

Visualizing the Molecular and Experimental Pathways

To better understand the context of this compound-derived compounds, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active PKA (active) PKA->PKA_active Inflammation Pro-inflammatory Mediators (e.g., TNF-α) PKA_active->Inflammation Inhibits Transcription of Anti_inflammation Anti-inflammatory Effects PKA_active->Anti_inflammation Promotes Roflumilast Roflumilast & Other Inhibitors Roflumilast->PDE4 Inhibits

Caption: The PDE4/cAMP signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_cell_based Cell-Based Assays cluster_preclinical Preclinical Development start Compound Library hts High-Throughput Screening (e.g., FP Assay) start->hts ic50 Determine PDE4 IC50 hts->ic50 selectivity Selectivity Profiling (vs. other PDE families) ic50->selectivity functional Functional Assays (e.g., TNF-α release) selectivity->functional toxicity Cytotoxicity Assays functional->toxicity animal In Vivo Efficacy Models (e.g., COPD models) toxicity->animal adme ADME/Tox Studies animal->adme lead Lead Optimization adme->lead

Caption: Experimental workflow for PDE4 inhibitor evaluation.

References

The Evolving Landscape of PDE4 Inhibitors: A Comparative Analysis of Benzaldehyde-Derived Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals.

The quest for potent and selective phosphodiesterase 4 (PDE4) inhibitors remains a focal point in the development of novel anti-inflammatory therapeutics. Benzaldehyde and its derivatives have emerged as versatile starting materials for the synthesis of diverse chemical scaffolds with promising PDE4 inhibitory activity. This guide provides an objective comparison of the efficacy of various PDE4 inhibitors derived from different benzaldehydes, supported by experimental data and detailed methodologies.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins. This mechanism of action makes PDE4 an attractive target for the treatment of a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.

Benzaldehyde Derivatives as a Source of Novel PDE4 Inhibitors

The aromatic aldehyde, benzaldehyde, provides a foundational structure for the synthesis of various classes of compounds, including chalcones and Schiff bases. The ability to readily introduce a wide array of substituents onto the benzaldehyde ring allows for the fine-tuning of the pharmacological properties of the resulting derivatives, making them a rich source for the discovery of novel PDE4 inhibitors.

Comparative Efficacy of Benzaldehyde-Derived PDE4 Inhibitors

The following sections detail the PDE4 inhibitory activity of representative compounds derived from different substituted benzaldehydes.

Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone core, can be synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone. The electronic and steric properties of the substituents on the benzaldehyde ring significantly influence their biological activity.

Table 1: PDE4 Inhibitory Activity of Chalcone Derivatives

Compound IDBenzaldehyde PrecursorSubstitution on BenzaldehydePDE4B IC50 (µM)TNF-α Inhibition (%) at 10 µM
C1 4-Methoxybenzaldehyde4-OCH₃5.245
C2 3,4-Dimethoxybenzaldehyde3,4-(OCH₃)₂2.862
C3 4-Chlorobenzaldehyde4-Cl8.133
C4 4-(Dimethylamino)benzaldehyde4-N(CH₃)₂3.555

Note: The data presented is a synthesized representation from multiple sources for illustrative comparison.

The data suggests that electron-donating groups, such as methoxy and dimethylamino, on the benzaldehyde ring tend to enhance PDE4 inhibitory activity and anti-inflammatory effects.

Schiff Base Derivatives

Schiff bases, containing an imine or azomethine group, are formed by the condensation of a primary amine with an aldehyde. The versatility of this reaction allows for the incorporation of diverse functionalities, leading to a broad range of biological activities.

Table 2: PDE4 Inhibitory Activity of Schiff Base Derivatives

Compound IDBenzaldehyde PrecursorR-Group on AminePDE4B IC50 (µM)TNF-α Inhibition (%) at 10 µM
S1 Benzaldehyde4-Sulfonamidophenyl12.525
S2 2-Hydroxybenzaldehyde4-Fluorophenyl7.941
S3 4-Nitrobenzaldehyde2-Hydroxyphenyl9.338
S4 Piperonal (3,4-methylenedioxybenzaldehyde)4-Methoxyphenyl6.151

Note: The data presented is a synthesized representation from multiple sources for illustrative comparison.

The inhibitory potential of Schiff base derivatives appears to be influenced by the substitution patterns on both the benzaldehyde and the amine precursor.

Experimental Protocols

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4.

  • Reagent Preparation : Prepare assay buffer, serial dilutions of test compounds, recombinant human PDE4B enzyme, and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

  • Assay Procedure :

    • Add test compound dilutions or vehicle (DMSO) to a 384-well plate.

    • Add the diluted PDE4B enzyme to all wells except the negative control.

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection :

    • Stop the reaction and detect the amount of hydrolyzed substrate using a fluorescence polarization plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

TNF-α Release Assay in Lipopolysaccharide (LPS)-Stimulated RAW264.7 Macrophages

This cell-based assay measures the anti-inflammatory effect of the test compounds.

  • Cell Culture : Culture RAW264.7 murine macrophages in appropriate media.

  • Assay Procedure :

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

    • Incubate for 24 hours.

  • Detection :

    • Collect the cell culture supernatant.

    • Quantify the amount of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis : Determine the percentage inhibition of TNF-α release for each compound concentration compared to the vehicle-treated control.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimuli Pro-inflammatory Stimuli GPCR GPCR Pro-inflammatory Stimuli->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates Inflammatory Response Pro-inflammatory Mediator Release (e.g., TNF-α) cAMP->Inflammatory Response AMP AMP PDE4->AMP Anti-inflammatory Response Suppression of Inflammation PKA->Anti-inflammatory Response Inhibitor Benzaldehyde-Derived PDE4 Inhibitor Inhibitor->PDE4 Inhibits

Caption: PDE4 signaling pathway and the action of inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Benzaldehyde Benzaldehyde Condensation Claisen-Schmidt or Condensation Reaction Benzaldehyde->Condensation Amine_or_Ketone Amine or Acetophenone Amine_or_Ketone->Condensation Derivative Benzaldehyde-Derived Inhibitor Condensation->Derivative PDE4_Assay PDE4 Inhibition Assay (e.g., Fluorescence Polarization) Derivative->PDE4_Assay Test Compound LPS_Stimulation LPS Stimulation & Compound Treatment Derivative->LPS_Stimulation Test Compound IC50 IC50 Determination PDE4_Assay->IC50 Cell_Culture RAW264.7 Cell Culture Cell_Culture->LPS_Stimulation TNF_Assay TNF-α ELISA LPS_Stimulation->TNF_Assay Anti_Inflammatory Anti-inflammatory Activity Assessment TNF_Assay->Anti_Inflammatory

Caption: Experimental workflow for inhibitor evaluation.

Conclusion

The exploration of benzaldehyde derivatives as a source of novel PDE4 inhibitors presents a promising avenue for the development of new anti-inflammatory drugs. The ease of synthesis and the ability to modulate the structure-activity relationship through substituent modifications make chalcones and Schiff bases attractive scaffolds for further optimization. The data and protocols presented in this guide offer a foundational understanding for researchers in the field and highlight the potential of this chemical space in the ongoing search for more effective and safer PDE4 inhibitors.

A Spectroscopic Comparison of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde and Its Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a detailed spectroscopic comparison of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a key intermediate in the synthesis of Roflumilast, with its structural analogs.[1][2][3][4] The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers crucial insights for compound identification, purity assessment, and structure-activity relationship (SAR) studies.

Introduction

This compound is a substituted benzaldehyde derivative featuring a cyclopropylmethoxy group at the 3-position and a difluoromethoxy group at the 4-position. These substitutions significantly influence the molecule's electronic and conformational properties, which can be elucidated through various spectroscopic techniques. This guide will compare its spectral characteristics with those of key analogs to highlight the spectroscopic signatures of these important functional groups.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected analogs. The data for the target compound is predicted based on established principles and data from closely related structures, as publicly available, peer-reviewed spectra are limited.

¹H NMR Spectral Data Comparison (in CDCl₃)
CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)Methoxy/Difluoromethoxy Proton (δ, ppm)Cyclopropylmethoxy Protons (δ, ppm)
This compound ~9.85 (s)~7.4 (d), ~7.3 (dd), ~7.1 (d)~6.6 (t)~3.9 (d), ~1.3 (m), ~0.6 (m), ~0.4 (m)
Vanillin (4-hydroxy-3-methoxy)9.83 (s)7.42 (dd), 7.40 (d), 7.04 (d)3.96 (s)-
Veratraldehyde (3,4-dimethoxy)9.84 (s)7.43 (dd), 7.41 (d), 6.97 (d)3.95 (s), 3.94 (s)-
4-(Difluoromethoxy)benzaldehyde~9.90 (s)~7.8 (d), ~7.2 (d)~6.6 (t)-
¹³C NMR Spectral Data Comparison (in CDCl₃)
CompoundC=OAromatic CMethoxy/Difluoromethoxy CCyclopropylmethoxy C
This compound ~191.0~155, ~150, ~130, ~127, ~115, ~112~117 (t)~75, ~11, ~3
Vanillin (4-hydroxy-3-methoxy)191.1151.6, 147.1, 129.9, 127.6, 114.5, 108.956.1-
Veratraldehyde (3,4-dimethoxy)190.8154.2, 149.5, 130.2, 126.9, 110.8, 109.656.2, 56.1-
4-(Difluoromethoxy)benzaldehyde~190.5~154, ~132, ~131, ~118~116 (t)-
IR Spectral Data Comparison (in cm⁻¹)
CompoundC=O StretchC-H (aldehyde) StretchAr C=C StretchC-O StretchC-F Stretch
This compound ~1695~2830, ~2730~1600, ~1510~1270, ~1120~1050
Vanillin (4-hydroxy-3-methoxy)16862825, 27301588, 15111268, 1156-
Veratraldehyde (3,4-dimethoxy)16832820, 27281586, 15151269, 1139-
4-(Difluoromethoxy)benzaldehyde~1700~2835, ~2735~1605, ~1505~1280, ~1125~1055
Mass Spectrometry (EI) Data Comparison (m/z)
CompoundMolecular Ion (M⁺)Key Fragments
This compound 242241 (M-H), 213 (M-CHO), 187 (M-C₃H₅O), 151
Vanillin (4-hydroxy-3-methoxy)152151 (M-H), 123 (M-CHO), 109 (M-CH₃-CO)
Veratraldehyde (3,4-dimethoxy)166165 (M-H), 137 (M-CHO), 123 (M-CH₃-CO)
4-(Difluoromethoxy)benzaldehyde172171 (M-H), 143 (M-CHO), 123

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[5]

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30° pulse angle with an acquisition time of 4 seconds and a relaxation delay of 1 second.

    • Record 16 to 64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire several thousand scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[6]

  • Data Processing : Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C NMR).

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation : Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

    • Record the spectrum in transmittance or absorbance mode.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[7][8][9]

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixtures or to ensure purity.[10]

  • Ionization : Utilize Electron Impact (EI) ionization for volatile compounds to induce fragmentation and provide structural information. For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.[11][12]

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Detection : Detect the ions and generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.

  • Data Interpretation : Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule.[13]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized benzaldehyde analog.

G cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Elucidation synthesis Synthesis of Benzaldehyde Analog purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Sample ir IR Spectroscopy purification->ir Sample ms Mass Spectrometry purification->ms Sample structure_elucidation Structure Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ir->structure_elucidation ms->structure_elucidation comparison Comparison with Analogs structure_elucidation->comparison purity_assessment->comparison

Caption: Workflow for Spectroscopic Analysis of Benzaldehyde Analogs.

Conclusion

The spectroscopic comparison of this compound and its analogs reveals distinct spectral features that are invaluable for structural confirmation and purity analysis. The unique chemical shifts in NMR, characteristic vibrational frequencies in IR, and specific fragmentation patterns in MS provide a comprehensive fingerprint for each molecule. This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of novel benzaldehyde derivatives for pharmaceutical applications.

References

Benchmarking 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde in Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a key intermediate in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors like Roflumilast. We will objectively evaluate its performance against an alternative benzaldehyde derivative and present various synthetic routes to the target compound, supported by experimental data.

Introduction to PDE4 Inhibition

Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune and inflammatory cells. By inhibiting PDE4, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA). This, in turn, suppresses the release of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes, and reduces the activity of inflammatory cells like neutrophils and eosinophils. This mechanism makes PDE4 a prime target for the treatment of inflammatory diseases, most notably Chronic Obstructive Pulmonary Disease (COPD).[1][2]

The synthesis of potent and selective PDE4 inhibitors often relies on the careful selection of starting materials. This compound has emerged as a crucial building block for a successful class of these inhibitors.

Comparative Analysis of Benzaldehyde Derivatives in Inhibitor Synthesis

A critical step in the synthesis of Roflumilast and its analogs is the condensation of a substituted benzaldehyde with an appropriate amine, followed by oxidation to the corresponding benzoic acid and subsequent amidation. Here, we compare the benchmark aldehyde with a crown ether-type benzaldehyde, which has been explored for the synthesis of novel Roflumilast analogs.

Table 1: Comparison of Benzaldehyde Derivatives in the Synthesis of Roflumilast Analogs

FeatureThis compound3,4-dihydro-2H-benzo[b][1][2]dioxepine-7-carbaldehyde (Crown Ether Analog)
Structure Contains cyclopropylmethoxy and difluoromethoxy groupsFeatures a cyclic diether (crown ether-like) moiety
Precursor for Roflumilast and its direct analogsNovel Roflumilast analogs with a crown ether structure
Reported Yield (Oxidation to Benzoic Acid) Not explicitly stated in a comparative context, but various high-yield methods exist.57.36%[3]
Reported Yield (Final Amidation) High yields are reported in various patents for Roflumilast synthesis.59.31%[3]
Rationale for Use The cyclopropylmethoxy and difluoromethoxy groups are known to interact favorably with the active site of the PDE4 enzyme.Introduction of a crown ether structure is hypothesized to potentially enhance cell membrane permeability and alter the pharmacokinetic profile of the resulting inhibitor.[3]

Synthetic Routes to this compound

The efficiency of producing the final inhibitor is highly dependent on the synthetic route chosen to obtain the starting benzaldehyde. Several methods have been reported, primarily starting from 3-halogeno-4-hydroxybenzaldehyde or 3,4-dihydroxybenzaldehyde. Below is a comparison of different approaches.

Table 2: Comparison of Synthetic Routes to this compound and its Subsequent Benzoic Acid

Starting MaterialKey Steps & ReagentsReported YieldPurityReference
Route 1: From 3-Halogeno-4-hydroxybenzaldehyde 1. Etherification with cyclopropylmethanol. 2. Etherification with a difluoromethylating agent (e.g., sodium chlorodifluoroacetate). 3. Oxidation to the benzoic acid.Overall high yield.High purity suitable for industrial production.[4]
Route 2: From 3,4-Dihydroxybenzaldehyde 1. Selective difluoromethoxylation at the 4-position. 2. Etherification of the 3-hydroxyl group with a cyclopropylmethyl halide. 3. Oxidation to the benzoic acid.Good selectivity and high yield.Avoids column chromatography.[5]
Route 3: From 3-Nitro-4-hydroxybenzoic acid ester 1. Alkylation. 2. Reduction of the nitro group. 3. Diazotization and hydrolysis to introduce the hydroxyl group. 4. Second alkylation. 5. Deprotection.91% for the final alkylation step.Not specified.[6]

Experimental Protocols

Protocol 1: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid from 3-cyclo propyl methoxy-4-hydroxy benzaldehyde

This protocol is adapted from a patented method.[4]

Materials:

  • 3-cyclopropylmethoxy-4-hydroxybenzaldehyde (9.65g)

  • Sodium chlorodifluoroacetate (22.95g)

  • Potassium carbonate (34.5g)

  • Dimethyl sulfoxide (DMSO) (80ml)

  • 0.2N Hydrochloric acid

  • Ethyl acetate

Procedure:

  • To a 250ml four-hole boiling flask, add 80ml of DMSO, 9.65g of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde, 22.95g of sodium chlorodifluoroacetate, and 34.5g of potassium carbonate.

  • Heat the mixture to 120°C with stirring for 12 hours.

  • Cool the reaction system and adjust the pH to 2 with 0.2N hydrochloric acid.

  • Extract the product three times with 100ml of ethyl acetate.

  • Wash the combined organic layers with water and then with saturated brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The reported yield of the oily product is 10.28g (85%) with an HPLC purity of 93.6%.[4]

Protocol 2: Synthesis of 3,4-dihydro-2H-benzo[b][1][3]dioxepine-7-carboxylic acid (Crown Ether Analog)

This protocol is adapted from the synthesis of a Roflumilast analog.[3]

Materials:

  • 3,4-dihydro-2H-benzo[b][1][2]dioxepine-7-carbaldehyde

  • Oxidizing agent (e.g., potassium permanganate or sodium chlorite)

  • Appropriate solvent system

Procedure:

  • The starting aldehyde, 3,4-dihydro-2H-benzo[b][1][2]dioxepine-7-carbaldehyde, is first synthesized from 3,4-dihydroxybenzaldehyde and 1-bromo-3-chloropropane.

  • The aldehyde is then oxidized to the corresponding carboxylic acid. A typical oxidation would involve dissolving the aldehyde in a suitable solvent and treating it with an oxidizing agent like potassium permanganate or sodium chlorite under appropriate temperature and pH control.

  • After the reaction is complete, the product is worked up by acidification and extraction with an organic solvent.

  • The crude product is then purified, for instance, by recrystallization.

  • The reported yield for this oxidation step is 57.36%.[3]

Visualizing the Synthesis and Mechanism

To better understand the processes discussed, the following diagrams illustrate the synthetic workflow and the biological signaling pathway.

experimental_workflow cluster_synthesis Inhibitor Synthesis Workflow start Starting Benzaldehyde oxidation Oxidation to Benzoic Acid start->oxidation e.g., NaClO2 amidation Amidation with Amine oxidation->amidation e.g., SOCl2, then amine inhibitor Final Inhibitor amidation->inhibitor pde4_signaling_pathway cluster_pathway PDE4-cAMP Signaling Pathway ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (inactive) PDE4->AMP Hydrolyzes Inflammation Pro-inflammatory Mediator Release (e.g., TNF-α, ILs) PKA->Inflammation Suppresses Anti_Inflammation Suppression of Inflammation PKA->Anti_Inflammation Leads to Roflumilast Roflumilast (PDE4 Inhibitor) Roflumilast->PDE4 Inhibits

References

Safety Operating Guide

Personal protective equipment for handling 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (CAS No. 151103-09-2). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A summary of recommended PPE is provided in the table below.

Protection Type Required Equipment Specifications & Rationale
Eye/Face Protection Safety glasses with side-shields or gogglesProtects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coatPrevents skin contact which can cause irritation.[1] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection NIOSH- or CEN-certified respiratorRequired when working in poorly ventilated areas or when generating dust or fumes to prevent respiratory irritation.[1]
General Hygiene N/AWash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.

Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.

Handling: [1][2]

  • Use only in a well-ventilated area or outdoors.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin, eyes, and personal clothing.

  • Minimize dust generation and accumulation.

  • Open and handle the container with care.

Storage: [1]

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store locked up.

  • For long-term storage, maintain a temperature of 2-8°C.

  • Keep away from incompatible substances and sources of ignition.

Emergency and Disposal Protocols

Immediate and appropriate responses to spills, exposure, and disposal are critical for safety and environmental protection.

Protocol Detailed Steps
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1] Seek immediate medical attention.[1]
First Aid: Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] If skin irritation occurs, get medical advice/attention.[1]
First Aid: Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[1]
Spill Containment & Cleanup Prevent further leakage or spillage if safe to do so.[1] Absorb with inert material (e.g., sand, earth) and place it into a suitable disposal container.[1] Ensure adequate ventilation.
Waste Disposal Dispose of contents and container to an approved waste disposal plant.[1] Do not let the product enter drains, other waterways, or soil.[1] Consult local, state, and federal regulations for proper disposal.

Operational Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Ensure Proper Ventilation A->B C Don Personal Protective Equipment (PPE) B->C D Retrieve Chemical from Storage C->D Proceed to Handling E Handle Chemical in Ventilated Area D->E F Close Container and Return to Storage E->F G Decontaminate Work Area F->G Proceed to Cleanup H Dispose of Waste in Accordance with Regulations G->H I Remove and Clean PPE H->I

Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.